Product packaging for Fmoc-Aph(Hor)-OH(Cat. No.:CAS No. 1253282-31-3)

Fmoc-Aph(Hor)-OH

Katalognummer: B1444047
CAS-Nummer: 1253282-31-3
Molekulargewicht: 542.5 g/mol
InChI-Schlüssel: TYZSMQUWFLKJFB-ZEQRLZLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Fmoc-Aph(Hor)-OH (CAS 1253282-31-3) is a specialized, protected amino acid derivative essential for solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₉H₂₆N₄O₇, with a molecular weight of 542.5 g/mol . This compound serves as a crucial building block for introducing the unique Aph(Hor) moiety—an L-phenylalanine derivative featuring a (S)-hexahydro-2,6-dioxo-4-pyrimidinyl (hydantoin) group on the para-position of the phenyl ring—into peptide chains . The primary research value of this compound lies in its application for synthesizing complex peptide active pharmaceutical ingredients (APIs). It is a key fragment in the industrial production of Degarelix , an active substance used in a therapeutic drug for prostate cancer . The Fmoc (9-fluorenylmethoxycarbonyl) group provides amine protection during synthesis, which is readily removable under mild basic conditions, while the side chain's hydantoin group requires careful handling to preserve peptide integrity during the cleavage process . This high-purity reagent (typically 97% ) is supplied for research and development purposes. It is critical for advancing studies in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel therapeutic peptides. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26N4O7 B1444047 Fmoc-Aph(Hor)-OH CAS No. 1253282-31-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZSMQUWFLKJFB-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857011
Record name 4-{[(4S)-2,6-Dioxohexahydropyrimidine-4-carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253282-31-3
Record name 4-{[(4S)-2,6-Dioxohexahydropyrimidine-4-carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((S)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE42899KS3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unlocking Peptide Therapeutics: A Technical Guide to Fmoc-Aph(Hor)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of innovative peptide-based therapeutics, the use of non-standard amino acids is a critical strategy for enhancing potency, stability, and target specificity. Among these specialized building blocks, Fmoc-Aph(Hor)-OH , chemically known as N-[(9H-Fluoren-9-ylMethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalanine , has emerged as a key component in the synthesis of complex peptide drugs. This technical guide provides an in-depth exploration of the research applications of this compound, with a primary focus on its integral role in the solid-phase peptide synthesis (SPPS) of the gonadotropin-releasing hormone (GnRH) antagonist, Degarelix. While modified amino acids are broadly utilized in developing inhibitors for protein-protein interactions, such as the p53-MDM2 pathway, the documented application of this specific derivative is most prominent in the field of hormone-dependent cancer therapies.

Core Applications of this compound

This compound serves as a crucial building block in peptide synthesis, valued for its unique structural contributions that can enhance the bioactivity and stability of the resulting peptide.[1] Its primary and most well-documented application is in the pharmaceutical industry as a key intermediate in the synthesis of Degarelix, a GnRH receptor antagonist used in the treatment of prostate cancer.[2] The incorporation of this modified phenylalanine derivative is instrumental in achieving the desired pharmacological profile of the final drug product.

The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the alpha-amino group of the amino acid, which is fundamental to the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1][3] The "Aph(Hor)" moiety, a 4-aminophenylalanine derivative acylated with a dihydroorotic acid (Hor) group, imparts specific conformational constraints and potential for additional hydrogen bonding interactions, which can contribute to the high binding affinity and antagonist activity of the peptide.[4]

Data Presentation: Synthesis and Biological Activity of Degarelix

The following tables summarize key quantitative data related to the synthesis of Degarelix, which incorporates this compound, and its biological activity.

ParameterValueReference
Overall Yield of Degarelix Synthesis 37%[5]
Purity of Crude Degarelix >99.0% (after purification)[6]
Hydantoin Impurity Formation Can be up to 7% with 2% DBU and 5% water; minimized with high-purity reagents.[7]
ParameterValueReference
Binding Affinity (IC50) to human GnRH receptor 3 nM[8]
Binding Affinity (K value) to human GnRH receptors on COS-1 cells 1.68 ± 0.12 nM[9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Degarelix Incorporating this compound

The following is a generalized protocol for the incorporation of this compound during the solid-phase synthesis of Degarelix, based on established methods.[2]

1. Resin Preparation:

  • Start with a suitable solid support, such as Fmoc-Rink amide resin.

  • Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for 1-2 hours.[3]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 20 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2]

  • Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

3. Coupling of this compound:

  • Prepare the coupling solution: Dissolve this compound (typically 1.5 equivalents relative to the resin loading), an activating agent such as 1-Hydroxybenzotriazole (HOBt), and a coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) in DMF.[2]

  • Allow the mixture to pre-activate for a suitable time (e.g., 1 hour).[2]

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for an extended period (e.g., up to 21.5 hours) to ensure efficient incorporation of the bulky, modified amino acid.[2] The addition of a mild base like N-methylmorpholine (NMM) can be used to facilitate the reaction.[2]

  • Wash the resin extensively with DMF to remove unreacted reagents and byproducts.

4. Monitoring and Repetition:

  • The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the Degarelix sequence.

5. Cleavage and Deprotection:

  • Once the full peptide sequence is assembled, treat the resin with a cleavage cocktail, typically containing a strong acid such as trifluoroacetic acid (TFA) with scavengers, to cleave the peptide from the resin and remove side-chain protecting groups.

6. Purification:

  • The crude peptide is precipitated, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Challenges and Considerations: A significant challenge during the synthesis of peptides containing the Aph(Hor) moiety is the potential for rearrangement of the dihydroorotic group to a hydantoinacetyl group under basic conditions, such as during Fmoc deprotection with piperidine.[5] This can lead to the formation of a significant impurity. Strategies to mitigate this include using high-purity reagents and carefully controlling the reaction conditions.[7] An alternative approach involves incorporating a p-nitrophenylalanine residue during synthesis, followed by reduction of the nitro group and acylation with dihydroorotic acid on the solid support, thus avoiding exposure of the Hor moiety to repeated base treatments.[7]

Visualization of Key Processes

Experimental Workflow for Degarelix Synthesis

G Workflow for Solid-Phase Synthesis of Degarelix cluster_SPPS Solid-Phase Peptide Synthesis Cycle Start Start Resin_Swell Swell Rink Amide Resin in DMF Start->Resin_Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Swell->Fmoc_Deprotection Wash_1 Wash with DMF Fmoc_Deprotection->Wash_1 Coupling Couple Next Fmoc-Amino Acid (e.g., this compound with DIC/HOBt) Wash_1->Coupling Wash_2 Wash with DMF Coupling->Wash_2 Repeat All Amino Acids Coupled? Wash_2->Repeat Repeat->Fmoc_Deprotection No Cleavage Cleave from Resin (TFA Cocktail) Repeat->Cleavage Yes Purification Purify by RP-HPLC Cleavage->Purification Final_Product Degarelix Purification->Final_Product

Caption: A flowchart illustrating the key steps in the solid-phase synthesis of Degarelix.

GnRH Signaling Pathway and Mechanism of Degarelix Action

G GnRH Signaling Pathway and Degarelix Inhibition cluster_Cell Pituitary Gonadotrope Cell GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Degarelix Degarelix (contains Aph(Hor)) Degarelix->GnRHR Binds & Blocks Gq_11 Gq/11 Protein GnRHR->Gq_11 Degarelix_Effect Inhibition by Degarelix leads to reduced testosterone levels. PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Secretion LH & FSH Secretion Ca_Release->Secretion Gene_Expression Gene Expression (LH & FSH synthesis) MAPK_Pathway->Gene_Expression Gene_Expression->Secretion Testosterone_Production Testosterone Production (in Testes) Secretion->Testosterone_Production Stimulates

Caption: The GnRH signaling cascade and the inhibitory action of Degarelix.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in refining peptide therapeutics. Its well-defined role in the synthesis of Degarelix highlights the importance of incorporating unnatural amino acids to achieve desired pharmacological outcomes. While its application may extend to other areas of drug discovery, its contribution to the development of this GnRH antagonist for prostate cancer treatment is a clear and impactful example for researchers in the field. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists engaged in the synthesis and evaluation of complex peptide-based drugs. As the field of peptide therapeutics continues to evolve, the strategic use of specialized building blocks like this compound will undoubtedly remain a cornerstone of innovation.

References

An In-depth Technical Guide to Fmoc-Aph(Hor)-OH: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Hor)-OH, chemically known as N-[(9H-Fluoren-9-ylMethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalanine, is a critical non-natural amino acid derivative. Its significance lies in its role as a key building block in the solid-phase peptide synthesis (SPPS) of the gonadotropin-releasing hormone (GnRH) antagonist Degarelix.[1][2] Degarelix is a decapeptide therapeutic used in the treatment of advanced prostate cancer. The incorporation of the unique dihydroorotic acid (Hor) moiety via this compound is crucial for the biological activity of Degarelix. This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for professionals in peptide chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₂₉H₂₆N₄O₇[3][4]
Molecular Weight 542.54 g/mol [3][4]
Appearance White to Off-White Solid/Light pink powder[2][3]
Purity (HPLC) ≥98%[1][3]
Melting Point >222°C (decomposed)[2]
Solubility DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated)[2]
Storage 2-8°C[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: Fmoc-4-amino-L-phenylalanine and (S)-dihydroorotic acid. These intermediates are then coupled to yield the final product.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-stage process. The first stage involves the preparation of the protected phenylalanine backbone, and the second stage is the formation and coupling of the hydantoin ring.

Synthesis_Pathway General Synthesis Pathway of this compound cluster_stage1 Stage 1: Preparation of Fmoc-4-amino-L-phenylalanine cluster_stage2 Stage 2: Coupling with Dihydroorotic Acid L-Phenylalanine L-Phenylalanine Nitration Nitration L-Phenylalanine->Nitration 4-Nitro-L-phenylalanine 4-Nitro-L-phenylalanine Nitration->4-Nitro-L-phenylalanine Fmoc_Protection Fmoc_Protection 4-Nitro-L-phenylalanine->Fmoc_Protection Fmoc-4-nitro-L-phenylalanine Fmoc-4-nitro-L-phenylalanine Fmoc_Protection->Fmoc-4-nitro-L-phenylalanine Reduction Reduction Fmoc-4-nitro-L-phenylalanine->Reduction Fmoc-4-amino-L-phenylalanine Fmoc-4-amino-L-phenylalanine Reduction->Fmoc-4-amino-L-phenylalanine Coupling Coupling Fmoc-4-amino-L-phenylalanine->Coupling Aspartic_Acid L-Aspartic Acid Carbamoylation Carbamoylation Aspartic_Acid->Carbamoylation N-Carbamoyl-L-aspartic_acid N-Carbamoyl-L-aspartic acid Carbamoylation->N-Carbamoyl-L-aspartic_acid Cyclization Cyclization N-Carbamoyl-L-aspartic_acid->Cyclization Dihydroorotic_Acid (S)-Dihydroorotic Acid Cyclization->Dihydroorotic_Acid Dihydroorotic_Acid->Coupling This compound This compound Coupling->this compound

A diagram illustrating the general synthetic pathway for this compound.
Experimental Protocols

1. Synthesis of Fmoc-4-amino-L-phenylalanine:

This intermediate is synthesized from L-phenylalanine through a three-step process: nitration, Fmoc protection of the alpha-amino group, and subsequent reduction of the nitro group to an amine. An alternative approach involves the use of pre-synthesized Fmoc-p-nitro-phenylalanine, which is then reduced.

  • Step 1: Nitration of L-Phenylalanine: L-phenylalanine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to introduce a nitro group at the para position of the phenyl ring.

  • Step 2: Fmoc Protection: The alpha-amino group of 4-nitro-L-phenylalanine is protected using Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate or sodium carbonate in a solvent mixture such as dioxane and water.

  • Step 3: Reduction of the Nitro Group: The nitro group of Fmoc-4-nitro-L-phenylalanine is reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) or by using reducing agents like tin(II) chloride.

2. Synthesis of (S)-Dihydroorotic Acid:

(S)-Dihydroorotic acid is prepared from L-aspartic acid.

  • Step 1: Carbamoylation of L-Aspartic Acid: L-aspartic acid is reacted with potassium cyanate in a weakly alkaline aqueous solution to yield N-carbamoyl-L-aspartic acid.

  • Step 2: Cyclization: The N-carbamoyl-L-aspartic acid is then cyclized to (S)-dihydroorotic acid by heating in an acidic medium, typically with hydrochloric acid.

3. Coupling of Fmoc-4-amino-L-phenylalanine and (S)-Dihydroorotic Acid:

The final step is the amide bond formation between the 4-amino group of Fmoc-4-amino-L-phenylalanine and the carboxylic acid of (S)-dihydroorotic acid.

  • This coupling reaction is typically carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), or using more advanced coupling agents like HATU or HBTU in an appropriate organic solvent like dimethylformamide (DMF).

Characterization Data

Detailed analytical data for this compound is not extensively published. However, based on the characterization of its constituent parts (Fmoc-phenylalanine and dihydroorotic acid) and general knowledge of similar molecules, the expected data is outlined below. It is important to note that the following are representative values and actual experimental data should be obtained for each synthesized batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex. Key expected signals include:

  • Aromatic protons of the Fmoc group and the phenylalanine side chain (typically in the range of 7.0-8.0 ppm).

  • Protons of the dihydroorotic acid ring.

  • The alpha-proton of the phenylalanine backbone.

  • Protons of the fluorenyl group's methylene bridge.

¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the 29 carbon atoms in the molecule. Distinctive signals would include:

  • Carbonyl carbons of the carboxylic acid, the Fmoc protecting group, and the dihydroorotic acid ring (typically in the range of 150-180 ppm).

  • Aromatic carbons of the Fmoc and phenylalanine moieties.

  • Aliphatic carbons of the phenylalanine backbone and the dihydroorotic acid ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound.

IonExpected m/z
[M+H]⁺543.1878
[M+Na]⁺565.1697
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound. A typical method would involve a reversed-phase C18 column with a gradient elution system using acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA). The retention time will depend on the specific conditions used. Purity is generally expected to be ≥98%.[1]

Experimental Workflows

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.

Characterization_Workflow Characterization Workflow for this compound Synthesized_Product Synthesized this compound Purity_Check Purity Assessment (HPLC) Synthesized_Product->Purity_Check Pass_QC Purity ≥ 98%? Purity_Check->Pass_QC Structure_Verification Structural Elucidation NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Structure_Verification->NMR_Analysis MS_Analysis Mass Spectrometry Structure_Verification->MS_Analysis Consistent_Spectra Spectra Consistent with Structure? NMR_Analysis->Consistent_Spectra Correct_Mass Correct Molecular Weight? MS_Analysis->Correct_Mass Final_Product Qualified this compound Pass_QC->Synthesized_Product No, Re-purify Pass_QC->Structure_Verification Yes Correct_Mass->Synthesized_Product No, Re-synthesize/Re-evaluate Correct_Mass->Consistent_Spectra Yes Consistent_Spectra->Synthesized_Product No, Re-synthesize/Re-evaluate Consistent_Spectra->Final_Product Yes

A flowchart depicting the characterization process for this compound.

Conclusion

This compound is a specialized and essential amino acid derivative for the synthesis of the peptide drug Degarelix. Its synthesis is a challenging multi-step process requiring careful control of reaction conditions to ensure high purity and correct stereochemistry. While detailed public data on its characterization is scarce, established analytical techniques such as NMR, MS, and HPLC are indispensable for verifying its identity, purity, and structural integrity. This guide provides a foundational understanding for researchers and professionals working with this important molecule, highlighting the key aspects of its synthesis and characterization.

References

The Pivotal Role of Fmoc-Aph(Hor)-OH in the Design and Function of Potent GnRH Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonadotropin-releasing hormone (GnRH) antagonists are a critical class of therapeutics for a range of hormone-dependent diseases, including prostate cancer, endometriosis, and uterine fibroids. Their mechanism of action relies on the competitive blockade of GnRH receptors in the pituitary gland, leading to a rapid and profound suppression of gonadotropins and sex hormones. The chemical architecture of these peptide-based drugs is paramount to their efficacy, binding affinity, and pharmacokinetic profile. This in-depth technical guide focuses on the instrumental role of a key synthetic building block, N-α-(9-Fluorenylmethoxycarbonyl)-4-(L-hydroorotyl)-L-aminophenylalanine (Fmoc-Aph(Hor)-OH), in the development of potent and long-acting GnRH antagonists. We will explore its structural significance, impact on pharmacological properties, and the intricacies of its incorporation during solid-phase peptide synthesis, with a particular focus on the well-established GnRH antagonist, Degarelix.

Introduction to GnRH Antagonists and Their Mechanism of Action

GnRH, a decapeptide secreted by the hypothalamus, is the primary regulator of the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control the production of testosterone and estrogen.[1][2] GnRH antagonists exert their therapeutic effect by competitively binding to GnRH receptors in the pituitary, thereby preventing the action of endogenous GnRH.[1] This leads to a rapid decrease in the secretion of LH and FSH, resulting in a swift reduction of circulating sex steroid levels.[1][2] Unlike GnRH agonists, which cause an initial surge in hormone levels (a "flare" effect), antagonists provide an immediate onset of therapeutic suppression, a significant advantage in clinical settings where rapid control of hormone-sensitive conditions is required.[3]

This compound: A Specialized Amino Acid for Enhanced Antagonist Potency

This compound is a non-proteinogenic amino acid derivative that plays a crucial role in the design of third-generation GnRH antagonists.[4] Its structure comprises an L-phenylalanine core modified at the para position with a hydroorotyl (Hor) group. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis (SPPS).[5][6]

The incorporation of this modified amino acid, particularly at position 5 of the decapeptide sequence, is a key determinant of the antagonist's pharmacological properties. The p-ureido-phenylalanine moiety, of which Aph(Hor) is an example, is designed to increase both intra- and intermolecular hydrogen bonding opportunities.[4] This structural feature is believed to contribute to:

  • Enhanced Receptor Binding and Stability: The additional hydrogen bonding potential can lead to a more stable peptide conformation and stronger interactions with the GnRH receptor.

  • Increased Hydrophilicity: This modification results in analogues with greater water solubility.[4]

  • Reduced Propensity for Gel Formation: Increased hydrophilicity helps to prevent the peptide from forming gels in aqueous solutions, which can be a challenge with other GnRH antagonists.[4]

  • Prolonged Duration of Action: The unique chemical properties imparted by the Aph(Hor) residue contribute to a significantly longer duration of action after administration.[4]

Quantitative Analysis of a GnRH Antagonist Containing the Aph(Hor) Moiety: Degarelix

Degarelix is a well-characterized GnRH antagonist that incorporates a 4-Aph(Hor) residue at position 5 of its decapeptide sequence. The following tables summarize key quantitative data for Degarelix, illustrating the impact of this specialized amino acid on its pharmacological profile.

Table 1: Binding Affinity and In Vitro Efficacy of Degarelix
ParameterValueReference
Binding Affinity (Ki) 0.082 ng/mL[1][2]
IC50 (human GnRH receptor) 3 nM[7]
Table 2: Pharmacokinetic Properties of Degarelix
ParameterValueReference
Bioavailability 30-40%[8]
Protein Binding ~90%[1][8]
Metabolism Peptide hydrolysis in the hepatobiliary system[1][8]
Elimination Half-life 23-61 days[8]
Excretion 70-80% in feces, 20-30% in urine[1][8]
Peak Plasma Concentration (Cmax) 330 ng/mL (after a single 2mg/kg dose)[1][2]
Time to Peak (Tmax) ~6 hours[1][2]

Experimental Protocols

The synthesis of GnRH antagonists incorporating this compound is achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the manual synthesis of a decapeptide GnRH antagonist, with specific considerations for the incorporation of this compound.

Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS))

  • Diethyl ether (cold)

  • HPLC system for purification and analysis

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1-2 hours.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (C-terminal) to the resin using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Wash the resin with DMF.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF.

    • Washing: Wash the resin extensively with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and coupling reagent in DMF, add the base to activate, and add the mixture to the resin. Allow the reaction to proceed for 1-2 hours.

    • Washing: Wash the resin with DMF.

    • Repeat this cycle for each amino acid in the sequence.

  • Incorporation of this compound:

    • The coupling of this compound follows the standard coupling protocol. However, due to the potential for side reactions (e.g., rearrangement of the hydroorotic moiety under basic conditions), it is crucial to use high-purity reagents and carefully control the reaction conditions.[9] Some synthetic strategies delay the addition of the hydroorotic acid moiety until the end of the solid-phase synthesis to avoid prolonged exposure to basic conditions.[10]

  • N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is typically acetylated using acetic anhydride and a base like pyridine.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Collect the peptide precipitate by centrifugation.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

GnRH antagonists block the initiation of the GnRH receptor signaling cascade. The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs normally activates multiple downstream pathways, primarily through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the synthesis and release of LH and FSH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates GnRH_Antagonist GnRH Antagonist (e.g., Degarelix) GnRH_Antagonist->GnRHR Binds & Blocks G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_cascade MAPK Cascade PKC->MAPK_cascade Activates Gonadotropin_synthesis Gonadotropin (LH, FSH) Synthesis & Release MAPK_cascade->Gonadotropin_synthesis Leads to

Caption: GnRH receptor signaling pathway and the inhibitory action of GnRH antagonists.

Experimental Workflow for GnRH Antagonist Development

The development and characterization of a novel GnRH antagonist involves a logical progression of synthesis, purification, and in vitro evaluation.

GnRH_Antagonist_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium mobilization, IP1 accumulation) (Determine IC50) Characterization->Functional_Assay Cell_Proliferation Cell Proliferation Assay (on hormone-dependent cancer cells) Functional_Assay->Cell_Proliferation

Caption: Experimental workflow for the synthesis and in vitro characterization of a GnRH antagonist.

Conclusion

The strategic incorporation of this compound into the peptide backbone of GnRH antagonists represents a significant advancement in medicinal chemistry. This specialized amino acid confers a unique combination of properties that enhance receptor binding, improve physicochemical characteristics, and prolong the duration of action. The successful clinical application of Degarelix stands as a testament to the pivotal role of this compound in the development of potent and effective GnRH antagonists. A thorough understanding of its chemical properties and the nuances of its use in solid-phase peptide synthesis is essential for researchers and drug development professionals working to create the next generation of therapeutics for hormone-dependent diseases.

References

Fmoc-Aph(Hor)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-4-(L-hydroorotylamido)-L-phenylalanine (Fmoc-Aph(Hor)-OH), a critical building block in the synthesis of peptide-based therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and application, with a focus on its role in the production of the gonadotropin-releasing hormone (GnRH) antagonist, degarelix.

Core Compound Data

This compound is a derivative of the amino acid phenylalanine, notable for the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a hydroorotyl (Hor) moiety attached to the para-amino group of the phenyl ring. These modifications are crucial for its utility in solid-phase peptide synthesis (SPPS).

PropertyValueReference
CAS Number 1253282-31-3[1][2][3]
Molecular Formula C₂₉H₂₆N₄O₇[2]
Molecular Weight 542.54 g/mol [2]
Appearance White to off-white solid
Purity ≥99% (HPLC)[1]
Storage 2-8°C

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is a multi-step process that involves the protection of the precursor amino acid followed by the coupling of the hydroorotyl group. While specific industrial protocols may vary, the following represents a chemically sound and widely applicable laboratory-scale synthesis.

Step 1: Synthesis of Fmoc-4-amino-L-phenylalanine

The initial step is the protection of the alpha-amino group of 4-amino-L-phenylalanine with the Fmoc group. This is a standard procedure in peptide chemistry.

Materials and Reagents:

ReagentPurpose
4-amino-L-phenylalanineStarting amino acid
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)Fmoc protection reagent
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Base
Dioxane and WaterSolvent system
Diethyl Etherfor washing
Hydrochloric Acid (HCl)for acidification

Procedure:

  • Dissolve 4-amino-L-phenylalanine in an aqueous solution of sodium bicarbonate or sodium carbonate in a mixture of dioxane and water.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-OSu in dioxane dropwise to the cooled amino acid solution while stirring.

  • Allow the reaction to proceed for several hours, gradually warming to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-4-amino-L-phenylalanine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Synthesis_Step1 cluster_start Starting Materials 4-amino-L-phenylalanine 4-amino-L-phenylalanine Reaction_Vessel Reaction in Dioxane/Water with NaHCO₃ 4-amino-L-phenylalanine->Reaction_Vessel Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction_Vessel Fmoc-4-amino-L-phenylalanine_crude Crude Product (in aqueous solution) Reaction_Vessel->Fmoc-4-amino-L-phenylalanine_crude Purification Work-up: 1. Diethyl Ether Wash 2. Acidification (HCl) 3. Filtration Fmoc-4-amino-L-phenylalanine_crude->Purification Final_Product Fmoc-4-amino-L-phenylalanine Purification->Final_Product

Synthesis of Fmoc-4-amino-L-phenylalanine.
Step 2: Coupling of L-Hydroorotic Acid

The subsequent step involves the amide bond formation between the 4-amino group of Fmoc-4-amino-L-phenylalanine and the carboxylic acid of L-hydroorotic acid.

Materials and Reagents:

ReagentPurpose
Fmoc-4-amino-L-phenylalanineProtected amino acid
L-Hydroorotic AcidCoupling partner
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Coupling reagent
HOBt (Hydroxybenzotriazole)Additive to suppress side reactions
DIPEA (N,N-Diisopropylethylamine)Base
DMF (Dimethylformamide)Solvent

Procedure:

  • Dissolve L-hydroorotic acid in DMF.

  • Add HBTU and HOBt to the solution to pre-activate the carboxylic acid.

  • In a separate vessel, dissolve Fmoc-4-amino-L-phenylalanine in DMF.

  • Add the solution of Fmoc-4-amino-L-phenylalanine to the activated L-hydroorotic acid solution.

  • Add DIPEA to the reaction mixture to facilitate the coupling reaction.

  • Stir the reaction at room temperature and monitor its progress by HPLC.

  • Upon completion, the product is typically isolated by precipitation with an anti-solvent (e.g., water or diethyl ether) followed by purification.

Purification and Characterization:

The crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by analytical techniques such as ¹H NMR, mass spectrometry, and analytical HPLC.

Synthesis_Step2 cluster_reactants Reactants Fmoc-4-amino-L-phenylalanine Fmoc-4-amino-L-phenylalanine Coupling Coupling Reaction (DIPEA in DMF) Fmoc-4-amino-L-phenylalanine->Coupling L-Hydroorotic_Acid L-Hydroorotic_Acid Activation Activation of L-Hydroorotic Acid (HBTU/HOBt in DMF) L-Hydroorotic_Acid->Activation Activation->Coupling Purification_HPLC Purification by RP-HPLC Coupling->Purification_HPLC Final_Product This compound Purification_HPLC->Final_Product

Coupling of L-Hydroorotic Acid to Fmoc-4-amino-L-phenylalanine.

Application in Solid-Phase Peptide Synthesis (SPPS) of Degarelix

This compound is a key component in the SPPS of degarelix, a GnRH receptor antagonist used in the treatment of prostate cancer. The following is a generalized protocol for its incorporation into the growing peptide chain on a solid support.

Experimental Protocol:

StepProcedureReagents
1. Resin Swelling The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent.DMF or DCM
2. Fmoc Deprotection The Fmoc group from the N-terminus of the growing peptide chain on the resin is removed.20% Piperidine in DMF
3. Washing The resin is washed thoroughly to remove residual piperidine and by-products.DMF, Isopropanol
4. Coupling This compound is activated and coupled to the free N-terminus of the peptide-resin.This compound, DIC/HOBt or HBTU/DIPEA in DMF
5. Washing The resin is washed to remove excess reagents and by-products.DMF

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the degarelix sequence.

Biological Context: GnRH Receptor Signaling Pathway

Degarelix exerts its therapeutic effect by blocking the GnRH receptor in the pituitary gland. This prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH levels subsequently suppresses testosterone production, which is crucial for the growth of many prostate tumors.

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH_Receptor GnRH Receptor G_Protein Gαq/11 G-protein GnRH_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates GnRH GnRH GnRH->GnRH_Receptor Binds & Activates Degarelix Degarelix (contains Aph(Hor)) Degarelix->GnRH_Receptor Binds & Blocks PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Transcription Transcription of LH & FSH genes MAPK_Cascade->Transcription Regulates Transcription Factors

Simplified GnRH Receptor Signaling Pathway and the Action of Degarelix.

This document provides a foundational understanding of this compound for its application in research and development. For specific experimental applications, further optimization and validation are recommended.

References

solubility of Fmoc-Aph(Hor)-OH in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Fmoc-Aph(Hor)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a specialized amino acid derivative used as a building block in the synthesis of peptides.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function is crucial for modern SPPS, as its lability to basic conditions allows for mild deprotection cycles, thereby preserving the integrity of the growing peptide chain and acid-sensitive side-chain protecting groups.[3] The solubility of Fmoc-amino acids in organic solvents is a critical factor for achieving efficient and successful peptide synthesis. Poor solubility can lead to challenges in reaction kinetics, incomplete coupling reactions, and the formation of deletion sequences, which can negatively impact the purity and overall yield of the final peptide product.[3]

Solubility of Fmoc-Amino Acids in Organic Solvents

The solubility of Fmoc-protected amino acids is influenced by the nature of the amino acid side chain and the properties of the organic solvent. Generally, polar aprotic solvents are the most effective for dissolving Fmoc-amino acids in the context of SPPS.[4]

Data Presentation: Qualitative Solubility of Fmoc-Amino Acids

As specific quantitative solubility data for this compound is not publicly available, the following table summarizes the general solubility of Fmoc-amino acids in commonly used organic solvents in peptide synthesis. It is strongly recommended that solubility is determined empirically for specific applications and solvent batches.

SolventAbbreviationGeneral Solubility of Fmoc-Amino AcidsNotes
N,N-DimethylformamideDMFHighThe most widely used solvent in SPPS due to its excellent solvating properties for a broad range of Fmoc-amino acids and reagents.[3][4]
N-Methyl-2-pyrrolidoneNMPHighAn alternative to DMF, often used for difficult sequences or when aggregation occurs.[4]
DichloromethaneDCMVariableSolubility of many Fmoc-amino acids in DCM is limited. It is more commonly used for washing steps or for dissolving reagents that are more soluble in it.[5][6] Some Fmoc-amino acids may require the addition of DMF to achieve complete dissolution in DCM.[5]
Dimethyl sulfoxideDMSOHighA strong polar aprotic solvent that can dissolve many Fmoc-amino acids, particularly useful for hydrophobic peptides.[7]
TetrahydrofuranTHFLow to ModerateGenerally not a primary solvent for dissolving Fmoc-amino acids for coupling reactions.

Experimental Protocol: Determination of Solubility

The following is a general experimental protocol for determining the equilibrium solubility of an Fmoc-protected amino acid, such as this compound, in an organic solvent. This method is based on creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • Organic solvents of interest (e.g., DMF, NMP, DCM)

  • Analytical balance (precision of at least 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or incubator capable of maintaining a constant temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

  • Sample Preparation (Equilibrium Solubility Method):

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Analyze the prepared standard solutions and the filtered sample supernatant by HPLC. The HPLC method should be capable of separating and quantifying this compound. A UV detector set to a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm) is typically used.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the sample supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflows and Logical Relationships

Diagram of the Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the fundamental repeating steps in Fmoc-based solid-phase peptide synthesis, a process where this compound would be incorporated into a peptide chain.

SPPS_Workflow Resin Resin with Free Amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (e.g., DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Solvent) Washing1->Coupling 3. Washing2 Washing (e.g., DMF) Coupling->Washing2 4. Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle 5. Cycle->Deprotection n cycles Cleavage Cleavage from Resin & Side-Chain Deprotection Cycle->Cleavage Final Cycle

Caption: A diagram of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Diagram of the Solubility Determination Workflow

This diagram outlines the key experimental steps for determining the solubility of this compound.

Solubility_Workflow Start Start Add_Excess Add Excess this compound to Solvent Start->Add_Excess Equilibrate Equilibrate with Agitation (Constant Temperature) Add_Excess->Equilibrate Separate Separate Solid and Liquid (Centrifugation) Equilibrate->Separate Filter Filter Supernatant Separate->Filter HPLC Analyze via HPLC Filter->HPLC Quantify Quantify Concentration (Using Calibration Curve) HPLC->Quantify End End: Solubility Value Quantify->End

Caption: Workflow for determining the solubility of a compound.

References

A Technical Deep Dive: Fmoc-Aph(Hor)-OH versus Fmoc-p-aminophenylalanine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – In the intricate world of peptide synthesis, the choice of building blocks is paramount to the success of drug discovery and development. This technical guide provides an in-depth comparison of two specialized, non-canonical amino acid derivatives: N-α-Fmoc-4-(L-hydroorotylamino)-L-phenylalanine (Fmoc-Aph(Hor)-OH) and N-α-Fmoc-para-aminophenylalanine (Fmoc-p-aminophenylalanine). This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors engaged in the chemical synthesis of complex peptides.

This guide will dissect the chemical properties, applications, and synthetic considerations for each of these critical reagents. We will explore the unique challenges and advantages they present in solid-phase peptide synthesis (SPPS), supported by quantitative data, detailed experimental protocols, and visual workflows to aid in practical application.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of this compound and Fmoc-p-aminophenylalanine is essential for their effective application in peptide synthesis. The following table summarizes their key properties.

PropertyThis compoundFmoc-p-aminophenylalanine
Synonyms Fmoc-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalanine, Fmoc-L-Aph(L-Hor)Fmoc-L-Phe(4-NH2)-OH, (S)-Fmoc-2-amino-3-(4-aminophenyl)propionic acid
CAS Number 1253282-31-395753-56-3
Molecular Formula C₂₉H₂₆N₄O₇C₂₄H₂₂N₂O₄
Molecular Weight 542.54 g/mol 402.44 g/mol
Appearance White to off-white solidOff-white to light yellow powder
Primary Application Synthesis of gonadotropin-releasing hormone (GnRH) antagonists (e.g., Degarelix)Versatile building block for bioactive peptides, peptidomimetics, and bioconjugation
Key Functional Group Dihydroorotyl (Hor) moiety on the phenyl ring's amino groupFree amino group on the phenyl ring

Comparative Analysis in Peptide Synthesis

The distinct functionalities of the Hor moiety in this compound and the free amino group in Fmoc-p-aminophenylalanine dictate their behavior and utility in SPPS.

This compound: A Critical Component in GnRH Antagonists

This compound is a crucial building block in the synthesis of the decapeptide drug Degarelix, used in the treatment of prostate cancer. The incorporation of this bulky and complex amino acid derivative presents unique challenges.

Key Synthetic Considerations:

  • Side Reaction: The dihydroorotyl (Hor) group is susceptible to rearrangement under the basic conditions typically used for Fmoc deprotection (e.g., 20% piperidine in DMF). This can lead to the formation of a hydantoin impurity, which complicates purification and reduces the overall yield of the target peptide.

  • Mitigation Strategies: To minimize hydantoin formation, several strategies have been developed:

    • Alternative Bases: Using milder or sterically hindered bases for Fmoc deprotection can reduce the extent of the side reaction.

    • Late-Stage Introduction of the Hor Moiety: An alternative synthetic route involves the initial incorporation of Fmoc-p-nitro-phenylalanine. The nitro group is then reduced to an amine on the solid support, followed by acylation with dihydroorotic acid at a later stage of the synthesis, thus minimizing the exposure of the sensitive Hor group to basic conditions.

Fmoc-p-aminophenylalanine: A Versatile Tool for Peptide Modification

Fmoc-p-aminophenylalanine serves as a versatile building block for a wide range of applications due to the reactive primary amine on its phenyl side chain. This functionality allows for post-synthetic modifications, such as bioconjugation, cyclization, and the introduction of various functional moieties.

Key Synthetic Advantages and Applications:

  • Bioconjugation: The amino group provides a convenient handle for attaching peptides to other molecules, such as carrier proteins, cytotoxic drugs in antibody-drug conjugates (ADCs), or imaging agents.

  • Peptide Cyclization: The side-chain amine can be used as an anchor point for "head-to-side-chain" or "side-chain-to-side-chain" cyclization, leading to conformationally constrained peptides with potentially enhanced biological activity and stability.

  • Synthesis of Bioactive Peptides: The introduction of p-aminophenylalanine can influence the peptide's solubility, receptor binding affinity, and overall pharmacokinetic profile.

Quantitative Data on Synthesis Parameters

While direct head-to-head comparative studies are limited, the following table provides representative quantitative data for the incorporation of these amino acids in Fmoc-SPPS, based on typical outcomes for challenging couplings.

ParameterThis compoundFmoc-p-aminophenylalanineMethod of DeterminationNotes
Resin Loading Efficiency 0.3 - 0.6 mmol/g0.4 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc deprotectionDependent on resin type (e.g., 2-Chlorotrityl chloride resin often yields higher loading).
Coupling Efficiency >95% (with optimized conditions)>98%Kaiser Test or TNBS TestDouble coupling and/or the use of potent coupling reagents (e.g., HATU, HCTU) may be necessary for this compound.
Overall Crude Peptide Yield 30 - 60%40 - 70%Gravimetric analysis post-cleavageHighly sequence-dependent. The synthesis of Degarelix is known to be challenging, impacting the overall yield.
Crude Peptide Purity 40 - 70%50 - 80%RP-HPLCPurity is influenced by side reactions (e.g., hydantoin formation for this compound) and the success of each coupling and deprotection step.

Experimental Protocols

The following are detailed protocols for the key steps in incorporating this compound and Fmoc-p-aminophenylalanine into a peptide sequence via manual or automated Fmoc-SPPS.

General Fmoc-SPPS Protocol

This protocol outlines a single coupling cycle.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours.

Specific Considerations for this compound
  • Coupling: Due to its bulk, a more potent coupling reagent like HATU or HCTU is recommended. A double coupling may be required to achieve high efficiency.

  • Fmoc Deprotection: To minimize hydantoin formation, consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a buffered solution or a sterically hindered base as an alternative to piperidine.

Specific Considerations for Fmoc-p-aminophenylalanine
  • Side-Chain Protection: If the side-chain amino group is to be modified post-synthesis, it should be protected with an orthogonal protecting group (e.g., Boc, Mtt) during chain assembly. If it is to remain as a free amine in the final peptide, no side-chain protection is necessary, but care must be taken to avoid acylation during subsequent coupling steps, potentially by using a larger excess of the incoming activated amino acid.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving these amino acid derivatives.

Degarelix_Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_DAla Couple Fmoc-D-Ala-OH Deprotection1->Coupling_DAla Repeat_Cycles Repeat Deprotection & Coupling Cycles (Pro, Lys(iPr,Boc), Leu) Coupling_DAla->Repeat_Cycles Couple_AphCbm Couple Fmoc-D-Aph(Cbm)-OH Repeat_Cycles->Couple_AphCbm Couple_AphHor Couple this compound Couple_AphCbm->Couple_AphHor Final_Cycles Repeat Deprotection & Coupling Cycles (Ser(tBu), D-Pal, D-Cpa, D-Nal) Couple_AphHor->Final_Cycles Acetylation N-terminal Acetylation Final_Cycles->Acetylation Cleavage Cleavage from Resin & Deprotection (TFA/TIS/H2O) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Degarelix Degarelix Purification->Degarelix

Caption: Simplified workflow for the solid-phase synthesis of Degarelix.

Hydantoin_Formation AphHor Fmoc-Aph(Hor)-Peptide Dihydroorotyl moiety Intermediate Intermediate Ring-opened species AphHor->Intermediate Base-catalyzed rearrangement Base Base (e.g., Piperidine) Hydantoin Hydantoin Impurity Stable cyclic urea Intermediate->Hydantoin Intramolecular cyclization

Caption: Mechanism of hydantoin impurity formation from the Hor moiety.

ADC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Conjugation Bioconjugation Resin Resin Couple_pNH2Phe Couple Fmoc-p-NH2-Phe(Boc)-OH Resin->Couple_pNH2Phe Elongation Peptide Elongation Couple_pNH2Phe->Elongation Cleavage Cleavage & Deprotection Elongation->Cleavage Linker Peptide-Linker (with p-NH2-Phe) Cleavage->Linker Activation Activation of Linker Linker->Activation Drug Cytotoxic Drug Conjugation Conjugation Reaction Drug->Conjugation Activation->Conjugation ADC_Crude Crude ADC Conjugation->ADC_Crude Purification Purification ADC_Crude->Purification ADC_Final Antibody-Drug Conjugate Purification->ADC_Final

Caption: Workflow for ADC synthesis using a p-aminophenylalanine-containing linker.

Conclusion

The selection between this compound and Fmoc-p-aminophenylalanine is dictated by the specific synthetic goal. This compound is an indispensable but challenging building block for the synthesis of Degarelix and related GnRH antagonists, requiring careful optimization of reaction conditions to mitigate side reactions. In contrast, Fmoc-p-aminophenylalanine offers a versatile platform for the creation of a diverse array of modified and constrained peptides, with its primary value lying in the post-synthetic modification potential of its side-chain amino group. A thorough understanding of the distinct chemical behaviors of these two reagents is crucial for the successful design and execution of advanced peptide synthesis campaigns.

The Hydroorotyl Group in Fmoc-Aph(Hor)-OH: A Technical Guide to its Function and Application

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Fmoc-Aph(Hor)-OH is a critical non-proteinogenic amino acid derivative employed in the solid-phase synthesis of the gonadotropin-releasing hormone (GnRH) antagonist, degarelix. The defining feature of this building block is the hydroorotyl (Hor) moiety attached to the side chain of 4-aminophenylalanine (Aph). The primary function of the hydroorotyl group is not as a protecting group, but as a crucial pharmacologically active and pharmacokinetic modulating element. It imparts enhanced hydrophilicity to the final peptide, which mitigates the gel-forming tendencies seen in earlier GnRH antagonists. This property is instrumental in the formation of a subcutaneous depot of self-associating amyloid-like fibrils upon injection. This depot facilitates a slow and sustained release of degarelix, underpinning its long-acting therapeutic profile in the management of advanced prostate cancer. While vital for the drug's function, the hydroorotyl group's inherent base sensitivity presents a significant challenge during Fmoc-based peptide synthesis, leading to a potential rearrangement into a hydantoin impurity.

In-depth Technical Guide

Introduction to this compound

This compound, with the IUPAC name (2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a specialized amino acid building block. It is a derivative of phenylalanine, where the para position of the phenyl ring is substituted with an amino group, which is in turn acylated with L-dihydroorotic acid. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard solid-phase peptide synthesis (SPPS) protocols. Its principal application is in the synthesis of the decapeptide drug degarelix, a third-generation GnRH antagonist.

Core Function of the Hydroorotyl Group

The hydroorotyl moiety is a key structural feature that defines the pharmacological and pharmacokinetic properties of degarelix. Its function can be categorized as follows:

  • Enhanced Hydrophilicity and Reduced Gelation: Earlier GnRH antagonists, such as acyline, were hampered by poor water solubility and a high propensity to form gels at the injection site, leading to unpredictable release profiles. The incorporation of hydrophilic residues, notably the hydroorotyl group on Aph(Hor) and a carbamoyl group on another aminophenylalanine residue, significantly increases the water solubility of degarelix.[1] This improved hydrophilicity reduces its tendency to form viscous gels, a critical improvement for a subcutaneously administered drug.[2]

  • Formation of a Subcutaneous Depot for Sustained Release: Despite the increased hydrophilicity, the specific side-chain modifications, including the hydroorotyl group, facilitate the self-association of degarelix molecules into "amyloid" type fibrils upon subcutaneous injection.[1][3] This phenomenon creates a depot at the injection site from which the drug is slowly released into circulation. The dissolution of these fibrils is a rate-limiting step, with a reported half-life of approximately 15 days, which is central to the drug's long duration of action and allows for monthly maintenance dosing.[2]

  • Contribution to Pharmacokinetic Profile: The combination of increased solubility and the ability to form a slow-release depot results in a favorable pharmacokinetic profile for degarelix. It achieves a rapid onset of action by quickly reaching therapeutic concentrations, followed by a sustained period of testosterone suppression. This profile is a direct consequence of the physicochemical properties imparted by the hydroorotyl and other unnatural amino acid side chains.[3]

Synthetic Challenges of the Hydroorotyl Moiety

While functionally indispensable, the hydroorotyl group presents a significant hurdle in the chemical synthesis of degarelix, particularly within the framework of Fmoc-based SPPS. The dihydroorotate ring is susceptible to base-catalyzed rearrangement to a more thermodynamically stable five-membered hydantoin ring.[1][4][5][6] This side reaction is problematic because Fmoc-SPPS relies on repeated treatments with a base, typically a piperidine solution, to deprotect the α-amino group for the next coupling step.

This rearrangement can occur at two stages:

  • During the repetitive Fmoc deprotection cycles in SPPS.

  • Under basic extraction conditions during the purification of peptide fragments.[6]

The formation of this hydantoin impurity complicates the purification process and reduces the overall yield of the desired peptide. To mitigate this, alternative synthetic strategies have been developed. A common approach is to incorporate p-nitrophenylalanine into the peptide chain during SPPS. The nitro group is then reduced to an amino group on the solid support, followed by the acylation with dihydroorotic acid in one of the final steps of the synthesis. This "late-stage" introduction of the hydroorotyl group minimizes its exposure to basic conditions.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the function and stability of the hydroorotyl group in the context of degarelix.

ParameterValueContextReference
Fibril Dissolution Half-life ~15 daysThe half-life of the amyloid-like fibrils forming the subcutaneous depot.[2]
Hydantoin Impurity Formation (DBU) Up to 7%Formation of the hydantoin isomer when degarelix is treated with 2% DBU in DMF with 5% water.[4]
Hydantoin Isomerization in Plasma Up to 13%Formation of 5-Aph(Hyd)-degarelix after 48 hours of incubation in human plasma.[2]

Experimental Protocols

On-Resin Acylation of p-Aminophenylalanine with Dihydroorotic Acid

This protocol describes a general method for the late-stage introduction of the hydroorotyl group onto a resin-bound peptide to avoid its degradation during Fmoc-SPPS. This is a crucial step in an optimized synthesis of degarelix.

1. Materials and Reagents:

  • Peptide-resin with a free p-aminophenylalanine side chain.

  • L-Dihydroorotic acid.

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Washing solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol).

  • Kaiser test reagents for monitoring the reaction.

2. Procedure:

  • Resin Swelling: The peptide-resin is placed in a reaction vessel and swollen in DMF for 30-60 minutes.

  • Activation of Dihydroorotic Acid: In a separate vessel, dissolve L-dihydroorotic acid (3-5 equivalents relative to the resin substitution), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF. Add DIEA (6-10 eq.) to the solution and pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated dihydroorotic acid solution. Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small sample of the resin beads and performing a Kaiser test (a negative test indicates complete acylation).

  • Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

    • DMF (3 times)

    • DCM (3 times)

    • DMF (3 times)

    • IPA (3 times)

    • DCM (3 times)

  • Drying: Dry the resin under vacuum. The resin is now ready for the final cleavage and deprotection of the peptide.

Mandatory Visualizations

Signaling Pathway of GnRH and Degarelix Action

GnRH_Pathway cluster_pituitary Pituitary Gland cluster_testes Testes cluster_prostate Prostate Cancer Cells GnRHR GnRH Receptor LH_FSH LH & FSH Release GnRHR->LH_FSH Stimulation Testosterone Testosterone Production LH_FSH->Testosterone Growth Tumor Growth Testosterone->Growth Stimulates Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Secretes GnRH->GnRHR Binds Degarelix Degarelix [Aph(Hor) containing] Degarelix->GnRHR Blocks

Caption: GnRH signaling pathway and the antagonistic action of degarelix.

Experimental Workflow for Aph(Hor) Incorporation in SPPS

SPPS_Workflow cluster_challenge Synthetic Challenge start Start with Resin-Bound Peptide (pre-position 5) couple_pNO2Phe Couple Fmoc-Aph(pNO2)-OH start->couple_pNO2Phe deprotect_Fmoc Fmoc Deprotection (Piperidine/DMF) couple_pNO2Phe->deprotect_Fmoc wash1 Wash deprotect_Fmoc->wash1 reduce_NO2 Reduce p-NO2 to p-NH2 (e.g., SnCl2) wash1->reduce_NO2 wash2 Wash reduce_NO2->wash2 couple_Hor Couple Dihydroorotic Acid (HBTU/DIEA) wash2->couple_Hor wash3 Wash couple_Hor->wash3 continue_SPPS Continue SPPS to Decapeptide wash3->continue_SPPS direct_coupling Direct Coupling of This compound repeated_deprotection Repeated Fmoc Deprotection (Base Exposure) hydantoin Hydantoin Impurity Formation repeated_deprotection->hydantoin

Caption: Optimized workflow for incorporating Aph(Hor) to avoid base-induced rearrangement.

References

In-Depth Technical Guide to the Stability and Storage of Fmoc-Aph(Hor)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-4-(L-horvatophenyl)-L-alanine, commonly known as Fmoc-Aph(Hor)-OH. The information presented herein is critical for ensuring the integrity and purity of this reagent, which is essential for its successful application in peptide synthesis and other areas of chemical research.

Physicochemical Properties and General Stability

This compound is a white to off-white solid with a high melting point, indicating good thermal stability in its solid state. Like most Fmoc-protected amino acids, it is generally stable when stored properly as a dry powder. However, its stability can be compromised by exposure to moisture, light, and elevated temperatures, and it is particularly susceptible to degradation under basic conditions.

Key Stability Considerations:

  • Hydrolytic Stability: The compound is susceptible to hydrolysis, particularly of the Fmoc group, in the presence of moisture.

  • Thermolytic Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to degradation.

  • Photostability: Exposure to UV light can potentially lead to the degradation of the fluorenyl moiety of the Fmoc group.

  • pH Sensitivity: The Fmoc protecting group is labile to basic conditions, which is the basis for its removal in solid-phase peptide synthesis (SPPS). It is stable under acidic conditions.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:

ConditionRecommendationRationale
Temperature Long-term: 2-8°C or -20°C. Short-term: Room temperature (10-25°C) is acceptable.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and hydrolysis.
Moisture Keep in a tightly sealed container with a desiccant.Prevents hydrolysis of the Fmoc group and the compound itself.
Light Store in a light-resistant container.Protects the photolabile Fmoc group from degradation.

Handling Precautions:

  • Before opening, allow the container to warm to room temperature to prevent moisture condensation on the cold solid.

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Quantitative Stability Data (Representative)

Due to the lack of publicly available, detailed stability studies specifically for this compound, the following tables present representative data from a forced degradation study of a structurally similar Fmoc-amino acid, Fmoc-L-Phenylalanine. These data illustrate the expected stability profile and should be considered as a guideline.

Table 1: Stability of Solid Fmoc-L-Phenylalanine under Accelerated Thermal and Humidity Conditions

ConditionTime (Weeks)Purity (%)Appearance
40°C / 75% RH099.8White powder
499.5White powder
899.1White powder
1298.6Slightly off-white powder
60°C / 75% RH099.8White powder
498.2Off-white powder
896.5Yellowish powder
1294.3Yellowish powder

Table 2: Photostability of Solid Fmoc-L-Phenylalanine

ConditionExposure DurationPurity (%)Appearance
ICH Q1B Option 2 (1.2 million lux hours, 200 watt hours/m²)099.8White powder
End of Study99.6White powder
Dark ControlEnd of Study99.8White powder

Potential Degradation Pathways

The primary degradation pathway for this compound, as with other Fmoc-protected amino acids, is the base-catalyzed cleavage of the Fmoc group via a β-elimination mechanism. This reaction produces dibenzofulvene (DBF) and a carbamate intermediate that subsequently decarboxylates. The highly reactive DBF can then form adducts with the deprotecting base (e.g., piperidine in SPPS) or potentially with the newly liberated amine.

G Fmoc_Aph This compound Proton_Abstraction Proton Abstraction at C9 of Fluorenyl Group Fmoc_Aph->Proton_Abstraction Base Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Carbamate_Intermediate Carbamate Intermediate Beta_Elimination->Carbamate_Intermediate DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct Decarboxylation Decarboxylation Carbamate_Intermediate->Decarboxylation Free_Amine Aph(Hor)-OH (Free Amine) Decarboxylation->Free_Amine Base Base (e.g., Piperidine) Base->Proton_Abstraction Base->DBF_Adduct

Figure 1. Primary degradation pathway of this compound.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method (Representative)

This protocol describes a representative reverse-phase HPLC method for assessing the purity and stability of an Fmoc-amino acid. This method should be validated for its specific application with this compound.

Objective: To separate the intact Fmoc-amino acid from potential degradation products and process-related impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (for the Fmoc group) and 220 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (1:1, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (to be performed):

  • Specificity (forced degradation studies)

  • Linearity and Range

  • Accuracy (recovery)

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and establish the intrinsic stability of this compound.

General Procedure:

  • Expose solid samples of this compound to various stress conditions as outlined below.

  • At specified time points, withdraw samples.

  • Prepare the samples for HPLC analysis as described in Protocol 5.1.

  • Analyze the samples by HPLC to determine the percentage of remaining intact compound and the formation of any degradation products.

Stress Conditions:

  • Acid Hydrolysis: Reflux in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat with 0.01 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 80°C for 72 hours.

  • Photostability: Expose solid sample to light according to ICH Q1B guidelines.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

G Start Start: Define Stability Study Protocol Batch_Selection Select Batch of This compound Start->Batch_Selection Initial_Analysis Time Zero (T0) Analysis: - Purity (HPLC) - Appearance - Other Tests Batch_Selection->Initial_Analysis Place_On_Stability Place Samples in Stability Chambers Initial_Analysis->Place_On_Stability Conditions Storage Conditions: - Long-Term (e.g., 5°C) - Accelerated (e.g., 25°C/60% RH) - Forced Degradation Place_On_Stability->Conditions Time_Points Pull Samples at Scheduled Time Points Place_On_Stability->Time_Points Analysis Analyze Samples: - Purity (HPLC) - Appearance - Degradation Products Time_Points->Analysis Analysis->Time_Points Next Time Point Data_Evaluation Evaluate Data: - Purity vs. Time - Identify Trends Analysis->Data_Evaluation Report Generate Stability Report: - Re-test Period - Storage Recommendations Data_Evaluation->Report End End Report->End

Figure 2. Workflow for a stability study of this compound.

Conclusion

This compound is a stable compound when stored and handled under the recommended conditions of low temperature, exclusion of moisture and light, and under an inert atmosphere. The primary degradation pathway is the base-catalyzed removal of the Fmoc group. For critical applications, it is imperative to perform stability studies under intended storage and use conditions, employing a validated stability-indicating analytical method to ensure the material's quality over time. The protocols and data presented in this guide serve as a robust framework for researchers and drug development professionals to establish appropriate handling procedures and to design comprehensive stability programs for this compound.

A Technical Guide to High-Purity Fmoc-Aph(Hor)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercially available, high-purity Fmoc-protected amino acid derivative, Fmoc-Aph(Hor)-OH. It is intended to be a valuable resource for researchers and professionals engaged in peptide synthesis, particularly for applications in drug discovery and development. This document outlines the key chemical and physical properties of this reagent, identifies commercial suppliers, details its application in solid-phase peptide synthesis (SPPS), and provides illustrative workflows and conceptual signaling pathways.

Introduction to this compound

This compound, chemically known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalanine, is a specialized amino acid derivative used as a building block in peptide synthesis.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, making it central to the widely used Fmoc-based solid-phase peptide synthesis (SPPS) strategy. This reagent is notably used as an intermediate in the synthesis of the pharmaceutical hormone Degarelix, which is employed in the treatment of prostate cancer.[1] The incorporation of this non-natural amino acid can impart unique structural and functional properties to synthetic peptides, potentially enhancing their therapeutic efficacy, stability, and receptor-binding affinity.

Commercial Availability and Physicochemical Properties

High-purity this compound is available from a range of commercial suppliers. The quality and characterization of the reagent are critical for the successful synthesis of high-quality peptides. The following tables summarize the key quantitative data for this compound as provided by various vendors and chemical databases.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 1253282-31-3[1][2][3]
Molecular Formula C₂₉H₂₆N₄O₇[1][2][3]
Molecular Weight 542.54 g/mol [1][2][3]
Appearance White to Off-White Solid/Powder[1][4]
Melting Point >222°C (decomposes)[1]
Storage Temperature 2-8°C or 10-25°C[1][2]
Table 2: Commercial Suppliers of High-Purity this compound
SupplierPurity Specification
Hebei Mingeng Biotechnology Co., Ltd. (via ChemicalBook)>99.6%
Career Henan Chemical Co. (via ChemicalBook)99%
Chem-Impex≥ 99% (HPLC)
BiosynthHigh Quality
Molsyns ResearchHigh Quality
ClearsynthHigh Quality
Advanced ChemTechNot specified

Note: "High Quality" is a qualitative descriptor used by some suppliers. Researchers should always request a certificate of analysis (CoA) for detailed purity information.

Experimental Protocols: Application in Fmoc SPPS

The incorporation of this compound into a peptide sequence follows the standard, cyclical procedure of Fmoc-based solid-phase peptide synthesis. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., a carboxylic acid or an amide). For a C-terminal amide, a Rink Amide resin is commonly used.

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.

  • Gently agitate the resin slurry for at least 30-60 minutes at room temperature to ensure complete swelling, which makes the reactive sites within the resin beads accessible.[5]

  • After swelling, drain the solvent from the reaction vessel.

Fmoc Deprotection

The N-terminal Fmoc group of the resin-bound amino acid or peptide must be removed before the next amino acid can be coupled.

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[6][7]

  • Agitate the mixture at room temperature for a short initial period (e.g., 2 minutes).[6]

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and continue to agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[6][8]

  • Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]

Amino Acid Coupling

The coupling step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine of the resin-bound peptide.

  • Dissolve 3-4 equivalents of this compound and a coupling agent (e.g., HBTU, TBTU, or DIC) in DMF.[9] For uronium-based coupling agents like HBTU, an equimolar amount of an activator additive such as HOBt or Oxyma is also included.[9]

  • Add a base, typically N,N-diisopropylethylamine (DIPEA), to the activation mixture. Use approximately 2 equivalents of DIPEA relative to the amino acid.

  • Allow the mixture to pre-activate for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature to allow for complete coupling.[5] The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test.

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Cleavage and Final Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.

  • Wash the fully assembled peptide-resin with a solvent like DCM and dry it under vacuum.[10]

  • Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5] TIS acts as a scavenger to trap reactive cations generated during the cleavage process.

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.[5][10]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and decantation of the ether.

  • The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the use of this compound.

Experimental Workflow for Fmoc SPPS

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound + HBTU/DIPEA wash1->coupling wash2 DMF Wash coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotection Next AA cleavage Final Cleavage (TFA Cocktail) cycle->cleavage Final AA end End: Purified Peptide cleavage->end

Caption: General workflow for incorporating this compound via solid-phase peptide synthesis.

Conceptual Signaling Pathway

Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space peptide Peptide Ligand (contains Aph(Hor)) receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase A second_messenger->kinase Activates response Cellular Response kinase->response Phosphorylates Target Proteins

Caption: A peptide with Aph(Hor) as a ligand for a GPCR signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Aph(Hor)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of the unnatural amino acid Fmoc-Aph(Hor)-OH (N-α-Fmoc-4-(L-dihydroorotyl)amino-L-phenylalanine) into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS). The protocol addresses the specific challenges associated with this amino acid, particularly the base sensitivity of the dihydroorotic acid (Hor) moiety.

Introduction

This compound is a key building block in the synthesis of peptide-based therapeutics, most notably the gonadotropin-releasing hormone (GnRH) antagonist Degarelix, which is used in the treatment of prostate cancer. The incorporation of Aph(Hor) can be challenging due to the potential for a base-catalyzed rearrangement of the dihydroorotic acid side chain to a hydantoin impurity. This side reaction is particularly problematic during the repetitive piperidine treatments required for Fmoc-group removal in standard SPPS protocols.

This document outlines strategies to mitigate this side reaction and provides a detailed protocol for the successful incorporation of this compound, ensuring high peptide purity and yield.

Key Challenges and Solutions

The primary challenge in using this compound is the lability of the Hor moiety in the presence of strong bases typically used for Fmoc deprotection.

Challenge: The dihydroorotic acid side chain can undergo rearrangement to a more stable hydantoin structure when exposed to bases like piperidine.

Solutions:

  • Use of Milder Bases for Fmoc Deprotection: Replacing piperidine with a less nucleophilic base can significantly reduce the extent of the hydantoin rearrangement. Tert-butylamine has been shown to be an effective alternative for the synthesis of Degarelix.

  • Reduced Deprotection Times: Minimizing the exposure of the peptide resin to the deprotection solution can help to limit the formation of the hydantoin impurity.

  • Alternative Synthetic Strategy: Incorporating a precursor amino acid, such as p-nitrophenylalanine, and converting it to Aph(Hor) on the solid support after completion of the peptide chain elongation avoids repeated exposure of the Hor moiety to basic conditions. This protocol, however, focuses on the direct incorporation of this compound.

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide containing Aph(Hor). The protocol can be adapted for automated peptide synthesizers.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade (or Tert-butylamine)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT) (select based on peptide sequence)

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Diethyl ether, cold

Protocol 1: Solid-Phase Peptide Synthesis Workflow

This protocol describes a single coupling and deprotection cycle for the incorporation of this compound.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
  • Alternative for Aph(Hor): To minimize hydantoin formation, consider using a 10% solution of tert-butylamine in DMF for 2 x 10 minutes.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  • Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel for 1-2 hours. The coupling time may need to be extended for this sterically hindered amino acid.
  • Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 5% acetic anhydride, 5% pyridine in DMF) for 30 minutes.
  • Wash the resin with DMF (3 x 1 min).

5. Repeat for Subsequent Amino Acids:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the protecting groups on the other amino acids in the sequence. A common cleavage cocktail is TFA/TIS/Water (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes the typical quantities and reaction times for the incorporation of this compound.

ParameterValueNotes
Resin Loading 0.1 - 0.5 mmol/gVaries with resin type.
This compound 3 - 5 equivalentsA higher excess may be required for this bulky amino acid.
Coupling Reagent (HBTU/HATU) 2.9 - 4.9 equivalentsUse slightly less than the amino acid.
Base (DIEA) 6 - 10 equivalents
Coupling Time 1 - 4 hoursMonitor with a ninhydrin test. Double coupling may be necessary.
Fmoc Deprotection (Piperidine) 20% in DMF2 x 10-15 minutes.
Fmoc Deprotection (Tert-butylamine) 10% in DMF2 x 10 minutes. Recommended to minimize side reactions.
Cleavage Time 2 - 4 hoursDependent on the peptide sequence and protecting groups.
Crude Peptide Yield 60 - 80%Highly sequence-dependent.
Purity (post-HPLC) >95%

Visualization of the SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Start with Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF or 10% Tert-butylamine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify Peptide (RP-HPLC) Precipitation->Purification

Application Notes and Protocols for the Coupling of Fmoc-Aph(Hor)-OH with HATU Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Hor)-OH is a critical non-standard amino acid derivative used in the solid-phase peptide synthesis (SPPS) of the gonadotropin-releasing hormone (GnRH) antagonist Degarelix, a drug for the treatment of prostate cancer.[1] The successful incorporation of this bulky and chemically complex amino acid is a key step in the total synthesis of Degarelix. This document provides detailed application notes and protocols for the coupling of this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Application Notes

The coupling of this compound presents unique challenges primarily due to the steric hindrance of the molecule and the base-sensitivity of the hydantoin-like side chain (Hor). The use of a potent coupling reagent like HATU is recommended to achieve high coupling efficiency and minimize side reactions.[2]

Challenges and Considerations:

  • Steric Hindrance: The bulky nature of both the Fmoc protecting group and the Aph(Hor) side chain can impede the coupling reaction. To overcome this, a highly reactive coupling reagent such as HATU is preferred over carbodiimide-based reagents.[2][3]

  • Side Chain Instability: The hexahydro-2,6-dioxo-4-pyrimidinyl (Hor) moiety is susceptible to rearrangement to a hydantoin impurity in the presence of bases, such as piperidine, which is commonly used for Fmoc deprotection.[4] This can reduce the yield and purity of the final peptide.

  • Alternative Strategies: To mitigate the risk of side chain rearrangement, two main strategies have been explored in the synthesis of Degarelix:

    • Late-stage introduction of the Hor moiety: This involves incorporating Fmoc-p-nitro-phenylalanine into the peptide sequence, followed by reduction of the nitro group and subsequent coupling of the Hor group on the solid support at a later stage. This approach avoids repeated exposure of the Hor group to basic conditions.[5][6]

    • Use of milder bases for Fmoc deprotection: Replacing piperidine with a less harsh base, such as tert-butylamine, has been shown to minimize the formation of the hydantoin impurity.[4]

HATU Activation:

HATU is an aminium/uronium-based coupling reagent that reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive OAt-active ester. This active ester then readily reacts with the free N-terminal amine of the growing peptide chain on the solid support to form the peptide bond. The use of HATU is known to result in fast reaction times and low racemization.[7]

Comparative Data of Common Coupling Reagents

While specific quantitative data for the coupling of this compound is not extensively published, the following table provides a general comparison of commonly used coupling reagents in SPPS, which can guide reagent selection.

Coupling ReagentReagent TypeGeneral Coupling TimeGeneral YieldAdvantagesDisadvantages
HATU Aminium/Uronium Salt20 - 45 min> 99.5%Highly reactive, excellent for hindered couplings, low racemization.[3]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[7]
HBTU Aminium/Uronium Salt30 - 60 min98 - 99.5%Fast and efficient, widely used.Potential for guanidinylation if used in excess.
PyBOP Phosphonium Salt30 - 60 min98 - 99%Efficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.
DIC/HOBt Carbodiimide1 - 3 hoursGood (70-90%)Cost-effective.Slower reaction rates, potential for N-acylurea formation.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase coupling of this compound using HATU activation. This protocol should be optimized based on the specific peptide sequence, resin, and synthesis scale.

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% (v/v) in DMF (or an alternative base solution)

  • Resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Solid-phase peptide synthesis vessel

  • Shaker or bubbler for agitation

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove residual piperidine.

  • Preparation of the Amino Acid Solution (Pre-activation):

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA or Collidine (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. For this sterically hindered amino acid, a longer coupling time may be necessary compared to standard amino acids.

  • Monitoring the Coupling: Perform a Kaiser test (or other qualitative ninhydrin test) on a small sample of the resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete coupling reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

  • Continuation of Synthesis: The resin is now ready for the next deprotection and coupling cycle.

Visualizations

HATU Activation Mechanism

HATU_Activation Fmoc_AA This compound (Carboxylic Acid) Active_Ester OAt-Active Ester (Highly Reactive) Fmoc_AA->Active_Ester Activation HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Coupled_Peptide Coupled Peptide-Resin Active_Ester->Coupled_Peptide Coupling TMU Tetramethylurea (Byproduct) Active_Ester->TMU Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->Coupled_Peptide

Caption: Simplified pathway of the HATU-mediated coupling reaction.

SPPS Workflow for this compound Incorporation

SPPS_Workflow Start Start: Resin with Free Amine Preactivation Pre-activation: This compound + HATU + Base Coupling Coupling Reaction Start->Coupling Preactivation->Coupling Wash1 Wash Coupling->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Positive Positive (Incomplete) Kaiser_Test->Positive Negative Negative (Complete) Kaiser_Test->Negative Recouple Recouple or Cap Positive->Recouple Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Negative->Fmoc_Deprotection Recouple->Coupling Wash2 Wash Fmoc_Deprotection->Wash2 Next_Cycle Proceed to Next Coupling Cycle Wash2->Next_Cycle

Caption: General workflow for a single coupling cycle in SPPS.

References

Application Notes and Protocols for the Incorporation of Fmoc-Aph(Hor)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance peptide stability, modulate biological activity, and introduce novel functionalities. Fmoc-Aph(Hor)-OH (N-α-9-fluorenylmethoxycarbonyl-4-[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalanine) is a key building block in the synthesis of peptide therapeutics, most notably the GnRH antagonist Degarelix, used in the treatment of prostate cancer.[1] The hydroorotyl (Hor) moiety introduces a unique structural element that is critical for its biological function.

The successful incorporation of this sterically hindered amino acid in automated solid-phase peptide synthesis (SPPS) requires careful optimization of coupling conditions to ensure high yields and purity while minimizing potential side reactions. This application note provides detailed protocols and best practices for the efficient incorporation of this compound using automated peptide synthesizers.

Properties of this compound

PropertyValue
CAS Number 1253282-31-3
Molecular Formula C₂₉H₂₆N₄O₇
Molecular Weight 542.54 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP

Challenges in Incorporation

The primary challenges associated with the incorporation of this compound stem from its steric bulk and the chemical nature of the hydroorotyl group:

  • Steric Hindrance: The bulky side chain can lead to slower coupling kinetics and incomplete reactions, requiring optimized coupling reagents and longer reaction times.

  • Side Reactions: The hydroorotyl moiety is susceptible to rearrangement under strongly basic conditions, potentially leading to the formation of hydantoin-related impurities. This necessitates careful selection of the base and Fmoc-deprotection conditions.

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis on a fully automated peptide synthesizer. Reagent equivalents are calculated relative to the initial resin loading.

Resin Preparation
  • Resin Selection: A Rink Amide resin is commonly used for the synthesis of peptide amides like Degarelix.

  • Swelling: Swell the resin (0.1 mmol) in N,N-dimethylformamide (DMF) for at least 30 minutes in the synthesizer's reaction vessel.

Automated Synthesis Cycle for this compound Incorporation

This cycle should be programmed into the automated synthesizer's protocol.

  • Fmoc Deprotection:

    • Reagent: 20% (v/v) piperidine in DMF.

    • Procedure: Treat the resin with the deprotection solution.

    • Time: 2 x 7-minute treatments.

    • Washes: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. Note: The use of 20% piperidine in DMF has been shown to minimize the formation of hydantoin-related side products.

  • Amino Acid Coupling (this compound):

    • Amino Acid Solution: Prepare a solution of this compound (3-5 equivalents) in DMF.

    • Coupling Reagent Solution: Prepare a solution of the chosen coupling reagent and activator. The combination of a carbodiimide with an additive is a reliable choice for this sterically hindered amino acid.

      • Recommended: Diisopropylcarbodiimide (DIC) (3-5 equivalents) and 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.

      • Alternative High-Efficiency Reagents: For difficult couplings, uronium/aminium salt reagents such as HATU or HBTU (3-5 equivalents) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) can be employed. However, careful optimization is required to avoid base-mediated side reactions.

    • Activation: Pre-activate the this compound solution with the coupling reagent solution for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Reaction Time: Allow the coupling reaction to proceed for 1-4 hours. Due to steric hindrance, a longer coupling time is often necessary. A patent describing the synthesis of Degarelix suggests a reaction time of up to 21.5 hours for this step, though this may be excessive for many sequences. Monitoring the reaction completion with a qualitative test (e.g., Kaiser test) after a standard coupling time is recommended. If the test is positive (indicating incomplete coupling), a second coupling should be performed.

    • Washes: Wash the resin thoroughly with DMF (5-7 times).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be introduced.

    • Reagent: A solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF.

    • Procedure: Treat the resin with the capping solution for 10 minutes.

    • Washes: Wash the resin with DMF (3-5 times).

Post-Synthesis Cleavage and Deprotection
  • Final Fmoc Deprotection: Perform a final Fmoc deprotection cycle as described above.

  • Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A standard Reagent K cocktail is often suitable:

    • Trifluoroacetic acid (TFA): 82.5%

    • Water: 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL per 0.1 mmol of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Data Presentation

The following tables summarize expected outcomes and parameters for the incorporation of this compound. Actual results will be sequence-dependent.

Table 1: Recommended Coupling Reagents and Conditions

Coupling Reagent/ActivatorEquivalents (AA:Reagent:Base)Pre-activation Time (min)Coupling Time (hr)Notes
DIC/HOBt1:3:3 (No Base)2-52-4A reliable and cost-effective option. May require double coupling for difficult sequences.
HATU/DIPEA1:3:62-51-2Highly efficient for hindered couplings. The amount of base should be carefully controlled to minimize side reactions.
HBTU/DIPEA1:3:62-51-2A common and effective alternative to HATU.

Table 2: Example Analytical Data for a Peptide Containing Aph(Hor)

Analytical MethodExpected Result
Analytical RP-HPLC A major peak corresponding to the target peptide with a purity of >95% after purification.
Mass Spectrometry (ESI-MS) Observed mass should match the calculated mass of the target peptide.

Visualizations

experimental_workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling This compound Coupling (e.g., DIC/HOBt) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) Wash2->Capping Wash3 DMF Wash Capping->Wash3 Repeat Repeat Cycles for Remaining Amino Acids Wash3->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: Automated SPPS workflow for this compound incorporation.

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR G_protein Gq/11 GnRHR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gene_Expression Gene Expression (LH, FSH) Ca_release->Gene_Expression MAPK_Cascade MAPK Cascade (ERK, JNK) PKC->MAPK_Cascade MAPK_Cascade->Gene_Expression

Caption: Simplified GnRH signaling pathway.

Conclusion

The successful incorporation of this compound in automated peptide synthesizers is readily achievable with careful optimization of the synthesis protocol. Key considerations include the use of efficient coupling reagents for sterically hindered amino acids, potentially extended coupling times, and the use of 20% piperidine in DMF for Fmoc deprotection to minimize base-mediated side reactions. By following the detailed protocols and recommendations outlined in this application note, researchers can confidently incorporate this valuable non-canonical amino acid into their target peptides, facilitating the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Synthesis of Degarelix Utilizing the Fmoc-Aph(Hor)-OH Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Degarelix is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, primarily used in the treatment of advanced prostate cancer.[1][2] Its structure, Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Hor)-D-4Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH2, incorporates several unnatural amino acids, making its chemical synthesis a complex undertaking.[1] The solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a widely adopted method for its preparation.[3][4] A critical component in this synthesis is the incorporation of the fifth amino acid residue, 4-Aminophenylalanine(L-hydroorotyl) (Aph(Hor)). The direct use of the Fmoc-Aph(Hor)-OH building block presents both advantages in terms of a more direct route and significant challenges related to chemical stability.

These application notes provide a comprehensive overview of the synthesis of degarelix with a focus on the utilization of this compound, detailing the associated challenges, alternative strategies, and providing generalized experimental protocols.

Core Challenge: Instability of the Hydroorotyl Moiety

The primary obstacle in the Fmoc-based synthesis of degarelix is the susceptibility of the dihydrooracil moiety of the Aph(Hor) residue to rearrange into a more stable five-membered hydantoin ring under the basic conditions required for Fmoc group removal.[1][3][5] This rearrangement is a significant side reaction that leads to the formation of a major impurity, 5-Aph(Hyd)-degarelix, which is difficult to separate from the final product and reduces the overall yield and purity of the active pharmaceutical ingredient (API).[3][5]

Standard Fmoc deprotection protocols utilize a 20% solution of piperidine in dimethylformamide (DMF), which is sufficiently basic to induce this unwanted rearrangement.[1][3] The presence of water can further exacerbate the formation of the hydantoin impurity.[3][6]

Strategies to Mitigate Hydantoin Formation

Several strategies have been developed to address the challenge of hydantoin impurity formation during the synthesis of degarelix:

  • Use of Alternative Bases for Fmoc Deprotection: Research has shown that replacing piperidine with a less nucleophilic or sterically hindered base can significantly reduce the rate of the Hor-to-Hydantoin rearrangement. Tert-butylamine has been investigated as a suitable alternative that can efficiently remove the Fmoc group while minimizing the formation of the hydantoin impurity.[3]

  • On-Resin Formation of the Aph(Hor) Moiety: This approach avoids the direct use of the pre-formed this compound building block during the main peptide chain elongation. Instead, a protected precursor, typically Fmoc-p-nitrophenylalanine (Fmoc-Phe(NO2)-OH), is incorporated into the peptide sequence at position 5.[6][7][8] Towards the end of the synthesis, the nitro group is reduced to an amine on the solid support, followed by acylation with dihydroorotic acid to form the desired Aph(Hor) residue.[6][9] This strategy limits the exposure of the sensitive Hor moiety to the repeated basic conditions of Fmoc deprotection.

  • Use of Orthogonal Protecting Groups: An alternative strategy involves the use of a highly acid-labile protecting group for the side chain of 4-aminophenylalanine, such as the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group.[10] The full-length protected peptide is synthesized, and then the ivDde group is selectively removed under mild conditions that do not affect other protecting groups. The hydroorotyl group is then coupled to the deprotected amino group on the resin.[10]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purity of degarelix.

Table 1: Purity and Yield of Degarelix

Synthesis MethodPurity (by HPLC)YieldReference
Fmoc-SPPS (unspecified)> 98.5%Not specified[11]
Fmoc-SPPS with on-resin Hor formationHighHigh[6][9]

Table 2: Hydantoin Impurity Formation under Different Basic Conditions

Base (in DMF)Hydantoin Impurity LevelReference
2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1.8%[6]
2% DBU + 5% WaterUp to 7%[3][6]
20% Piperidine< 0.3% (stated as achievable)[1]
Tert-butylamineUndetectable[3]

Experimental Protocols

The following are generalized protocols for the solid-phase synthesis of degarelix using Fmoc chemistry. Note: These are illustrative and may require optimization based on specific laboratory conditions and available instrumentation.

Protocol 1: Standard Fmoc-SPPS of Degarelix

This protocol outlines the general steps for the synthesis of degarelix on a Rink Amide resin, incorporating the this compound building block directly.

  • Resin Preparation:

    • Swell Rink Amide AM resin in DMF.

    • Remove the Fmoc protecting group from the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling Cycle (repeated for each amino acid):

    • Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of a coupling agent (e.g., TBTU/HOBt) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 50 minutes.

    • Monitor the completion of the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF.

    • Remove the Fmoc group with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF.

  • Acetylation of the N-terminus:

    • After the final amino acid (Ac-D-Nal) is coupled and deprotected, acetylate the N-terminus using a solution of acetic anhydride and pyridine in DMF.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry.

    • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the crude degarelix by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain degarelix acetate.

Protocol 2: On-Resin Formation of Aph(Hor) Moiety

This protocol describes the alternative strategy to avoid the direct use of this compound.

  • Peptide Elongation:

    • Follow the general Fmoc-SPPS protocol (Protocol 1, steps 1 and 2) for the amino acids C-terminal to position 5.

    • At position 5, couple Fmoc-p-nitrophenylalanine (Fmoc-Phe(NO2)-OH).

    • Continue with the standard Fmoc-SPPS cycles for the remaining amino acids.

  • On-Resin Modification:

    • After the full-length peptide is assembled, treat the resin-bound peptide with a reducing agent (e.g., SnCl2·2H2O in DMF) to reduce the nitro group of the Phe(NO2) residue to an amino group.

    • Wash the resin thoroughly.

    • Couple dihydroorotic acid to the newly formed amino group using standard coupling reagents.

  • Final Steps:

    • Proceed with N-terminal acetylation, cleavage, deprotection, and purification as described in Protocol 1 (steps 3-5).

Visualizations

Degarelix_Synthesis_Workflow start Start: Rink Amide Resin swelling Swell Resin in DMF start->swelling fmoc_deprotection_resin Fmoc Deprotection (20% Piperidine/DMF) swelling->fmoc_deprotection_resin coupling_cycle Iterative Coupling of Fmoc-Amino Acids (AA10 to AA6) fmoc_deprotection_resin->coupling_cycle coupling_aph_hor Couple This compound coupling_cycle->coupling_aph_hor fmoc_deprotection_aph_hor Fmoc Deprotection (Base) coupling_aph_hor->fmoc_deprotection_aph_hor hydantoin_formation Side Reaction: Hydantoin Formation fmoc_deprotection_aph_hor->hydantoin_formation coupling_cycle_2 Iterative Coupling of Fmoc-Amino Acids (AA4 to AA1) fmoc_deprotection_aph_hor->coupling_cycle_2 acetylation N-terminal Acetylation coupling_cycle_2->acetylation cleavage Cleavage from Resin & Deprotection (TFA) acetylation->cleavage purification Purification (RP-HPLC) cleavage->purification end Degarelix Acetate purification->end

Caption: Standard Fmoc-SPPS workflow for degarelix highlighting the critical Fmoc deprotection step after the coupling of this compound, which can lead to a hydantoin side reaction.

On_Resin_Hor_Formation_Workflow start Start: Rink Amide Resin coupling_cycle_1 Iterative Coupling of Fmoc-Amino Acids (AA10 to AA6) start->coupling_cycle_1 coupling_phe_no2 Couple Fmoc-Phe(NO2)-OH coupling_cycle_1->coupling_phe_no2 coupling_cycle_2 Iterative Coupling of Fmoc-Amino Acids (AA4 to AA1) coupling_phe_no2->coupling_cycle_2 nitro_reduction On-Resin Reduction of NO2 to NH2 coupling_cycle_2->nitro_reduction hor_coupling Couple Dihydroorotic Acid nitro_reduction->hor_coupling acetylation N-terminal Acetylation hor_coupling->acetylation cleavage Cleavage from Resin & Deprotection (TFA) acetylation->cleavage purification Purification (RP-HPLC) cleavage->purification end Degarelix Acetate purification->end

Caption: Alternative strategy for degarelix synthesis involving the on-resin formation of the Aph(Hor) moiety to circumvent the hydantoin side reaction.

References

Application Note: High-Resolution Purification of Peptides Containing the Covalent Warhead Amino Acid Aph(Hor)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptides incorporating unnatural amino acids with reactive "warhead" functionalities are at the forefront of targeted covalent inhibitor development. These peptides can achieve high specificity and durable therapeutic effects by forming a permanent bond with their biological target. One such amino acid is Aph(Hor), a phenylalanine analog equipped with a reactive group designed for targeted covalent modification. The synthesis of these complex peptides often results in a crude product containing various impurities, such as deletion sequences, incompletely deprotected peptides, and other side-products.[1][2] The presence of the reactive warhead can also lead to undesired side reactions if not handled properly.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive method for purifying synthetic peptides due to its high resolving power and compatibility with volatile mobile phases, which facilitates sample recovery.[1][2][3] This application note provides a detailed protocol for the purification of peptides containing the hydrophobic and reactive Aph(Hor) residue using a C18 stationary phase and a water/acetonitrile gradient system modified with trifluoroacetic acid (TFA).

Principle of Separation

RP-HPLC separates molecules based on their relative hydrophobicity.[1] The stationary phase is a non-polar material, typically silica chemically modified with C18 alkyl chains, while the mobile phase is a polar solvent mixture. Peptides are loaded onto the column in a highly aqueous environment, where they bind to the C18 stationary phase. A gradient of increasing organic solvent (acetonitrile) is then applied, progressively weakening the hydrophobic interactions between the peptides and the stationary phase.[1][4] Peptides with higher hydrophobicity, such as those containing Aph(Hor), interact more strongly with the column and thus require a higher concentration of organic solvent to elute.[1] The addition of an ion-pairing agent like TFA to the mobile phase helps to sharpen peaks and improve resolution by neutralizing residual silanol groups on the silica surface and forming ion pairs with charged residues on the peptide.[5]

Experimental Protocols

This section details the necessary materials and a step-by-step protocol for the analytical and preparative HPLC purification of a model peptide, Ac-Lys-Ala-Val-Aph(Hor) -NH2.

1. Materials and Reagents

  • Instrumentation:

    • Preparative and Analytical HPLC system with gradient capability

    • UV Detector (monitoring at 214 nm and 280 nm)

    • Fraction Collector

    • Lyophilizer (Freeze-Dryer)

  • Columns:

    • Analytical: C18 silica column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size)

    • Preparative: C18 silica column (e.g., 21.2 x 150 mm, 5 µm particle size, 100 Å pore size)

  • Reagents:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

    • Sample Solvent: Mobile Phase A or a minimal amount of DMSO followed by dilution in Mobile Phase A.

  • Crude Peptide: Lyophilized crude peptide containing Aph(Hor), synthesized via Solid-Phase Peptide Synthesis (SPPS).[2]

2. Sample Preparation

  • Dissolve the crude lyophilized peptide in the Sample Solvent to a final concentration of 10-20 mg/mL for preparative runs or 1 mg/mL for analytical runs.

  • Vortex briefly to ensure complete dissolution.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to an appropriate HPLC vial.

3. Analytical HPLC Method

  • Purpose: To determine the retention time of the target peptide and assess the purity of the crude product and purified fractions.

  • Procedure:

    • Equilibrate the analytical C18 column with 5% Mobile Phase B for at least 10 column volumes.

    • Inject 10-20 µL of the prepared 1 mg/mL sample.

    • Run the gradient program outlined in Table 1.

    • Monitor the elution profile at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Aph).

4. Preparative HPLC Method

  • Purpose: To purify the target peptide from the crude mixture.

  • Procedure:

    • Equilibrate the preparative C18 column with the starting gradient condition (e.g., 25% Mobile Phase B) for 3-5 column volumes.

    • Inject the prepared crude peptide sample (e.g., 1-5 mL of a 10 mg/mL solution).

    • Run the preparative gradient program as detailed in Table 1. The gradient should be shallower than the analytical gradient to maximize resolution.

    • Collect fractions (e.g., 2-5 mL per fraction) across the elution profile of the main peak.

    • Analyze the purity of each collected fraction using the Analytical HPLC method.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Data Presentation

The following tables summarize the HPLC conditions and expected results for the purification of the model peptide Ac-Lys-Ala-Val-Aph(Hor) -NH2. The Aph(Hor) residue significantly increases the hydrophobicity, leading to a later retention time.

Table 1: HPLC Gradient Conditions

Parameter Analytical Method Preparative Method
Column C18, 4.6 x 150 mm, 5 µm C18, 21.2 x 150 mm, 5 µm
Flow Rate 1.0 mL/min 20.0 mL/min
Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water
Mobile Phase B 0.1% TFA in ACN 0.1% TFA in ACN
Gradient 5-65% B over 30 min 25-45% B over 40 min

| Detection | 214 nm, 280 nm | 214 nm, 280 nm |

Table 2: Representative Purification Results

Sample Retention Time (min) Purity by Area % (214 nm) Recovery Yield (%)
Crude Peptide 34.2 ~65% N/A
Pooled Fractions 34.1 >98% ~35%
Side Product 1 29.5 N/A N/A

| Side Product 2 | 31.8 | N/A | N/A |

Visualizations

Workflow for HPLC Purification of Aph(Hor)-Containing Peptides

The following diagram illustrates the logical workflow from the initial crude peptide to the final, purified product ready for use in downstream applications.

G Figure 1: Peptide Purification Workflow cluster_0 Synthesis & Preparation cluster_1 Purification & Analysis cluster_2 Final Product SPPS Crude Peptide (from SPPS) Dissolve Dissolve & Clarify (Centrifugation) SPPS->Dissolve Prep_HPLC Preparative RP-HPLC Dissolve->Prep_HPLC Collect Fraction Collection Prep_HPLC->Collect Anal_HPLC Purity Analysis (Analytical HPLC) Collect->Anal_HPLC Anal_HPLC->Collect Re-inject/ Discard Pool Pool Pure Fractions Anal_HPLC->Pool Purity >95% Lyophilize Lyophilization Pool->Lyophilize Final Purified Peptide (>98% Purity) Lyophilize->Final

Caption: Workflow from crude peptide to purified product.

Application Context: Covalent Inhibition of a Kinase Signaling Pathway

Peptides containing Aph(Hor) are often designed as inhibitors of specific enzymes, such as kinases, which are critical nodes in cellular signaling. The diagram below shows a generic kinase cascade and how an Aph(Hor)-containing peptide can act as a covalent inhibitor.

G Figure 2: Mechanism of Covalent Inhibition cluster_pathway Kinase Signaling Cascade cluster_inhibitor Inhibitor Action Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates Target Target Protein Kinase2->Target Phosphorylates Response Cellular Response (e.g., Proliferation) Target->Response Inhibitor Aph(Hor)-Peptide Inhibitor Inhibitor->Kinase2 Covalent Bond Formation

Caption: Inhibition of a kinase pathway by a covalent peptide.

References

Application Note & Protocol: Mass Spectrometry Analysis of Aph(Hor)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics, probing protein-protein interactions, and creating peptides with enhanced stability and bioactivity. One such unnatural amino acid is Aph(Hor), a phenylalanine derivative. This application note provides a detailed protocol for the mass spectrometry analysis of peptides containing Aph(Hor), covering sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation.

The chemical structure of the Fmoc-protected Aph(Hor) is Fmoc-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalanine[1][2][3][4]. The key structural feature is the hexahydro-2,6-dioxo-pyrimidinylcarbonyl group attached to the para-amino group of phenylalanine.

Data Presentation

Quantitative analysis of Aph(Hor)-containing peptides can be performed using various mass spectrometry-based techniques, such as label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC). The following table is a template demonstrating how quantitative data for a hypothetical Aph(Hor)-containing peptide, "Ac-peptide-Aph(Hor)-NH2," could be presented.

Table 1: Quantitative Analysis of a Model Aph(Hor)-Containing Peptide

Peptide SequenceCondition 1 (e.g., Control) Relative Abundance (Mean ± SD)Condition 2 (e.g., Treated) Relative Abundance (Mean ± SD)Fold Change (Condition 2 / Condition 1)p-value
Ac-peptide-Aph(Hor)-NH21.00 ± 0.122.54 ± 0.212.54< 0.01

This table illustrates a hypothetical quantitative experiment. Actual data would be generated from LC-MS/MS analysis of samples from different experimental conditions.

Table 2: Theoretical Mass and Fragmentation of the Aph(Hor) Modification

ModificationChemical FormulaMonoisotopic Mass (Da)Common Neutral Losses in MS/MS
Aph(Hor) side chain modificationC6H5N2O3153.0298Loss of the hexahydropyrimidine-dione group

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of Aph(Hor)-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of an Aph(Hor)-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing an Aph(Hor) residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Aph(Hor)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3 equivalents), including this compound, with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: After each coupling and deprotection step, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Purification and Characterization: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is critical for successful LC-MS/MS analysis of Aph(Hor)-containing peptides.

Materials:

  • Ammonium bicarbonate buffer (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 ZipTips or equivalent solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN)

Procedure:

  • Reduction and Alkylation (for larger peptides or proteins):

    • Dissolve the purified peptide or protein in 50 mM ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion (for proteins):

    • Add trypsin to the protein solution at a 1:50 (enzyme:substrate) ratio.

    • Incubate at 37°C for 12-16 hours.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 ZipTip or SPE cartridge according to the manufacturer's protocol.

    • Elute the peptides with a solution of 50% ACN and 0.1% formic acid.

  • Lyophilization and Reconstitution:

    • Lyophilize the desalted peptides.

    • Reconstitute in 0.1% formic acid in water to the desired concentration for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

LC Parameters (example):

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 40% B over 60 minutes.

  • Flow Rate: 300 nL/min

MS Parameters (example):

  • Ionization Mode: Positive ion mode

  • MS1 Scan Range: m/z 350-1500

  • Resolution (MS1): 60,000

  • Data-Dependent Acquisition (DDA): Top 10 most intense ions selected for MS/MS

  • Fragmentation: Higher-energy C-trap dissociation (HCD)

  • Resolution (MS/MS): 15,000

  • Isolation Window: 1.6 m/z

  • Normalized Collision Energy (NCE): 28%

Data Analysis
  • Peptide Identification: Process the raw MS data using a database search engine (e.g., Mascot, SEQUEST, or MaxQuant).

  • Database Search Parameters:

    • Database: A relevant protein database (e.g., Swiss-Prot).

    • Enzyme: Trypsin (if applicable).

    • Fixed Modifications: Carbamidomethyl (C).

    • Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and a custom modification for Aph(Hor) (+153.0298 Da on Phenylalanine).

    • Peptide and Fragment Mass Tolerances: Set according to the instrument's performance (e.g., 10 ppm for precursor ions and 0.02 Da for fragment ions).

  • Quantitative Analysis: For quantitative studies, use software such as MaxQuant or Skyline to determine the relative abundance of the Aph(Hor)-containing peptides across different samples.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis spps Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification reduction Reduction & Alkylation purification->reduction digestion Tryptic Digestion reduction->digestion desalting Desalting (C18 SPE) digestion->desalting reconstitution Reconstitution desalting->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis (Identification & Quantification) lcms->data_analysis

Caption: Experimental workflow for the analysis of Aph(Hor)-containing peptides.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor Phosphorylation & Recruitment ligand Ligand (e.g., Growth Factor) ligand->receptor ras_gef Ras-GEF (e.g., Sos) adaptor->ras_gef ras Ras ras_gef->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., c-Myc, Elk-1) erk->transcription_factor Translocation & Activation gene_expression Gene Expression transcription_factor->gene_expression

Caption: Example signaling pathway (MAPK) studied using modified peptides.

References

Application Notes and Protocols for the Synthesis of Peptide Libraries Using Fmoc-Aph(Hor)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Hor)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalanine, is a specialized non-proteinogenic amino acid derivative crucial for the synthesis of peptide-based therapeutics, most notably Gonadotropin-Releasing Hormone (GnRH) antagonists like Degarelix.[1][2] The incorporation of the Aph(Hor) moiety can confer unique structural and functional properties to peptides, making it a valuable building block in the construction of peptide libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in solid-phase peptide synthesis (SPPS), with a focus on the creation of peptide libraries.

The primary challenge in utilizing this compound lies in the base-lability of the dihydroorotic (Hor) group, which can undergo rearrangement to a hydantoin impurity under the standard basic conditions required for Fmoc-deprotection (e.g., using piperidine).[2] This side reaction can significantly reduce the yield and purity of the target peptide. To address this, two primary strategies are employed:

  • Direct Incorporation of this compound: This method involves the direct coupling of the pre-formed this compound amino acid. It requires careful optimization of Fmoc deprotection conditions to minimize the formation of the hydantoin impurity.

  • On-Resin Formation from a Precursor: This more robust strategy involves the initial incorporation of Fmoc-p-nitro-L-phenylalanine into the peptide sequence. The nitro group is then reduced to an amine on the solid support, followed by coupling with dihydroorotic acid to form the Aph(Hor) residue in situ. This approach avoids exposing the sensitive Hor moiety to repeated basic conditions.[1]

These application notes will detail both methodologies, providing protocols for each and discussing their relative merits for the synthesis of peptide libraries.

Data Presentation

Table 1: Representative Purity of Crude Degarelix Synthesized via the On-Resin Precursor Strategy

Synthesis Stage of Aph(Hor) FormationScale of SynthesisCrude Peptide Purity (by HPLC)Key Impurities
At the hexapeptide stage3 g resin> 85%Minor deletion and modification products
At the final decapeptide stage500 g resin> 90%Minimal hydantoin formation

Note: Data is synthesized from HPLC chromatograms presented in literature on Degarelix synthesis.[1] Purity can vary based on the specific peptide sequence, resin, and coupling conditions.

Experimental Protocols

The following protocols are generalized for solid-phase peptide synthesis on a manual or automated synthesizer. Adjustments may be necessary based on the specific peptide sequences within the library and the instrumentation used.

Protocol 1: Direct Incorporation of this compound

This protocol is suitable for shorter peptides or when the on-resin precursor strategy is not feasible. Optimization of the Fmoc deprotection step is critical.

1. Resin Preparation:

  • Select a suitable resin (e.g., Rink Amide resin for C-terminal amides).
  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.

2. Standard Fmoc-SPPS Cycles (for other amino acids):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
  • Washing: Wash the resin thoroughly with DMF (5-7 times).
  • Amino Acid Coupling:
  • Pre-activate the standard Fmoc-protected amino acid (3-4 eq.) with a coupling agent such as HBTU (3-4 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6-8 eq.) in DMF for 1-2 minutes.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor coupling completion with a Kaiser test.
  • Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

3. Incorporation of this compound:

  • Follow the standard coupling procedure as described in step 2c, using this compound as the amino acid. Due to its bulkiness, an extended coupling time (e.g., 4 hours or overnight) may be beneficial.

4. Modified Fmoc Deprotection for the Residue Following Aph(Hor):

  • To minimize hydantoin formation, consider using a milder base or shorter deprotection times. For example, using 2% DBU and 2% piperidine in DMF for shorter periods, or using tert-butylamine.[2] This step requires careful optimization for each specific sequence.

5. Cleavage and Deprotection:

  • After synthesis completion, wash the resin with DCM and dry under vacuum.
  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the peptide sequence (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) for 2-3 hours).
  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

6. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.[3][4]

Protocol 2: On-Resin Formation of Aph(Hor) from a p-Nitro-Phenylalanine Precursor

This is the recommended strategy for synthesizing longer peptides or libraries where high purity is paramount.

1. Resin Preparation and Standard SPPS:

  • Perform steps 1 and 2 of Protocol 1 to assemble the peptide chain up to the point of Aph(Hor) incorporation.

2. Incorporation of Fmoc-p-nitro-L-phenylalanine:

  • Couple Fmoc-p-nitro-L-phenylalanine using the standard coupling protocol (step 2c of Protocol 1).

3. Continue Peptide Synthesis:

  • Continue with the standard Fmoc-SPPS cycles until the full peptide sequence is assembled.

4. On-Resin Nitro Group Reduction:

  • Wash the resin-bound peptide with DMF.
  • Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 10 equivalents) in DMF.
  • Add the reducing solution to the resin and agitate at room temperature for 4-6 hours.
  • Wash the resin thoroughly with DMF and DCM to remove tin salts.

5. Coupling of Dihydroorotic Acid (Hor):

  • Pre-activate dihydroorotic acid (5 eq.) with a coupling agent like HATU (5 eq.) and DIEA (10 eq.) in DMF.
  • Add the activated Hor solution to the resin and agitate overnight.
  • Wash the resin extensively with DMF and DCM.

6. Cleavage, Deprotection, Purification, and Analysis:

  • Follow steps 5 and 6 of Protocol 1.

Mandatory Visualizations

Signaling Pathway

Peptides incorporating Aph(Hor) often function as GnRH antagonists, targeting the GnRH receptor in the pituitary gland. By competitively blocking the binding of native GnRH, these antagonists prevent the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing testosterone or estrogen production.[5][6][7]

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Antagonist Aph(Hor) Peptide (Antagonist) Antagonist->GnRHR Binds & Blocks Gq_protein Gq/11 Protein GnRHR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Secretion LH & FSH Secretion Ca_release->Secretion Stimulates MAPK MAPK Pathway PKC->MAPK Activates PKC->Secretion Stimulates Gene_expression Gene Expression (LH & FSH synthesis) MAPK->Gene_expression Leads to

Caption: GnRH receptor signaling and its inhibition by an Aph(Hor)-containing antagonist.

Experimental Workflows

The choice of synthetic strategy is a critical step in planning the synthesis of a peptide library containing Aph(Hor). The following workflow illustrates the decision-making process and the subsequent steps.

Peptide_Library_Synthesis_Workflow start Start: Design Peptide Library with Aph(Hor) Residue decision Choose Synthetic Strategy start->decision direct_inc Protocol 1: Direct Incorporation of This compound decision->direct_inc Shorter peptides, or precursor unavailable precursor_strat Protocol 2: On-Resin Formation from Fmoc-p-nitro-Phe Precursor decision->precursor_strat Higher purity needed, longer peptides split_mix Split-and-Mix Synthesis direct_inc->split_mix precursor_strat->split_mix cleavage Cleavage and Deprotection split_mix->cleavage purification RP-HPLC Purification of Library Sub-pools cleavage->purification analysis LC-MS Analysis purification->analysis screening Screen Peptide Library for Biological Activity analysis->screening

Caption: Workflow for synthesizing a peptide library with an Aph(Hor) residue.

The "Split-and-Mix" (or "Split-and-Pool") synthesis method is a powerful technique for generating large combinatorial peptide libraries where each resin bead carries a unique peptide sequence.[8][9][10]

Split_and_Mix_Workflow cluster_coupling1 Coupling Step 1 cluster_coupling2 Coupling Step 2 start Start with Resin split1 Split Resin into 'n' Portions start->split1 couple_A Couple Amino Acid A split1->couple_A couple_B Couple Amino Acid B split1->couple_B couple_n Couple Amino Acid n split1->couple_n pool1 Pool and Mix All Resin Portions couple_A->pool1 couple_B->pool1 couple_n->pool1 split2 Split Resin into 'm' Portions pool1->split2 couple_X Couple Amino Acid X split2->couple_X couple_Y Couple Amino Acid Y split2->couple_Y couple_m Couple Amino Acid m split2->couple_m pool2 Pool and Mix All Resin Portions couple_X->pool2 couple_Y->pool2 couple_m->pool2 repeat Repeat for Desired Peptide Length pool2->repeat

Caption: The "Split-and-Mix" method for combinatorial peptide library synthesis.

References

Application Notes and Protocols: Fmoc-Aph(Hor)-OH in the Synthesis of Novel Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Hor)-OH, a specialized amino acid derivative, serves as a critical building block in the solid-phase peptide synthesis (SPPS) of complex peptide therapeutics. Its unique structure, incorporating a 4-aminophenylalanine core modified with a hydroorotyl (Hor) group, imparts specific conformational constraints and potential for enhanced biological activity in the resulting peptides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel peptide therapeutics, with a particular focus on the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists like Degarelix.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValueReference
Molecular Formula C₂₉H₂₆N₄O₇[1]
Molecular Weight 542.54 g/mol [1]
Appearance White to off-white powder
Purity (HPLC) Typically ≥98%
Solubility Soluble in DMF, NMP
Storage Store at 2-8°C, protected from moisture

Application in Peptide Therapeutics: Synthesis of Degarelix

This compound is a key component in the synthesis of Degarelix, a potent GnRH antagonist used in the treatment of prostate cancer. The Hor moiety plays a crucial role in the peptide's ability to bind to and block the GnRH receptor.

Mechanism of Action: GnRH Receptor Antagonism

Degarelix functions by competitively blocking GnRH receptors in the pituitary gland.[2] This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone in men.[2] This reduction in testosterone levels is the primary therapeutic goal in hormone-sensitive prostate cancer.

GnRH_Signaling_Pathway cluster_pituitary Pituitary Gonadotrope Cell GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds and Activates Degarelix Degarelix (GnRH Antagonist) Degarelix->GnRHR Binds and Blocks Gq_protein Gq Protein GnRHR->Gq_protein Activates Pituitary Pituitary Gland PLC Phospholipase C Gq_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC LH_FSH LH & FSH Release Ca_release->LH_FSH PKC->LH_FSH Testes Testes LH_FSH->Testes Stimulates Testosterone Testosterone Production Testes->Testosterone Prostate_Cancer Prostate Cancer Cell Growth Testosterone->Prostate_Cancer Promotes

Caption: GnRH Receptor Signaling Pathway and Inhibition by Degarelix.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Degarelix

This protocol outlines the manual Fmoc-SPPS of Degarelix on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Lys(iPr)-OH, Fmoc-Leu-OH, Fmoc-D-Aph(Cbm)-OH, This compound , Fmoc-Ser(tBu)-OH, Fmoc-D-Pal(3)-OH, Fmoc-D-Cpa-OH, Fmoc-D-Nal(2)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

Workflow:

SPPS_Workflow start Start: Rink Amide Resin swelling Resin Swelling in DMF start->swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection washing1 DMF Wash deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) washing1->coupling washing2 DMF Wash coupling->washing2 repeat Repeat for each Amino Acid washing2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) final_deprotection->acetylation washing3 DMF & DCM Wash acetylation->washing3 cleavage Cleavage from Resin (TFA Cocktail) washing3->cleavage precipitation Precipitation in cold Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Degarelix.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the coupling mixture to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the Degarelix sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 1 hour.

  • Final Washing: Wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times), then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

ParameterCondition
Column C18, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-50% B over 30 minutes
Flow Rate 1 mL/min
Detection UV at 220 nm
Characterization Electrospray Ionization Mass Spectrometry (ESI-MS)

Challenges and Optimization in Synthesis

The synthesis of peptides containing this compound can be challenging due to the base-lability of the hydroorotyl moiety.[3] Prolonged exposure to piperidine during Fmoc deprotection can lead to the formation of a hydantoin impurity, which is difficult to separate from the desired product.[4]

Strategies to Minimize Impurity Formation:

  • Use of Milder Deprotection Conditions: Employing a weaker base, such as 2% DBU/2% piperidine in DMF, can reduce the rate of hydantoin formation.

  • On-Resin Modification: An alternative strategy involves incorporating a protected p-aminophenylalanine derivative during SPPS and introducing the hydroorotyl group at a later stage, either on-resin or after cleavage.[5]

  • Optimized Coupling: Ensuring complete and efficient coupling at each step minimizes the number of required deprotection cycles.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis of Degarelix using this compound.

ParameterValueNotes
Resin Loading 0.6 mmol/g
Coupling Efficiency >99%Monitored by Kaiser test
Crude Peptide Yield 70-85%Based on initial resin loading
Purity of Crude Peptide (HPLC) 65-75%
Purity after RP-HPLC Purification >98%[6]
Overall Yield of Purified Peptide 25-40%

Conclusion

This compound is an indispensable building block for the synthesis of advanced peptide therapeutics like Degarelix. While its use presents certain synthetic challenges, these can be overcome through careful optimization of the SPPS protocol. The detailed application notes and protocols provided herein offer a comprehensive guide for researchers and drug development professionals to successfully incorporate this valuable amino acid derivative into their synthetic strategies, paving the way for the development of novel and effective peptide-based drugs.

References

Application Notes and Protocols for Cleavage Cocktail Optimization in Peptides Containing Fmoc-Aph(Hor)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery, enabling the development of therapeutics with enhanced potency, stability, and pharmacokinetic profiles. Fmoc-Aph(Hor)-OH, a derivative of 4-aminophenylalanine containing a dihydroorotyl (Hor) moiety, is a key building block in the synthesis of the gonadotropin-releasing hormone (GnRH) antagonist Degarelix. The successful synthesis of peptides incorporating this residue hinges on a carefully optimized solid-phase peptide synthesis (SPPS) and a final cleavage and deprotection step that ensures the integrity of the final product.

A significant challenge in the synthesis of Aph(Hor)-containing peptides is the susceptibility of the dihydroorotyl group to rearrangement into a hydantoin isomer under basic conditions, a common side reaction during the piperidine-mediated Fmoc-deprotection steps. While the final cleavage from the resin is performed under acidic conditions with Trifluoroacetic Acid (TFA), the choice of cleavage cocktail, particularly the scavenger composition, is crucial to minimize other potential side reactions and ensure high purity of the target peptide.

These application notes provide a comprehensive guide to the optimization of cleavage cocktails for peptides containing this compound, offering detailed protocols and a comparative analysis of various scavenger mixtures.

The GnRH Signaling Pathway

Peptides incorporating Aph(Hor), such as Degarelix, are potent antagonists of the GnRH receptor. Understanding the signaling pathway they modulate is essential for their application in therapeutic areas like prostate cancer. The diagram below illustrates the GnRH signaling cascade and the mechanism of action of GnRH antagonists.

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Testes cluster_3 Prostate Cancer Cells GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds to PLC PLC GnRHR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ release IP3->Ca PKC PKC DAG->PKC LH LH PKC->LH Stimulates secretion FSH FSH PKC->FSH Stimulates secretion Ca->LH Stimulates secretion Ca->FSH Stimulates secretion Testosterone Testosterone LH->Testosterone Stimulates production AndrogenReceptor Androgen Receptor Testosterone->AndrogenReceptor Binds to Growth Tumor Growth AndrogenReceptor->Growth Promotes Degarelix Degarelix (Aph(Hor)-containing peptide) Degarelix->GnRHR Blocks

Caption: GnRH Signaling Pathway and Antagonist Action.

Data Presentation: Comparison of Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for obtaining a high-purity peptide. The following table summarizes commonly used cleavage cocktails and their suitability for peptides containing Aph(Hor) and other sensitive amino acids. The data presented is a representative guide based on established knowledge in peptide chemistry; empirical optimization for each specific peptide is highly recommended.

Cleavage Cocktail (Reagent)Composition (v/v/w)Recommended ForPotential Side Reactions with Aph(Hor)Expected Purity Range (%)
TFA/TIS/H₂O 95:2.5:2.5Peptides without highly sensitive residues.Minimal risk to the Hor moiety.85-95
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with Trp, Met, Cys, Tyr, and Arg(Pbf/Pmc).Low risk; scavengers protect against side-chain modifications.90-98
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Peptides with Arg(Pbf/Pmc/Mtr).[1]Low risk; optimized for arginine deprotection.90-97
Reagent B ("Odorless") TFA/Phenol/H₂O/TIS (88:5:5:2)Peptides where malodorous thiols are to be avoided.[1]Low risk; TIS is an effective scavenger for many protecting groups.88-96

Note: EDT = 1,2-Ethanedithiol; TIS = Triisopropylsilane. Purity ranges are estimates and can vary based on the peptide sequence and synthesis efficiency.

Experimental Protocols

General Workflow for Peptide Cleavage and Deprotection

The following diagram outlines the general experimental workflow for the cleavage and deprotection of a peptide synthesized on a solid support.

G start Start: Peptide-Resin wash Wash Resin (DCM, MeOH) start->wash dry Dry Resin (under vacuum) wash->dry cleavage Cleavage Reaction (TFA Cocktail, 2-4h, RT) dry->cleavage filter Filter to Separate Resin cleavage->filter precipitate Precipitate Peptide (Cold Diethyl Ether) filter->precipitate centrifuge Centrifuge and Wash Pellet precipitate->centrifuge dissolve Dissolve Peptide (Aqueous Buffer) centrifuge->dissolve lyophilize Lyophilize dissolve->lyophilize end End: Crude Peptide Powder lyophilize->end

Caption: Peptide Cleavage and Deprotection Workflow.

Detailed Protocol for Cleavage of Aph(Hor)-Containing Peptides

This protocol provides a detailed methodology for the cleavage of peptides containing this compound from a Rink Amide resin.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water, deionized

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH), ACS grade

  • Cold diethyl ether (-20°C)

  • Reaction vessel (glass, with frit)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

  • Lyophilizer

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF.

    • Wash the resin with MeOH (2 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation (Example: Modified Reagent K):

    • Caution: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.

    • In a glass vial, prepare the cleavage cocktail by combining:

      • TFA: 9.4 mL (94%)

      • TIS: 0.1 mL (1%)

      • H₂O: 0.25 mL (2.5%)

      • EDT: 0.25 mL (2.5%)

    • Mix the components thoroughly. This cocktail is effective for scavenging cations generated from other protecting groups in the peptide.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 1-2 mL for 100 mg of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized based on the peptide sequence and the other protecting groups present.

  • Peptide Isolation:

    • Filter the cleavage mixture through the frit of the reaction vessel into a clean collection tube.

    • Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate centrifuge tube, add 10-15 mL of cold diethyl ether.

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to ensure complete precipitation.

  • Peptide Collection and Washing:

    • Centrifuge the peptide suspension at 3000-4000 rpm for 5-10 minutes.

    • Carefully decant the supernatant.

    • Resuspend the peptide pellet in 10 mL of cold diethyl ether and repeat the centrifugation and decantation steps. Perform this wash step two more times to remove residual scavengers and cleaved protecting groups.

  • Drying and Storage:

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid in water) and lyophilize to obtain a fluffy white powder.

    • Store the lyophilized peptide at -20°C or -80°C.

Analytical Characterization
  • HPLC Analysis: Analyze the crude peptide by reverse-phase HPLC to determine its purity. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Mass Spectrometry: Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Conclusion

The successful cleavage of peptides containing the non-standard amino acid this compound requires careful consideration of the entire synthesis strategy, with a particular focus on minimizing base-catalyzed side reactions during Fmoc deprotection. The final TFA cleavage step, while less critical for the stability of the Aph(Hor) moiety itself, must be optimized to ensure the efficient removal of all side-chain protecting groups and to scavenge reactive cationic species that can lead to other impurities. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers and drug development professionals working with this important class of therapeutic peptides. Empirical optimization of cleavage conditions for each specific peptide sequence remains a critical step in achieving high purity and yield.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during Solid-Phase Peptide Synthesis (SPPS).

Topic: Troubleshooting Poor Coupling of Fmoc-Aph(Hor)-OH

This compound is the shorthand for (2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . Its complex and bulky side chain can present significant challenges during peptide synthesis, leading to poor coupling efficiency. This guide addresses common issues and provides strategies to improve coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor coupling efficiency for this compound?

Poor coupling of this compound can be attributed to several factors, primarily stemming from its structure:

  • Steric Hindrance: The most significant factor is the substantial steric bulk of the hydroorotyl-phenyl side chain. This large group can physically obstruct the activated carboxylic acid from reaching the free N-terminal amine of the growing peptide chain on the solid support.[1]

  • Secondary Structure Formation: As the peptide chain elongates, it may form secondary structures like beta-sheets or aggregate, which can make the N-terminal amine less accessible for the incoming amino acid.[1]

  • Suboptimal Activation: Standard coupling protocols may not be sufficient to fully activate the carboxylic acid of such a sterically hindered amino acid, or the coupling reaction may require more time to reach completion.[1]

  • Reagent Solubility: Inadequate solubility of this compound or the coupling reagents in the reaction solvent (commonly DMF) can lead to lower effective concentrations and reduced reaction rates.[1]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling, resulting in a deletion sequence.[1]

Q2: How can I improve the coupling efficiency of this compound?

Several strategies can be employed to overcome poor coupling efficiency with sterically demanding amino acids like this compound:

  • Optimize Coupling Reagents: For difficult couplings, standard activators like DIC/HOBt may be insufficient.[1] Switching to more potent uronium/aminium or phosphonium salt-based coupling reagents is highly recommended.[1][2]

  • Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can help drive the reaction to completion.[1] In some cases, a slight increase in temperature (e.g., to 30-40°C) may improve the reaction rate, but this should be approached with caution to avoid potential side reactions like racemization.[1][2]

  • Perform a Double Coupling: If a single coupling does not yield satisfactory results, performing a second coupling with a fresh solution of activated this compound before proceeding to the next deprotection step can significantly improve the outcome.[2][3]

  • Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., 5-10 equivalents instead of the standard 3-5) can also help to drive the reaction forward.[2]

  • Solvent Selection: While DMF is a common solvent, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be a better choice for sequences prone to aggregation.[2]

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and improve the efficiency of incorporating sterically hindered amino acids.[4]

Q3: Which coupling reagents are recommended for a difficult coupling like with this compound?

For sterically hindered amino acids, more potent coupling reagents are generally required. The following table summarizes some effective options:

Coupling Reagent ClassExamplesKey Advantages for Hindered Couplings
Uronium/Aminium Salts HATU, HCTU, TBTU, COMUHighly reactive and effective for hindered couplings. HATU is often cited for its high reactivity.[1][2][5] COMU offers comparable efficiency to HATU with improved safety and solubility.[5]
Phosphonium Salts PyBOP, PyAOPExcellent for difficult couplings and can be used in excess to drive the reaction to completion.[1][6] PyAOP is particularly effective for hindered amino acids.[7]
Carbodiimides with Additives DIC with Oxyma PureThe inclusion of Oxyma Pure is reported to outperform HOBt when using carbodiimides like DIC.[1]
Other TFFHGenerates amino acid fluorides in situ, which are highly reactive and well-suited for coupling sterically hindered amino acids.[5][8]

Q4: How can I monitor the coupling efficiency of this compound on-resin?

Monitoring the completion of the coupling reaction is crucial. The most common qualitative method is the Kaiser test (or ninhydrin test).[1][9]

  • Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting the coupling reaction is complete.

For a quantitative assessment, a "cleave and analyze" approach is often used, where a small amount of the peptide is cleaved from the resin and analyzed by HPLC and Mass Spectrometry (MS).[3][10]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

This protocol describes a qualitative method to detect the presence of free primary amines on the resin.[1]

Materials:

  • Resin sample (1-5 mg)

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Small glass test tube

  • Heating block or water bath at 100-120°C

Procedure:

  • Sample Collection: After the coupling reaction, collect a small sample of the resin (a few beads) and place it in a small glass test tube.

  • Washing: Thoroughly wash the resin beads with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the three solutions (A, B, and C) to the test tube.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Incomplete Coupling (Positive Result): The beads and/or the solution will turn a dark blue or purple color.

    • Complete Coupling (Negative Result): The beads and solution will remain yellow or colorless.

Protocol 2: General "Cleave and Analyze" Protocol for Coupling Efficiency

This protocol provides a general workflow for cleaving a small amount of peptide from the resin for analysis by HPLC and MS.

Materials:

  • Peptide-resin sample (10-20 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS))[11]

  • Microcentrifuge tube

  • Cold diethyl ether

  • Centrifuge

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Resin Preparation: Place the dried peptide-resin sample in a microcentrifuge tube.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 100-200 µL). Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether to the microcentrifuge tube.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the dried peptide in an appropriate solvent (e.g., water/acetonitrile mixture) and analyze by RP-HPLC and MS to assess the purity and identify the desired product versus any deletion sequences.[3]

Visualizations

Troubleshooting_Workflow start Poor Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test kaiser_result Kaiser Test Result kaiser_test->kaiser_result incomplete Incomplete Coupling (Positive - Blue) kaiser_result->incomplete Positive complete Coupling Complete (Negative - Yellow) kaiser_result->complete Negative troubleshoot_options Select Troubleshooting Strategy incomplete->troubleshoot_options proceed Proceed to Next Deprotection Step complete->proceed reagent Switch to Potent Coupling Reagent (e.g., HATU, PyAOP) troubleshoot_options->reagent double_couple Perform Double Coupling troubleshoot_options->double_couple time_temp Increase Coupling Time and/or Temperature troubleshoot_options->time_temp reattempt Re-attempt Coupling reagent->reattempt double_couple->reattempt time_temp->reattempt reattempt->kaiser_test

Caption: Troubleshooting workflow for poor this compound coupling.

SPPS_Coupling_Reaction cluster_activation Activation Step cluster_coupling Coupling Step fmoc_aa This compound activated_aa Activated this compound* fmoc_aa->activated_aa coupling_reagent Coupling Reagent (e.g., HATU) + Base coupling_reagent->activated_aa resin Resin-Peptide-NH2 (Free N-terminus) activated_aa->resin Coupling coupled_product Resin-Peptide-CO-NH-Aph(Hor)-Fmoc resin->coupled_product

Caption: Chemical pathway for the coupling of this compound in SPPS.

References

preventing hydantoin side reaction with Fmoc-Aph(Hor)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-Aph(Hor)-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions and ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed when using this compound in SPPS?

A1: The most significant side reaction is the formation of a hydantoin derivative at the Aph(Hor) residue. This occurs due to the base-catalyzed rearrangement of the dihydroorotic acid (Hor) side chain. This reaction is particularly prevalent during the repetitive Fmoc-deprotection steps using standard piperidine conditions.

Q2: What causes the hydantoin side reaction with the Hor side chain?

A2: The hydantoin formation is initiated by the basic conditions used for Fmoc deprotection. The mechanism involves the deprotonation of the amide proton in the dihydroorotic ring, followed by an intramolecular rearrangement. This rearrangement leads to the formation of a stable five-membered hydantoin ring, altering the structure of the desired peptide.

Q3: How can I prevent or minimize hydantoin formation when using this compound?

A3: The primary strategy to prevent this side reaction is to replace the standard Fmoc deprotection reagent, piperidine, with a less aggressive base. Studies have shown that using tert-butylamine (TBA) is an effective alternative for minimizing the formation of the hydantoin impurity during the synthesis of peptides containing this compound, such as in the production of Degarelix. Another potential alternative that has been explored for reducing base-mediated side reactions is 3-(diethylamino)propylamine (DEAPA).

Q4: Are there specific concentrations and reaction times recommended for alternative bases like tert-butylamine?

A4: Yes, specific conditions have been found to be effective. For tert-butylamine, a 20% solution in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is recommended. The deprotection time may need to be optimized, but typically two treatments of 10-20 minutes are sufficient. It is crucial to perform small-scale test syntheses to determine the optimal conditions for your specific peptide sequence.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected mass corresponding to a hydantoin derivative observed in LC-MS analysis of the crude peptide. Rearrangement of the dihydroorotic (Hor) side chain during Fmoc deprotection with piperidine.Switch the Fmoc deprotection reagent from piperidine to a 20% solution of tert-butylamine (TBA) in DMF or NMP. Optimize deprotection time (e.g., 2 x 15 minutes).
Low yield of the desired peptide containing Aph(Hor). Loss of peptide due to the formation of the hydantoin side product.Implement the use of an alternative, milder base for Fmoc deprotection such as tert-butylamine. Ensure complete coupling of the subsequent amino acid after the deprotection of this compound.
Difficulty in purifying the target peptide from a major impurity. Co-elution of the desired peptide and the hydantoin-containing impurity.Proactively prevent the formation of the impurity by using the recommended alternative deprotection protocol with TBA from the start of the synthesis.

Experimental Protocols

Standard Fmoc Deprotection Protocol (Prone to Hydantoin Formation)
  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF or NMP.

  • Deprotection:

    • Add the 20% piperidine solution to the resin-bound peptide.

    • Agitate for 3 minutes and drain.

    • Add a fresh aliquot of the 20% piperidine solution.

    • Agitate for 10-20 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF or NMP (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Recommended Fmoc Deprotection Protocol to Prevent Hydantoin Formation
  • Reagent Preparation: Prepare a 20% (v/v) solution of tert-butylamine (TBA) in high-purity DMF or NMP.

  • Deprotection:

    • Add the 20% TBA solution to the resin-bound peptide.

    • Agitate for 10-20 minutes.

    • Drain the solution.

    • Repeat the treatment with a fresh aliquot of 20% TBA solution for another 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF or NMP (5-7 times) to remove TBA and its byproducts.

Visualizations

Hydantoin_Formation_Pathway cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Side_Reaction Hydantoin Side Reaction cluster_Prevention Prevention Strategy Start Peptide-Resin with This compound Fmoc_Deprotection Fmoc Deprotection Start->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Piperidine Piperidine (Standard Base) Fmoc_Deprotection->Piperidine Alternative_Base Alternative Base (e.g., tert-butylamine) Fmoc_Deprotection->Alternative_Base Coupling->Fmoc_Deprotection Repeat for next cycle Final_Peptide Desired Peptide Coupling->Final_Peptide Final Cycle Hydantoin_Formation Hydantoin Formation (Rearrangement of Hor) Piperidine->Hydantoin_Formation Side_Product Peptide with Hydantoin Derivative Hydantoin_Formation->Side_Product No_Side_Reaction Minimized Hydantoin Formation Alternative_Base->No_Side_Reaction

Caption: Workflow illustrating the hydantoin side reaction during SPPS and its prevention.

Hydantoin_Mechanism Hor_Residue Dihydroorotic (Hor) Side Chain (on Aph residue) Deprotonation Base (e.g., Piperidine) removes amide proton Hor_Residue->Deprotonation Base Attack Intermediate Anionic Intermediate Deprotonation->Intermediate Ring_Opening Intramolecular Ring Opening Intermediate->Ring_Opening Rearrangement Rearrangement and Ring Closure Ring_Opening->Rearrangement Hydantoin Hydantoin Derivative Rearrangement->Hydantoin

Caption: Simplified mechanism of base-catalyzed hydantoin formation from the Hor side chain.

minimizing racemization of Fmoc-Aph(Hor)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Fmoc-Aph(Hor)-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its coupling challenging?

A1: this compound is the abbreviation for (2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.[1] The coupling of this amino acid derivative can be challenging due to its significant steric hindrance. The bulky Fmoc protecting group, combined with the complex and rigid hydantoin-modified phenylalanine side chain, can impede the approach of the activated carboxyl group to the N-terminus of the peptide chain, potentially leading to incomplete coupling and an increased risk of racemization.

Q2: What is racemization in the context of this compound coupling?

A2: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of the D-epimer. This occurs when the α-proton is abstracted, a process that can be facilitated by the basic conditions and elevated temperatures often used in peptide coupling. For this compound, this would result in the incorporation of Fmoc-D-Aph(Hor)-OH into the peptide sequence, which can be difficult to separate from the desired product and can have significant impacts on the biological activity of the final peptide.

Q3: Which factors primarily contribute to the racemization of this compound during coupling?

A3: Several factors can contribute to the racemization of this compound:

  • Choice of Coupling Reagent: Highly reactive coupling reagents can increase the risk of racemization.

  • Base: The type and amount of base used can significantly influence the rate of α-proton abstraction.

  • Temperature: Higher temperatures, while often used to overcome steric hindrance, can also accelerate racemization.[2][3]

  • Pre-activation Time: Longer pre-activation times can lead to increased formation of the racemization-prone oxazolone intermediate.

  • Solvent: The polarity of the solvent can play a role in the stability of intermediates that lead to racemization.

Troubleshooting Guide

Issue: High levels of epimerization detected after coupling this compound.

This troubleshooting guide provides a systematic approach to diagnose and resolve issues of high racemization during the coupling of this compound.

G start High Epimerization Detected (e.g., by HPLC/MS) coupling_reagent Review Coupling Reagent start->coupling_reagent base Evaluate Base coupling_reagent->base If racemization persists sub_coupling Switch to low-racemization reagent (e.g., DIC/Oxyma, COMU) coupling_reagent->sub_coupling temp Optimize Temperature base->temp If racemization persists sub_base Use a weaker/sterically hindered base (e.g., NMM, sym-collidine) base->sub_base protocol Adjust Coupling Protocol temp->protocol If racemization persists sub_temp Lower coupling temperature (e.g., 0°C or room temperature) temp->sub_temp outcome Epimerization Minimized protocol->outcome Successful Optimization sub_protocol Avoid pre-activation Use in-situ neutralization protocol->sub_protocol

Caption: Troubleshooting workflow for minimizing racemization.

Symptom Potential Cause Recommended Action
Significant peak shoulder or co-eluting impurity with the same mass as the target peptide in HPLC/MS. High degree of racemization during the coupling of this compound.1. Optimize Coupling Reagent and Additives: Switch to a coupling reagent known for lower racemization potential. The use of additives like HOBt, HOAt, or OxymaPure is highly recommended.[4][5] For particularly difficult cases, consider using DIC in combination with an additive like OxymaPure, as this can be effective in minimizing epimerization.[6] 2. Modify the Base: The choice of base is critical. If using a strong, non-hindered base like DIPEA, consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine.[7][8] 3. Control the Temperature: If the coupling is being performed at an elevated temperature to overcome steric hindrance, try reducing the temperature. Performing the coupling at 0°C or room temperature can significantly reduce the rate of racemization.[9] 4. Adjust the Coupling Protocol: Avoid prolonged pre-activation of the amino acid, as this can lead to the formation of racemization-prone intermediates. Instead, add the coupling reagents directly to the resin-bound peptide followed by the activated amino acid solution (in-situ activation).
Low coupling efficiency and presence of deletion sequences. Steric hindrance of this compound is preventing complete reaction, leading to the temptation to use harsher conditions that cause racemization.1. Perform a Double Coupling: After the initial coupling, perform a second coupling with a fresh solution of activated this compound.[10] 2. Increase Reaction Time: Extend the coupling time to allow the sterically hindered reaction to proceed to completion at a lower temperature.[11] 3. Use a More Solubilizing Solvent: Consider using NMP or adding DMSO to the coupling solvent to improve solubility and reduce aggregation.[4]

Data Summary

The following table summarizes the impact of different coupling conditions on racemization, based on general principles for sterically hindered and racemization-prone amino acids.

Coupling Reagent Base Additive Relative Racemization Risk Notes
HATU/HBTUDIPEA-HighHigh reactivity can lead to increased racemization, especially with strong bases.[12]
HCTUDIPEA-Moderate to HighGenerally efficient, but the risk of racemization is still present.
COMUDIPEA/NMMOxymaPureLow to ModerateOften shows greater coupling efficiency and reduced epimerization compared to HBTU/HATU.[5]
DICNMMHOBt/HOAtLowA classic combination for minimizing racemization, though reaction times may be longer.[7][13]
DICNMM/sym-collidineOxymaPureVery LowOxymaPure has been shown to be very effective at suppressing racemization.[5][6]
DEPBTDIPEA-LowCan be effective for minimizing racemization, particularly with sterically hindered amino acids.[8]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of the sterically hindered this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N-methylmorpholine (NMM) (if required for in-situ neutralization)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

  • Activation and Coupling: Add the amino acid/OxymaPure solution to the swollen resin. Then, add DIC (3 eq.) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For very difficult couplings, the reaction time can be extended.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[11]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: HPLC Analysis for the Determination of Racemization

This protocol provides a general method for analyzing the extent of racemization by separating the desired peptide from its D-Aph(Hor) diastereomer.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Crude peptide sample, cleaved from the resin and lyophilized

Procedure:

  • Sample Preparation: Prepare a stock solution of the crude peptide in a suitable solvent (e.g., 1 mg/mL in 50% ACN/water).

  • HPLC Method:

    • Set the UV detector to monitor at 214 nm and 280 nm.

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

    • Inject 10-20 µL of the peptide solution.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The exact gradient will need to be optimized for the specific peptide sequence.

  • Data Analysis:

    • Integrate the peak areas of the main product and the diastereomeric impurity. The diastereomer will typically elute as a closely resolved peak, often as a shoulder of the main peak.

    • Calculate the percentage of the D-isomer.

Visualization of Key Relationships

G cluster_0 Factors Increasing Racemization cluster_1 Factors Minimizing Racemization strong_base Strong Base (e.g., DIPEA) racemization Racemization of This compound strong_base->racemization high_temp High Temperature high_temp->racemization high_reactivity High Reactivity Reagent (e.g., HATU) high_reactivity->racemization pre_activation Long Pre-activation pre_activation->racemization weak_base Weak/Hindered Base (e.g., NMM, Collidine) low_temp Low Temperature (0°C to RT) additives Additives (Oxyma, HOAt, HOBt) insitu In-situ Activation racemization->weak_base racemization->low_temp racemization->additives racemization->insitu

Caption: Key factors influencing racemization of this compound.

References

addressing solubility issues of Fmoc-Aph(Hor)-OH during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Aph(Hor)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of phenylalanine containing a hydantoin moiety on the phenyl ring. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the alpha-amino group, commonly used in SPPS.[1] This modified amino acid is utilized as a building block in the synthesis of peptides to create complex structures with high purity.[2] Its incorporation can enhance the stability and bioactivity of the resulting peptide, making it a valuable component in the development of peptide-based therapeutics and novel biomaterials.[2]

Q2: What are the primary causes of solubility issues with this compound during SPPS?

While specific data on this compound solubility is limited, issues are likely to stem from factors common to hydrophobic and structurally complex Fmoc-amino acids:

  • Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues like this compound, can aggregate via intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[3] This aggregation can hinder solvent penetration and block reactive sites.[4]

  • Poor Solvation: The inherent hydrophobicity of the Fmoc group and the Aph(Hor) side chain can lead to poor solubility in standard SPPS solvents like Dimethylformamide (DMF).

  • Steric Hindrance: The bulky nature of the this compound residue can create steric hindrance, making it difficult for the activated amino acid to approach the N-terminal amine of the growing peptide chain, leading to incomplete coupling.

Q3: How does peptide aggregation affect the synthesis process?

Peptide aggregation can lead to several problems during SPPS, including:

  • Incomplete Coupling: Aggregated peptide chains on the solid support are poorly solvated, which prevents the incoming activated amino acid from reaching the N-terminus of the growing peptide, resulting in deletion sequences.[3]

  • Slow or Incomplete Fmoc Deprotection: The aggregation can also hinder the access of the deprotection reagent (e.g., piperidine) to the Fmoc group, leading to incomplete removal and subsequent failed coupling in the next cycle.[5]

  • Lower Yield and Purity: Ultimately, aggregation results in a lower yield of the target peptide and a more complex crude product that is difficult to purify.[3]

Troubleshooting Guide

Issue 1: Poor Dissolution of this compound in the Coupling Solvent

Symptom: The this compound does not fully dissolve in the solvent (typically DMF) prior to the coupling step, appearing as a suspension or solid particles.

Cause: The hydrophobicity of the molecule leads to low solubility in the chosen solvent.

Solutions:

SolutionExperimental Protocol
Sonication Place the vial containing the this compound and solvent in an ultrasonic bath for 10-15 minutes to aid dissolution.[4]
Gentle Heating Warm the solvent to approximately 37°C before adding the this compound. Avoid temperatures above 50°C to prevent potential degradation.[4]
Co-solvents Add a small percentage (1-5% v/v) of a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) to the DMF.[4][5]
Alternative Solvents Consider using NMP as the primary coupling solvent, as it often has better solvating properties for difficult amino acids.[5] A mixture of Dichloromethane (DCM) and DMF can also be effective.[4]

Quantitative Data: Solubility of Fmoc-Amino Acids in Common SPPS Solvents

SolventGeneral Solubility of Fmoc-Amino Acids
Dimethylformamide (DMF) Good, but can be problematic for hydrophobic residues.
N-Methyl-2-pyrrolidone (NMP) Generally excellent, often superior to DMF for dissolving hydrophobic Fmoc-amino acids.[5]
Dimethyl Sulfoxide (DMSO) High dissolving power, often used as a co-solvent.[5]
Dichloromethane (DCM) Moderate, often used in mixtures with DMF.[6]
Issue 2: Incomplete or Slow Coupling of this compound

Symptom: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines on the peptide-resin.

Cause: Incomplete activation of the carboxylic acid, steric hindrance, or peptide aggregation on the solid support.[4]

Solutions:

SolutionExperimental Protocol
Choice of Coupling Reagents For sterically hindered amino acids, stronger coupling reagents are recommended. A combination of HBTU/HOBt or, for more difficult couplings, HATU/HOAt is often effective.[4]
Extended Coupling Time Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.
Double Coupling After the initial coupling reaction, drain the reaction vessel and add a fresh solution of activated this compound for a second coupling step.
Microwave-Assisted Synthesis Utilize a microwave peptide synthesizer to increase the reaction temperature and rate of coupling. A typical protocol would be to irradiate for 5 minutes at 50°C.[4]

Experimental Protocol: Standard Coupling of this compound

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.[4][7]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility Issues cluster_synthesis Synthesis Step cluster_troubleshooting Troubleshooting Start Start Synthesis with this compound Dissolution Dissolve this compound Start->Dissolution PoorDissolution Poor Dissolution? Dissolution->PoorDissolution Coupling Couple to Resin KaiserTest Kaiser Test Coupling->KaiserTest IncompleteCoupling Incomplete Coupling? KaiserTest->IncompleteCoupling Continue Continue Synthesis PoorDissolution->Coupling No Sonication Sonication PoorDissolution->Sonication Yes Heating Gentle Heating PoorDissolution->Heating CoSolvent Use Co-solvent (NMP/DMSO) PoorDissolution->CoSolvent ChangeSolvent Change Solvent (NMP) PoorDissolution->ChangeSolvent IncompleteCoupling->Continue No (Negative) DoubleCouple Double Couple IncompleteCoupling->DoubleCouple Yes (Positive) ExtendCoupleTime Extend Coupling Time IncompleteCoupling->ExtendCoupleTime ChangeReagent Change Coupling Reagent (HATU/HOAt) IncompleteCoupling->ChangeReagent Microwave Use Microwave Synthesis IncompleteCoupling->Microwave Sonication->Dissolution Heating->Dissolution CoSolvent->Dissolution ChangeSolvent->Dissolution DoubleCouple->Coupling ExtendCoupleTime->Coupling ChangeReagent->Coupling Microwave->Coupling

Caption: Troubleshooting workflow for this compound solubility and coupling issues.

SPPS_Cycle Standard SPPS Cycle for this compound Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Activate this compound (e.g., HATU/HOAt/DIPEA in DMF) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 NextCycle Next Amino Acid Cycle Wash2->NextCycle NextCycle->Deprotection Repeat

Caption: A simplified workflow of a single coupling cycle in SPPS involving this compound.

References

Technical Support Center: Optimizing Fmoc-Aph(Hor)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-Aph(Hor)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main difficulties arise from its bulky structure, which leads to steric hindrance. This can result in slow or incomplete reactions. Other common issues include peptide aggregation on the solid support, which can block reactive sites, and suboptimal activation of the carboxylic acid.[1]

Q2: How can I improve the coupling efficiency of this compound?

Several strategies can be employed to enhance coupling efficiency:

  • Optimize Coupling Reagents: Standard activating agents may be insufficient. It is highly recommended to use more potent uronium/aminium or phosphonium salt-based coupling reagents.[2]

  • Increase Reaction Time: Extending the coupling time can allow the sterically hindered reaction to proceed more completely.[2]

  • Perform a Double Coupling: If a single coupling does not achieve completion, a second coupling with fresh reagents can be performed.[2]

  • Increase Reagent Concentration: A higher concentration of the amino acid and coupling reagents can help drive the reaction forward.

Q3: Which coupling reagents are most effective for this compound?

For challenging couplings like that of this compound, stronger activating reagents are recommended. Reagents such as HATU, HCTU, and COMU are known for their high efficiency in coupling sterically hindered amino acids.[2] Phosphonium salt-based reagents like PyBOP are also excellent choices.[2]

Q4: How can I monitor the completion of the coupling reaction?

The Kaiser test is a common qualitative method used to detect the presence of free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling, while a negative result (yellow) suggests the reaction is complete.[1][2]

Q5: Can reaction temperature be increased to improve coupling time?

While increasing the temperature can enhance the reaction rate, it must be carefully controlled. Elevated temperatures, especially with potent coupling reagents, can increase the risk of side reactions such as racemization.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of this compound.

Issue Possible Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The bulky nature of this compound is impeding the reaction.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU. 2. Increase reaction time: Extend the coupling to 4 hours or even overnight. 3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[2]
Suboptimal Activation: The carboxylic acid of this compound is not fully activated.1. Ensure the correct stoichiometry of the amino acid, coupling reagent, and base. 2. Use additives like Oxyma Pure, especially when using carbodiimides like DIC.[1]
Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking the N-terminal amine.1. Switch to a more effective solvating solvent like N-methylpyrrolidone (NMP). 2. Consider using a combination of DMF and DCM.[1]
Low Purity of Final Peptide Racemization: The stereochemical integrity of the amino acid is compromised.1. Avoid excessive pre-activation times. 2. Use additives like HOBt or OxymaPure to suppress racemization.[1] 3. Avoid excessively high temperatures.[2]
Side Reactions: Unwanted chemical modifications are occurring.1. If using HBTU or HATU, avoid a large excess to minimize the risk of guanidinylation.[2] 2. When using carbodiimides, add HOBt or OxymaPure to prevent the formation of N-acylurea.

Data Presentation

The following table provides a representative comparison of common coupling reagents for sterically hindered amino acids. The values presented are illustrative and can vary based on the specific peptide sequence, resin, and other experimental conditions.

Coupling ReagentReagent TypeTypical Reaction Time (min)Representative Coupling Efficiency (%)Notes
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, but slower reaction rates and potential for N-acylurea formation.[2]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, but can cause guanidinylation if used in excess.[2]
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive and excellent for hindered couplings with low racemization.[2]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient with no risk of guanidinylation.[2]
COMU Aminium/Uronium Salt20 - 45> 99.5Very high reactivity with safer byproducts compared to benzotriazole-based reagents.[2]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is designed for a standard coupling of this compound.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), IPA (3 times), and finally DMF (3 times).[1]

    • Perform a Kaiser test to confirm the presence of free primary amines.[1]

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes for pre-activation.

    • Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion.

    • Once the test is negative, drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and finally DMF (3 times).

Protocol 2: Double Coupling Protocol

This protocol is recommended if the standard coupling is incomplete.

  • First Coupling: Perform the initial coupling as described in Protocol 1 for 2-4 hours.[2]

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.[2]

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in Protocol 1.

    • Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[2]

  • Final Wash and Monitoring:

    • After the second coupling, wash the resin thoroughly with DMF.

    • Perform a Kaiser test to confirm the absence of free amines before proceeding to the next step.[2]

Visualizations

Experimental_Workflow start Start: Resin with Free Amine activation Activate this compound (3 eq. AA, 2.9 eq. HATU, 6 eq. DIPEA) start->activation Prepare Reagents end_node Proceed to Next Cycle coupling Add Activated AA to Resin Agitate for 1-2 hours activation->coupling Pre-activation (1-2 min) kaiser_test Kaiser Test coupling->kaiser_test wash1 Wash Resin (DMF, DCM, DMF) wash1->end_node kaiser_test->wash1 Negative (Yellow) incomplete Incomplete Coupling kaiser_test->incomplete Positive (Blue) double_couple Perform Double Coupling (See Protocol 2) incomplete->double_couple wash2 Wash Resin (DMF) double_couple->wash2 wash2->kaiser_test Re-check

Caption: Standard coupling workflow for this compound with a troubleshooting loop.

Caption: Troubleshooting logic for incomplete this compound coupling.

References

Technical Support Center: Solid-Phase Synthesis of Aph(Hor) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of Aza-peptide Horner-Wadsworth-Emmons (Aph(Hor)) peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthetic vinylogous aza-peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the solid-phase synthesis of Aph(Hor) peptides?

The synthesis of Aph(Hor) peptides on a solid support presents a unique set of challenges that can impact the overall yield and purity of the final product. These challenges can be broadly categorized into three main areas:

  • Aza-amino Acid Incorporation: The coupling of an amino acid onto the aza-nitrogen of the growing peptide chain can be difficult due to the decreased nucleophilicity of the N-terminal aza-residue. This can lead to incomplete coupling and the formation of deletion sequences.

  • On-Resin Horner-Wadsworth-Emmons (HWE) Reaction: The key olefination step, where the phosphonate-functionalized aza-peptide reacts with an aldehyde, can be sluggish or incomplete on the solid support. Side reactions, such as epimerization at the α-carbon of the aza-amino acid, can also occur under the basic conditions required for the HWE reaction.

  • Cleavage and Purification: The final cleavage of the vinylogous aza-peptide from the resin and subsequent purification can be challenging due to the unique chemical properties of the product. Aggregation and difficult separation from closely related impurities are common issues.

Q2: How can I improve the coupling efficiency of the amino acid following the aza-residue?

Improving the coupling efficiency at this critical step is crucial for maximizing the yield of the full-length peptide. Here are some strategies:

  • Use of Pre-activated Aza-Amino Acid Building Blocks: Employing Fmoc-protected benzotriazole esters of aza-amino acids can significantly enhance coupling efficiency and reduce reaction times.[1][2]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate the coupling reaction and help overcome the steric hindrance and reduced nucleophilicity of the aza-nitrogen.[1]

  • Optimized Coupling Reagents: Utilizing highly efficient coupling reagents such as DIC/Oxyma Pure can minimize side-product formation and improve the crude purity of the peptide.[1]

  • Double Coupling: Performing the coupling step twice can help drive the reaction to completion, especially for difficult sequences.

Q3: What are the key parameters to optimize for the on-resin Horner-Wadsworth-Emmons (HWE) reaction?

The success of the HWE reaction is highly dependent on the reaction conditions. Careful optimization of the following parameters is essential:

  • Choice of Base: The base used to deprotonate the phosphonate is critical. Common bases for HWE reactions include sodium hydride (NaH), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and triethylamine in the presence of LiCl. The choice of base can influence the reaction rate and the potential for side reactions. For base-sensitive substrates, milder conditions should be considered.[3]

  • Solvent: The solvent must be anhydrous and capable of swelling the resin to ensure accessibility of the reagents to the reaction sites. Anhydrous tetrahydrofuran (THF) is a commonly used solvent for HWE reactions.[4] The choice of solvent can also affect reaction rates and should be optimized for each specific system.[5][6]

  • Temperature: The reaction temperature can influence the rate of the HWE reaction. While room temperature is often sufficient, gentle heating may be required for sterically hindered substrates. However, elevated temperatures can also increase the risk of side reactions like epimerization.[3]

  • Reaction Time: The reaction should be monitored for completion using a suitable method, such as a test cleavage followed by LC-MS analysis of a small resin sample. Prolonged reaction times may be necessary for sluggish reactions but can also lead to increased side products.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of Aph(Hor) peptides.

Problem 1: Low Yield of the Final Aph(Hor) Peptide

A low overall yield can be attributed to issues at various stages of the synthesis.

Possible Cause Recommended Solution
Incomplete loading of the first amino acid or linker to the resin. Quantify the loading of the initial amino acid/linker using a spectrophotometric method (e.g., Fmoc quantification) to ensure efficient starting conditions.
Poor coupling efficiency of subsequent amino acids, especially after the aza-residue. - Use pre-activated Fmoc-aza-amino acid-OBt esters.[1][2]- Employ microwave-assisted coupling protocols.[1]- Perform a double coupling for the amino acid immediately following the aza-residue.
Incomplete Horner-Wadsworth-Emmons (HWE) reaction. - Ensure all reagents and solvents for the HWE reaction are strictly anhydrous.[4]- Use a stronger base or increase the reaction temperature, while monitoring for side reactions.[3]- Increase the reaction time and monitor for completion.[3]
Aggregation of the growing peptide chain on the resin. - Use resins with a higher swelling capacity.[7]- Incorporate pseudoproline dipeptides or other "difficult sequence" disruption strategies if the peptide sequence is prone to aggregation.[8]
Premature cleavage of the peptide from the resin during synthesis. Ensure the linker is stable to the repeated Fmoc deprotection conditions (piperidine in DMF).
Loss of peptide during cleavage and work-up. - Optimize the cleavage cocktail and precipitation method. For small or hydrophobic peptides, precipitation with cold ether may be inefficient.[9]- Lyophilize the crude product directly from an aqueous/organic solvent mixture after cleavage.
Low recovery after purification. Optimize the RP-HPLC purification conditions (gradient, flow rate, column chemistry) to improve separation and recovery.
Problem 2: Presence of Impurities in the Final Product

The presence of impurities can complicate purification and affect the biological activity of the peptide.

Impurity Type Possible Cause Recommended Solution
Deletion sequences (missing one or more amino acids) Incomplete coupling reactions.- Implement strategies to improve coupling efficiency as described in the low yield section.- Use a capping step with acetic anhydride after each coupling to block any unreacted amino groups.
Epimerization at the α-carbon of the aza-amino acid Exposure to strong basic conditions during the HWE reaction.[10][11][12][13]- Use milder bases (e.g., LiCl/DBU or LiCl/triethylamine) for the HWE reaction.[3]- Minimize the reaction time and temperature for the HWE step.
Side products from the HWE reaction (e.g., Michael addition to the α,β-unsaturated system) Reaction of scavengers or other nucleophiles with the newly formed double bond.- Carefully select scavengers used during cleavage to avoid reactivity with the vinylogous amide system.
Incomplete removal of protecting groups Insufficient cleavage time or inappropriate cleavage cocktail.- Increase the cleavage time or use a stronger cleavage cocktail (e.g., higher percentage of TFA).- Select a cleavage cocktail with appropriate scavengers based on the amino acid composition of the peptide.[14][15]
Byproducts from scavengers Reaction of scavengers with the peptide or each other.- Use a minimal amount of scavengers necessary for effective protection group removal.

Experimental Protocols

General Workflow for Solid-Phase Synthesis of Aph(Hor) Peptides

Aph(Hor) Synthesis Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection AA_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->AA_Coupling AA_Coupling->Fmoc_Deprotection Repeat for each standard amino acid Aza_AA_Coupling 4. Aza-Amino Acid (with phosphonate) Coupling AA_Coupling->Aza_AA_Coupling HWE_Reaction 5. On-Resin HWE Reaction Aza_AA_Coupling->HWE_Reaction Final_Fmoc_Deprotection 6. Final Fmoc Deprotection HWE_Reaction->Final_Fmoc_Deprotection Cleavage 7. Cleavage from Resin Final_Fmoc_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization Purification->Characterization

Caption: General workflow for the solid-phase synthesis of Aph(Hor) peptides.

Detailed Protocol for On-Resin Horner-Wadsworth-Emmons (HWE) Reaction
  • Resin Preparation: After coupling the phosphonate-containing aza-amino acid, thoroughly wash the peptidyl-resin with DMF and then with anhydrous THF to remove any residual water and DMF.

  • Reagent Preparation (perform under inert atmosphere):

    • Prepare a solution of the desired aldehyde (3-5 equivalents relative to the resin loading) in anhydrous THF.

    • Prepare a solution or suspension of the base (e.g., DBU, 3-5 equivalents) in anhydrous THF. If using NaH, wash the mineral oil from the NaH with anhydrous hexane and carefully suspend it in anhydrous THF.

  • Reaction Setup:

    • Add the base solution/suspension to the swollen peptidyl-resin in anhydrous THF.

    • Allow the mixture to react for 30-60 minutes at room temperature to ensure complete deprotonation of the phosphonate.

    • Add the aldehyde solution to the reaction mixture.

  • Reaction Monitoring:

    • Let the reaction proceed at room temperature for 2-24 hours.

    • To monitor the reaction, take a small sample of the resin, wash it thoroughly, cleave the peptide, and analyze by LC-MS.

  • Work-up:

    • Once the reaction is complete, filter the resin and wash it extensively with THF, followed by DMF and DCM to remove excess reagents and byproducts.

    • Proceed with the subsequent steps of the peptide synthesis (e.g., final Fmoc deprotection).

Data Presentation

Table 1: Troubleshooting Low Yield in HWE Reaction
Parameter Standard Condition Troubleshooting Action Expected Outcome
Base DBU (3 eq.)Switch to NaH (3 eq.)Increased deprotonation efficiency, potentially higher yield.
Solvent Anhydrous THFEnsure solvent is freshly distilled and stored over molecular sieves.Reduced quenching of the phosphonate carbanion, improved yield.
Temperature Room TemperatureIncrease temperature to 40-50 °C.Increased reaction rate, especially for hindered substrates.
Reaction Time 4 hoursIncrease to 12-24 hours, with monitoring.Drive the reaction to completion.

Visualization of Key Processes

Troubleshooting Logic for Low HWE Reaction Yield

HWE Troubleshooting start Low HWE Reaction Yield check_reagents Check Reagent Quality (Aldehyde, Phosphonate, Base, Solvent) start->check_reagents reagents_ok Reagents are Pure & Anhydrous check_reagents->reagents_ok Yes reagents_bad Purify/Replace Reagents check_reagents->reagents_bad No check_conditions Review Reaction Conditions reagents_ok->check_conditions reagents_bad->start conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes optimize_base Optimize Base (e.g., stronger base like NaH) check_conditions->optimize_base No steric_hindrance Consider Steric Hindrance conditions_ok->steric_hindrance optimize_temp Optimize Temperature (e.g., increase temperature) optimize_base->optimize_temp optimize_time Optimize Reaction Time (e.g., increase duration) optimize_temp->optimize_time final_check Re-evaluate with Optimized Conditions optimize_time->final_check less_hindered Use Less Hindered Substrates (if possible) steric_hindrance->less_hindered less_hindered->final_check

Caption: A decision tree for troubleshooting low yield in the on-resin HWE reaction.

References

Technical Support Center: Hor-Moiety Stability During Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Fmoc-based solid-phase peptide synthesis (SPPS) who are incorporating amino acids containing a Horner-Wadsworth-Emmons (Hor) type moiety, specifically a phosphonate ester.

Frequently Asked Questions (FAQs)

Q1: What is the "Hor moiety" in the context of peptide synthesis?

A1: The "Hor moiety" refers to a phosphonate ester group, typically a dimethyl or dibenzyl phosphonate, attached to the side chain of an amino acid. This functionality is incorporated into a peptide to serve as a stable mimic of a phosphate group or as a precursor for creating carbon-carbon double bonds via the Horner-Wadsworth-Emmons reaction.

Q2: What is the primary side reaction involving the Hor moiety during Fmoc deprotection?

A2: The primary side reaction is the undesired removal of the phosphonate ester protecting groups (e.g., methyl or benzyl groups) by the piperidine solution used for Fmoc deprotection.[1][2] Piperidine, being a nucleophile, can attack the electrophilic phosphorus atom or the carbon of the ester group, leading to partial or complete dealkylation of the phosphonate.

Q3: What are the consequences of this side reaction?

A3: The premature dealkylation of the phosphonate ester can lead to several complications:

  • Formation of a heterogeneous peptide mixture: Peptides with fully protected, partially dealkylated, and fully dealkylated phosphonate groups will be present, complicating purification.

  • Changes in solubility: The newly formed negatively charged phosphonic acid can alter the solubility of the peptide on the solid support, potentially hindering subsequent coupling and deprotection steps.

  • Unintended reactivity: The free phosphonic acid can interfere with subsequent coupling reactions or other chemical transformations planned for the peptide.

Q4: Are certain types of phosphonate esters more susceptible to this side reaction?

A4: Yes, methyl and benzyl phosphonate esters are known to be susceptible to undesired removal by piperidine during Fmoc-SPPS.[1][2] The lability of the ester is influenced by the steric hindrance and the nature of the ester group.

Troubleshooting Guide

Problem: HPLC or mass spectrometry analysis of the crude peptide reveals a mixture of species with masses corresponding to the desired peptide, as well as the peptide with one or both phosphonate ester groups removed.

Potential Cause: Piperidine-mediated dealkylation of the phosphonate ester side chain during the Fmoc deprotection steps.

Solution:

Modification of the Deprotection Conditions

To minimize the dealkylation of the phosphonate ester, it is recommended to replace piperidine with a non-nucleophilic base for the Fmoc deprotection step.[1]

Instead of the standard 20% piperidine in DMF, utilize a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[1]

ParameterStandard ProtocolRecommended Protocol
Deprotection Reagent 20% Piperidine in DMF2% DBU in DMF
Reaction Time 2 x 10 minutes2 x 10 minutes (optimization may be required)
Temperature Room TemperatureRoom Temperature

Note: While DBU is effective at minimizing dealkylation, it is a stronger base than piperidine. For sensitive amino acids prone to racemization or other base-catalyzed side reactions, the concentration and deprotection time with DBU may need to be optimized.

Experimental Protocol: Fmoc Deprotection with 2% DBU
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Solvent Wash: Wash the resin three times with DMF.

  • DBU Deprotection (First Treatment): Add the 2% DBU in DMF solution to the resin, ensuring the resin is fully submerged. Agitate for 10 minutes at room temperature.

  • Drain: Remove the deprotection solution by filtration.

  • DBU Deprotection (Second Treatment): Add a fresh 2% DBU in DMF solution to the resin and agitate for another 10 minutes at room temperature.

  • Drain: Remove the deprotection solution by filtration.

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of DBU before proceeding to the next coupling step.

Visualizing the Side Reaction and Solution

Side_Reaction_and_Solution Peptide_Hor_Protected Peptide with Protected Hor Moiety (e.g., Dimethyl Phosphonate) Piperidine 20% Piperidine in DMF (Standard Fmoc Deprotection) Peptide_Hor_Protected->Piperidine Undesired Reaction DBU 2% DBU in DMF (Recommended Fmoc Deprotection) Peptide_Hor_Protected->DBU Recommended Protocol Side_Product Mixture of Partially and Fully Dealkylated Phosphonate Peptide Piperidine->Side_Product Desired_Product Peptide with Intact Protected Hor Moiety DBU->Desired_Product

Caption: Troubleshooting workflow for Hor moiety side reactions.

Chemical Pathway

Chemical_Pathway cluster_reaction Piperidine-Mediated Dealkylation of a Phosphonate Ester cluster_prevention Fmoc Deprotection with DBU start R-P(O)(OCH3)2 piperidine + Piperidine intermediate [Transition State] piperidine->intermediate Nucleophilic Attack product R-P(O)(OCH3)(O-) + CH3-Piperidine+ intermediate->product fmoc_peptide Fmoc-Peptide-Hor(P(O)(OR)2) dbu + 2% DBU deprotected_peptide H2N-Peptide-Hor(P(O)(OR)2) dbu->deprotected_peptide β-elimination (No nucleophilic attack on P)

Caption: Chemical mechanism of phosphonate dealkylation and prevention.

References

Technical Support Center: Synthesis of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing peptides containing unnatural amino acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of peptides incorporating unnatural amino acids.

Issue 1: Low Coupling Efficiency of Bulky or Sterically Hindered Unnatural Amino Acids

Symptoms:

  • Low overall yield of the final peptide.

  • Mass spectrometry (MS) analysis of the crude product reveals a significant presence of deletion sequences (missing the unnatural amino acid).

  • A positive Kaiser test (blue color) after the coupling step, indicating the presence of unreacted free primary amines on the resin.[1]

Possible Causes and Solutions:

Cause Solution Detailed Protocol
Insufficient Activation of the Amino Acid The steric hindrance of bulky unnatural amino acids can slow down the coupling reaction kinetics. Standard coupling reagents may not be potent enough.Optimize Coupling Reagent: Switch to more powerful activating reagents. HATU, HCTU, and COMU are generally more effective for hindered couplings than HBTU.[2] For extremely challenging couplings, consider using reagents like PyAOP or generating amino acid fluorides in situ.[3]
Incomplete Reaction The reaction may not have gone to completion within the standard timeframe.Increase Reaction Time and Equivalents: Extend the coupling time from the standard 1-2 hours to 4-24 hours. Increase the amount of the unnatural amino acid and coupling reagent from 3-5 equivalents to 5-10 equivalents.[2]
Perform a Double Coupling: After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated unnatural amino acid. This can significantly drive the reaction to completion.[2][3]
Suboptimal Reaction Conditions The reaction kinetics may be too slow at room temperature. The solvent may not be optimal for the specific peptide sequence.Elevate the Temperature: Carefully increase the reaction temperature to 40-50°C to enhance the reaction rate. Use this approach with caution as it can increase the risk of side reactions like racemization.[4]
Change the Solvent: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be a better choice for aggregating or poorly solvated peptides.[5]

Experimental Protocols

Protocol 1: Double Coupling for a Sterically Hindered Unnatural Amino Acid using HATU

This protocol is recommended when a single coupling reaction results in a positive Kaiser test, indicating incomplete coupling.

1. First Coupling: a. Following the standard N-terminal Fmoc-deprotection of the resin-bound peptide, thoroughly wash the resin with DMF. b. In a separate vessel, pre-activate the sterically hindered Fmoc-unnatural amino acid (4 equivalents relative to the resin loading). To do this, dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base such as DIPEA (8 equivalents) in DMF.[6] c. Allow the pre-activation mixture to stand for 1-5 minutes. d. Add the activated amino acid solution to the resin. e. Allow the coupling reaction to proceed for 45-60 minutes.[3] f. Drain the reaction vessel and wash the resin with DMF.

2. Second Coupling: a. Repeat steps 1b through 1e using a fresh solution of the activated amino acid. b. After the second coupling, wash the resin thoroughly with DMF and then with DCM to prepare for the next deprotection step.[3]

3. Confirmation: a. Perform a Kaiser test on a small sample of the resin beads to confirm the absence of free primary amines.[1]

G start Difficult Coupling Identified (e.g., Positive Kaiser Test) reagent Optimize Coupling Reagent (e.g., switch to HATU/HCTU) start->reagent double_couple Perform Double Coupling reagent->double_couple increase_time Increase Reaction Time & Equivalents double_couple->increase_time increase_temp Increase Temperature (40-50°C) increase_time->increase_temp change_solvent Change Solvent (e.g., to NMP) increase_temp->change_solvent check_completion Check for Completion (Kaiser Test) change_solvent->check_completion proceed Proceed to Next Step check_completion->proceed Negative failure Synthesis Failure/ Re-evaluate Strategy check_completion->failure Positive

Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when incorporating unnatural amino acids, and how can they be minimized?

A: The introduction of unnatural amino acids can sometimes exacerbate common side reactions in solid-phase peptide synthesis (SPPS).

  • Diketopiperazine Formation: This is particularly common at the dipeptide stage, especially if the sequence contains Proline or other secondary amines. Using a bulky resin, such as 2-chlorotrityl chloride resin, can help mitigate this side reaction due to its steric hindrance.[7]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to this side reaction. The addition of HOBt to the piperidine solution used for Fmoc deprotection can reduce the formation of aspartimide.[7]

  • Racemization: The activation of amino acids can sometimes lead to a loss of stereochemical purity. This is particularly a concern for amino acids like Histidine and Cysteine. Using coupling additives such as HOBt or HOAt can help to suppress racemization.[7][8]

Q2: My peptide containing a hydrophobic unnatural amino acid is aggregating and is difficult to purify. What can I do?

A: Aggregation is a common problem with hydrophobic peptides and can lead to poor synthesis quality and purification challenges.[9]

  • During Synthesis:

    • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help to disrupt secondary structures and prevent aggregation.[10]

    • Pseudoprolines: Incorporating pseudoproline dipeptides at strategic points in the sequence can disrupt the formation of secondary structures that lead to aggregation.[10]

  • During Purification:

    • Solubilization: For highly hydrophobic peptides, initial solubilization in strong organic solvents like neat trifluoroacetic acid (TFA), formic acid, or hexafluoroisopropanol (HFIP) may be necessary before dilution into the HPLC mobile phase.[11][12]

    • HPLC Gradient Optimization: Standard linear gradients may not provide sufficient resolution. For hydrophobic peptides, a shallower gradient (a smaller increase in the organic solvent per minute) can improve separation.[11]

    • Alternative Solvents: If a peptide is insoluble in standard HPLC solvents, consider using a different mobile phase, such as one containing n-propanol.

Q3: I am working with N-methylated amino acids and experiencing very low coupling yields. What is the recommended protocol?

A: Coupling an amino acid onto an N-methylated residue is notoriously difficult due to the increased steric hindrance and the secondary nature of the amine.

  • Coupling Reagent: HATU is a highly effective coupling reagent for N-methylated amino acids.[6] HBTU and HCTU are generally less effective in this context.[6]

  • Monitoring the Reaction: The standard ninhydrin (Kaiser) test will not work for detecting the secondary amine of an N-methylated residue. The bromophenol blue test is a suitable alternative for monitoring the completion of the coupling reaction.[6]

Overview of common synthesis challenges.

Quantitative Data Summary

While exact coupling yields can be highly sequence-dependent, the following table provides a general comparison of the efficiency of common coupling reagents for sterically demanding couplings.

Coupling Reagent Class Examples Relative Efficiency for Hindered Couplings Notes
Phosphonium Salts PyBOP, PyAOPHighPyAOP is often considered very effective for hindered couplings.[4][9]
Aminium/Uronium Salts HBTU, TBTU, HCTU, HATU, COMUMedium to Very HighHATU and COMU are generally superior to HBTU and HCTU for sterically demanding couplings.[2][3]
Carbodiimides DCC, DIC (with HOBt/Oxyma)MediumOften require an additive like HOBt or Oxyma to improve efficiency and reduce the risk of racemization.[3]
Acyl Halide Precursors TFFH, BTFFH (generate Acyl Fluorides)Very HighParticularly well-suited for α,α-disubstituted amino acids but requires in-situ formation.[3]

References

incomplete deprotection of Fmoc-Aph(Hor)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of Fmoc-Aph(Hor)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an amino acid derivative used in peptide synthesis. It consists of a phenylalanine backbone where the para position of the phenyl ring is modified with a hydroorotyl (Hor) group. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its structure is formally known as (2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[1]. This amino acid is a key component in the synthesis of certain therapeutic peptides.

Q2: What is the standard protocol for Fmoc deprotection?

The standard and most widely used method for removing the Fmoc group is treating the peptide-resin with a 20% (v/v) solution of piperidine in a suitable solvent, typically N,N-dimethylformamide (DMF). The process usually involves two treatment steps: a short initial treatment (1-3 minutes) followed by a longer one (10-15 minutes) to ensure complete removal of the Fmoc group.

Q3: Why is incomplete deprotection of this compound a common issue?

Incomplete deprotection of this compound can be attributed to several factors, primarily related to its bulky nature:

  • Steric Hindrance: The this compound residue is sterically bulky due to the large hydroorotyl side chain. This can physically obstruct the piperidine molecule from accessing the Fmoc group, thus slowing down the deprotection reaction.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, or aggregate. This is particularly common with hydrophobic residues and can make the N-terminal Fmoc group inaccessible to the deprotection reagent.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the growing peptide chain, leading to incomplete reactions.

Q4: What are the consequences of incomplete Fmoc deprotection?

Incomplete Fmoc deprotection results in the N-terminus of the growing peptide chain remaining blocked. This prevents the subsequent amino acid from being coupled, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be challenging to separate from the desired full-length peptide, resulting in lower overall yield and purity of the final product.

Troubleshooting Guide for Incomplete Deprotection

If you suspect incomplete deprotection of this compound, follow this step-by-step troubleshooting guide.

Step 1: Confirm Incomplete Deprotection

It is crucial to first confirm that incomplete deprotection is the root cause of the issue. This can be done using several analytical techniques:

  • UV-Vis Spectrophotometry: Monitor the release of the dibenzofulvene (DBF)-piperidine adduct in the filtrate from the deprotection step. A lower than expected absorbance at ~301 nm indicates that the Fmoc group was not fully removed.

  • Qualitative Ninhydrin (Kaiser) Test: After the deprotection step, a small sample of the resin should give a positive (blue/purple) result, indicating the presence of free primary amines. A negative (yellow) result suggests incomplete deprotection.

  • HPLC Analysis of a Cleaved Sample: Cleave a small amount of the peptide from the resin and analyze it by reverse-phase HPLC (RP-HPLC). The presence of a significant peak corresponding to the Fmoc-containing peptide or deletion sequences confirms the issue.

Step 2: Implement Optimized Deprotection Protocols

If incomplete deprotection is confirmed, consider the following protocol modifications, starting with the least aggressive options.

StrategyRecommended ProtocolConsiderations
Extended Standard Deprotection Increase the duration of the second piperidine treatment to 20-30 minutes. Perform a third 15-minute treatment if necessary.This is the simplest first step. Monitor for any potential side reactions with extended base exposure.
Use of a Stronger Base (DBU) Prepare a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. Treat the resin with this solution for two intervals of 5-10 minutes each.DBU is a much stronger, non-nucleophilic base that can enhance deprotection of sterically hindered residues. Caution: DBU can promote aspartimide formation in sequences containing aspartic acid. The stability of the hydroorotyl side chain to prolonged DBU exposure has not been extensively documented; therefore, use the minimum time required.
Solvent Modification Replace DMF with N-Methyl-2-pyrrolidone (NMP) in the 20% piperidine deprotection solution.NMP has a higher boiling point and can be more effective at disrupting peptide aggregation, thereby improving reagent access to the reaction sites.
Elevated Temperature Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C).Increased temperature can enhance the reaction rate. However, it can also increase the risk of side reactions, so this should be used with caution.
Step 3: Post-Modification Analysis

After implementing any of the above strategies, it is essential to re-analyze the extent of deprotection using the methods described in Step 1 to assess the effectiveness of the change.

Experimental Protocols

Protocol 1: Quantitative UV-Vis Analysis of Fmoc Deprotection

This method quantifies the amount of Fmoc group cleaved from the peptide-resin by measuring the absorbance of the DBF-piperidine adduct.

Materials:

  • Filtrate from the deprotection step

  • DMF (or the solvent used for deprotection)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Collect the filtrate from the second, longer deprotection step in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dilute the flask to the mark with the deprotection solvent (e.g., 20% piperidine in DMF).

  • If the solution is too concentrated, perform a known dilution with the deprotection solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measure the absorbance of the solution at 301 nm, using the deprotection solvent as a blank.

  • Calculate the loading of the resin (in mmol/g) using the Beer-Lambert law:

    Loading (mmol/g) = (Absorbance × Volume of flask (L) × Dilution factor) / (ε × path length (cm) × mass of resin (g))

    • ε (molar extinction coefficient) of the DBF-piperidine adduct at 301 nm in DMF is approximately 7800 M⁻¹cm⁻¹.

Protocol 2: RP-HPLC Analysis of Peptide Purity

This protocol is for the analysis of a cleaved peptide sample to identify the target peptide and any impurities, such as deletion sequences resulting from incomplete deprotection.

Materials:

  • Cleaved and dried crude peptide

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a mixture of A and B to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized depending on the hydrophobicity of the peptide.

  • Data Analysis:

    • The main peak in the chromatogram should correspond to the full-length target peptide.

    • Deletion sequences, which are more polar due to the missing hydrophobic amino acid, will typically elute earlier than the main peak.

    • Fmoc-protected peptides will be significantly more hydrophobic and will elute much later or may not elute under standard conditions.

    • Integrate the peak areas to determine the relative purity of the target peptide.

Visualizations

Fmoc_Deprotection_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_monitoring Deprotection Monitoring start Start with Fmoc-AA-Resin coupling Couple next Fmoc-AA start->coupling Add activated Fmoc-AA wash1 Wash coupling->wash1 deprotection Fmoc Deprotection wash1->deprotection Add 20% Piperidine/DMF wash2 Wash deprotection->wash2 collect_filtrate Collect Filtrate deprotection->collect_filtrate kaiser_test Kaiser Test on Resin deprotection->kaiser_test After wash end_cycle Ready for next cycle wash2->end_cycle end_cycle->coupling Repeat for next AA uv_vis UV-Vis Analysis (301 nm) collect_filtrate->uv_vis

Caption: Workflow of the Fmoc deprotection step and its monitoring in SPPS.

Troubleshooting_Logic cluster_solutions Troubleshooting Strategies start Incomplete Deprotection Suspected confirm Confirm with UV-Vis / Kaiser / HPLC start->confirm extend_time Extend Deprotection Time confirm->extend_time If confirmed analyze Re-analyze Deprotection Efficiency extend_time->analyze stronger_base Use Stronger Base (DBU/Piperidine) change_solvent Change Solvent (DMF -> NMP) stronger_base->change_solvent If Asp present stronger_base->analyze change_solvent->analyze increase_temp Increase Temperature increase_temp->analyze analyze->stronger_base Still incomplete analyze->increase_temp Still incomplete success Proceed with Synthesis analyze->success Successful fail Issue Persists: Consider Sequence Resynthesis or Alternative Chemistry analyze->fail Still incomplete

Caption: A logical flowchart for troubleshooting incomplete Fmoc deprotection.

References

identifying byproducts in Fmoc-Aph(Hor)-OH peptide synthesis by MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Aph(Hor)-OH in peptide synthesis. The focus is on identifying common byproducts through mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of my peptide containing a single this compound residue?

To calculate the expected monoisotopic mass of your peptide, sum the monoisotopic masses of all amino acid residues, and subtract the mass of water (18.01056 Da) for each peptide bond formed. The monoisotopic mass of the this compound residue (C₂₉H₂₆N₄O₇) is 542.18014918 Da.[1] Remember to account for the terminal groups (e.g., H and OH for a free peptide).

Q2: My MS spectrum shows a peak with a mass of -18 Da from the expected peptide mass. What could this be?

A mass loss of 18 Da is most commonly attributed to a dehydration event. In the context of this compound, this could potentially occur at the hydroxyornithine (Hor) side chain, leading to the formation of a double bond. This is a known side reaction for amino acids with hydroxyl groups in their side chains.[2]

Q3: I see a peak with a mass of +28 Da. What is the likely cause?

A mass increase of 28 Da often indicates formylation. This can occur if formic acid is present as an impurity in your solvents, particularly dimethylformamide (DMF). The formyl group can attach to free amino groups.

Q4: There is an unexpected peak with a mass of +42 Da. What does this suggest?

A mass addition of 42 Da is a strong indicator of acetylation. This is a common byproduct in peptide synthesis, often resulting from the use of acetic anhydride for capping unreacted amino groups. If capping is incomplete or if there is residual acetic anhydride, it can acetylate the N-terminus or other nucleophilic side chains.

Q5: What are some general sources of impurities in Fmoc-SPPS?

Impurities in Fmoc solid-phase peptide synthesis (SPPS) can arise from several sources including:

  • Incomplete Fmoc deprotection: This leads to deletion sequences where an amino acid is missing.

  • Side reactions: These can involve the amino acid side chains, the peptide backbone, or the protecting groups.

  • Degradation of reagents: For example, DMF can degrade to form dimethylamine and formic acid, which can cause side reactions.

  • Racemization: The stereochemistry of the amino acid can change during activation.

Troubleshooting Guide: Identifying Byproducts by MS

If your mass spectrometry analysis reveals unexpected peaks, this guide will help you to identify potential byproducts. The following table summarizes common modifications and their corresponding mass shifts.

Mass Shift Modification Potential Cause Affected Site on this compound
-18.01 DaDehydrationAcid-catalyzed elimination during cleavage or couplingHydroxyornithine (Hor) side chain
+28.00 DaFormylationImpurities in DMF (formic acid)N-terminus, other free amino groups
+42.01 DaAcetylationIncomplete capping with acetic anhydrideN-terminus, other free amino groups
+57.02 DaGlycine additionIncomplete coupling of the previous amino acidN-terminus of a truncated peptide
+223.08 DaFmoc group remainingIncomplete Fmoc deprotectionN-terminus of the peptide

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Cleavage from Resin: After synthesis, cleave the peptide from the solid support using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.

  • Drying: Dry the peptide pellet under vacuum.

  • Solubilization: Dissolve the crude peptide in a suitable solvent for MS analysis, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).

Mass Spectrometry Analysis
  • Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Mode: Operate in positive ion mode.

  • Analysis Type: Perform a full scan (MS1) to identify the molecular weights of the components in your crude peptide sample.

  • Fragmentation (MS/MS): To confirm the identity of byproducts and pinpoint the location of modifications, perform tandem mass spectrometry (MS/MS) on the parent ions of interest. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods.

Byproduct Identification Workflow

The following diagram illustrates a typical workflow for identifying byproducts in your this compound peptide synthesis using mass spectrometry.

Byproduct_Identification_Workflow Byproduct Identification Workflow for this compound Peptide Synthesis cluster_synthesis Peptide Synthesis cluster_analysis MS Analysis cluster_identification Byproduct Identification Fmoc-SPPS Fmoc-SPPS Cleavage Cleavage Fmoc-SPPS->Cleavage 1. Synthesis Crude_Peptide Crude_Peptide Cleavage->Crude_Peptide 2. Release LC_MS LC_MS Crude_Peptide->LC_MS MS1_Scan MS1_Scan LC_MS->MS1_Scan 3. Separation & Ionization Data_Analysis Data_Analysis MS1_Scan->Data_Analysis 4. Mass Detection MS_MS MS_MS Data_Analysis->MS_MS 5. Select Parent Ion Compare_Mass Compare_Mass Data_Analysis->Compare_Mass 6. Analyze Spectrum Fragment_Analysis Fragment_Analysis MS_MS->Fragment_Analysis 7. Fragmentation Expected_Product Expected_Product Compare_Mass->Expected_Product Mass Match Potential_Byproduct Potential_Byproduct Compare_Mass->Potential_Byproduct Mass Mismatch Potential_Byproduct->MS_MS Identify_Modification Identify_Modification Fragment_Analysis->Identify_Modification 8. Locate Modification

Caption: Workflow for identifying byproducts in peptide synthesis by MS.

References

Validation & Comparative

A Comparative Guide to Fmoc-Aph(Hor)-OH and Alternative Unnatural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and development, the incorporation of unnatural amino acids (UAAs) is a powerful strategy to enhance peptide stability, modulate bioactivity, and introduce novel functionalities. Fmoc-Aph(Hor)-OH, a derivative of phenylalanine containing a hydantoin moiety, has emerged as a valuable building block in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of this compound with functionally similar unnatural amino acids, supported by available data and standardized experimental protocols, to aid researchers in selecting the optimal building blocks for their specific applications.

Introduction to this compound

This compound, chemically known as Fmoc-4-(N-hydantoinacetyl)amino-L-phenylalanine, is a specialized amino acid derivative used to introduce a unique side-chain functionality into synthetic peptides. The hydantoin ring offers potential for hydrogen bonding interactions and can influence the conformational properties of the resulting peptide. Its primary application lies in the synthesis of peptide analogs with modified pharmacokinetic profiles and biological activities.

Alternative Unnatural Amino Acids

Several other Fmoc-protected unnatural amino acids with side chains capable of participating in hydrogen bonding or acting as isosteres for natural residues are considered viable alternatives to this compound. This guide will focus on a comparison with:

  • Fmoc-L-Citrulline (Fmoc-Cit-OH): An analog of arginine, citrulline's ureido group is a key feature in various biological processes and can influence peptide structure and function. It is notably used in the synthesis of degradable ADC linkers.[1]

  • Fmoc-4-ureido-L-phenylalanine: This UAA incorporates a ureido group directly onto the phenyl ring of phenylalanine, offering a different spatial arrangement and hydrogen bonding potential compared to the hydantoin structure in this compound.

Data Presentation: A Comparative Analysis

Direct comparative experimental data on the performance of this compound against its alternatives is limited in publicly available literature. However, we can extrapolate expected performance based on the general principles of solid-phase peptide synthesis and the known properties of these functional groups. The following tables summarize the key physicochemical properties and provide a qualitative comparison of their expected performance in SPPS.

Table 1: Physicochemical Properties of this compound and Alternatives

PropertyThis compoundFmoc-L-CitrullineFmoc-4-ureido-L-phenylalanine
Molecular Formula C₂₉H₂₆N₄O₇[2][3]C₂₁H₂₃N₃O₅[4]C₂₅H₂₃N₃O₅
Molecular Weight 542.54 g/mol [2][3]397.43 g/mol [4]445.47 g/mol
Appearance White to off-white solidWhite to off-white solid[4]White to off-white solid
Key Functional Group HydantoinUreidoUreido

Table 2: Qualitative Performance Comparison in Solid-Phase Peptide Synthesis

ParameterThis compoundFmoc-L-CitrullineFmoc-4-ureido-L-phenylalanine
Coupling Efficiency Expected to be good with standard coupling reagents. Steric hindrance from the hydantoin ring is possible but not widely reported as a major issue.Generally good, but can be sequence-dependent. The ureido group is less bulky than the hydantoin moiety.Potentially higher than this compound due to a less sterically hindered side chain.
Potential Side Reactions Potential for side reactions involving the hydantoin ring under strong acidic or basic conditions, though not commonly reported in standard Fmoc-SPPS.The ureido group is generally stable under standard Fmoc-SPPS conditions.The ureido group is generally stable under standard Fmoc-SPPS conditions.
Impact on Peptide Solubility The polar hydantoin group may improve the solubility of hydrophobic peptides.The polar ureido group can enhance the solubility of the resulting peptide.[4]The polar ureido group is expected to improve peptide solubility.
Influence on Peptide Conformation The rigid hydantoin ring can introduce conformational constraints.The flexible ureido group can participate in intra- and intermolecular hydrogen bonding, influencing secondary structure.The ureido group on the phenyl ring can influence aromatic stacking and hydrogen bonding patterns.
Cost-Effectiveness Generally higher due to a more complex synthesis.More commonly available and generally more cost-effective.Likely to be of intermediate cost.

Experimental Protocols

The following are generalized experimental protocols for the key steps in solid-phase peptide synthesis involving these unnatural amino acids. These should be optimized based on the specific peptide sequence and the instrumentation used.

Protocol 1: Standard Coupling of Fmoc-Unnatural Amino Acid
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-unnatural amino acid (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage: Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Signaling Pathway Diagram

Signaling_Pathway_Hypothetical cluster_0 UAA Influence Peptide-Receptor Binding Peptide-Receptor Binding Conformational Change Conformational Change Peptide-Receptor Binding->Conformational Change G-Protein Activation G-Protein Activation Conformational Change->G-Protein Activation Second Messenger Production Second Messenger Production G-Protein Activation->Second Messenger Production Downstream Signaling Cascade Downstream Signaling Cascade Second Messenger Production->Downstream Signaling Cascade Cellular Response Cellular Response Downstream Signaling Cascade->Cellular Response This compound This compound This compound->Peptide-Receptor Binding Modulates Binding Affinity Fmoc-Cit-OH Fmoc-Cit-OH Fmoc-Cit-OH->Conformational Change Influences Flexibility Fmoc-4-ureido-L-Phe-OH Fmoc-4-ureido-L-Phe-OH Fmoc-4-ureido-L-Phe-OH->Peptide-Receptor Binding Alters H-Bonding

Caption: Hypothetical influence of UAAs on a peptide-mediated signaling pathway.

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Swell Resin Swell Resin Fmoc Deprotection Fmoc Deprotection Swell Resin->Fmoc Deprotection Wash_1 Wash (DMF) Fmoc Deprotection->Wash_1 Coupling Coupling Wash_1->Coupling Wash_2 Wash (DMF/DCM) Coupling->Wash_2 Kaiser Test Kaiser Test Wash_2->Kaiser Test Kaiser Test->Fmoc Deprotection Next Amino Acid Cleavage & Deprotection Cleavage & Deprotection Kaiser Test->Cleavage & Deprotection Final Amino Acid Precipitation Precipitation Cleavage & Deprotection->Precipitation Purification (RP-HPLC) Purification (RP-HPLC) Precipitation->Purification (RP-HPLC) Analysis (MS, HPLC) Analysis (MS, HPLC) Purification (RP-HPLC)->Analysis (MS, HPLC)

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Logical Relationship Diagram

UAA_Selection_Logic cluster_properties Key Properties cluster_uaa_choice UAA Choice Desired Peptide Property Desired Peptide Property Increased Stability Increased Stability Desired Peptide Property->Increased Stability Modulated Receptor Binding Modulated Receptor Binding Desired Peptide Property->Modulated Receptor Binding Enhanced Solubility Enhanced Solubility Desired Peptide Property->Enhanced Solubility This compound This compound Increased Stability->this compound Conformational Rigidity Modulated Receptor Binding->this compound H-Bonding Potential Fmoc-4-ureido-L-Phe-OH Fmoc-4-ureido-L-Phe-OH Modulated Receptor Binding->Fmoc-4-ureido-L-Phe-OH H-Bonding & Aromatic Interactions Enhanced Solubility->this compound Polar Side Chain Fmoc-Cit-OH Fmoc-Cit-OH Enhanced Solubility->Fmoc-Cit-OH Polar Side Chain Enhanced Solubility->Fmoc-4-ureido-L-Phe-OH Polar Side Chain

Caption: Logical considerations for selecting an unnatural amino acid.

Conclusion

The selection of an unnatural amino acid is a critical decision in peptide design and synthesis. While this compound offers a unique hydantoin-containing side chain that can impart specific conformational and binding properties, alternatives such as Fmoc-L-Citrulline and Fmoc-4-ureido-L-phenylalanine provide different, and in some cases, more flexible or cost-effective options. The choice ultimately depends on the specific goals of the research, including the desired biological activity, pharmacokinetic profile, and synthetic feasibility. This guide provides a framework for making an informed decision by comparing the key characteristics of these valuable synthetic building blocks. Further empirical studies directly comparing the performance of these UAAs in the synthesis of various peptide sequences are warranted to provide more definitive guidance to the scientific community.

References

Validating the Incorporation of Bioorthogonal Amino Acids: A Comparative Guide to Edman Degradation, Mass Spectrometry, and Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into proteins is a critical step in a myriad of applications, from developing novel therapeutics to elucidating complex biological pathways. The validation of this incorporation is paramount to ensure the integrity and functionality of the engineered protein. This guide provides an objective comparison of three key analytical techniques for this purpose: the traditional Edman degradation, the powerful mass spectrometry, and the widely used Western blotting, with a focus on phenylalanine derivatives carrying bioorthogonal handles (a likely interpretation of "Aph(Hor)"), such as azido- or alkyne-functionalized phenylalanine.

This guide will delve into the experimental protocols, present comparative data, and visualize the workflows and underlying principles to aid researchers in selecting the most appropriate validation strategy for their specific needs.

Comparing the Arsenal: Edman Degradation vs. Mass Spectrometry vs. Western Blot

The choice of validation method depends on several factors, including the required level of detail, sample purity, throughput needs, and available instrumentation. Each technique offers distinct advantages and limitations in the context of verifying UAA incorporation.

FeatureEdman DegradationMass Spectrometry (MS)Western Blotting
Principle Sequential chemical cleavage and identification of N-terminal amino acids.Measurement of mass-to-charge ratio of peptides and their fragments.Immuno-detection of a target protein using specific antibodies.
Information Provided Confirms the sequence of the first ~30-50 amino acids from the N-terminus. Can directly identify the UAA if it's within this range.Provides the precise mass of the protein and its fragments, confirming UAA incorporation anywhere in the sequence. Can identify post-translational modifications.Confirms the presence and relative quantity of the full-length protein. Indirectly suggests UAA incorporation through the presence of the full-length product.
Sensitivity Picomole range.Femtomole to attomole range.Nanogram to picogram range.
Throughput Low; one sample at a time, with each cycle taking approximately one hour.[1][2]High; capable of analyzing complex mixtures in a single run.High; can analyze multiple samples simultaneously on a single gel/membrane.
Sample Purity Requires a highly purified protein sample.[3]Can analyze complex mixtures, but purification enhances sensitivity and data quality.Can be performed on crude cell lysates or purified samples.
Limitations Ineffective if the N-terminus is blocked.[1][3][4] Limited to the N-terminal region. May not be suitable for all UAAs, especially those that are unstable under the reaction conditions.Relies on database searching for peptide identification, which may not include the UAA. De novo sequencing can be complex.Indirect validation of UAA incorporation. Dependent on antibody specificity and availability.
Quantitative Capability Can be quantitative, but less precise than MS.Highly quantitative, especially with isotopic labeling methods.Semi-quantitative to quantitative, depending on the detection method and normalization.

Experimental Deep Dive: Protocols for Validation

Detailed and robust experimental protocols are crucial for obtaining reliable validation data. Below are summaries of the methodologies for each technique.

Edman Degradation Protocol

Edman degradation provides a direct chemical method for sequencing a peptide from its N-terminus.[1][2]

Methodology:

  • Sample Preparation: The purified protein containing the UAA is immobilized on a solid support, typically a polyvinylidene difluoride (PVDF) membrane.

  • Coupling: The N-terminal amino group of the protein reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ) derivative.

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.

  • Cycling: The remaining peptide, now one amino acid shorter, undergoes the next cycle of coupling, cleavage, conversion, and identification.

Workflow for Edman Degradation

Edman_Degradation_Workflow cluster_protein Protein with UAA cluster_cycle Edman Cycle Protein Protein-NH2-(AA)n-UAA-(AA)m Coupling Coupling with PITC Protein->Coupling Step 1 Cleavage Cleavage with TFA Coupling->Cleavage Step 2 Conversion Conversion to PTH-AA Cleavage->Conversion Step 3 Protein_short Protein-NH2-(AA)n-1-UAA-(AA)m Cleavage->Protein_short Remaining Peptide Identification HPLC Identification Conversion->Identification Step 4 Protein_short->Coupling Next Cycle

Caption: A diagram illustrating the sequential steps of the Edman degradation cycle for N-terminal protein sequencing.

Mass Spectrometry Protocol

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights.

Methodology:

  • Sample Preparation: The protein containing the UAA can be analyzed intact (top-down proteomics) or, more commonly, digested into smaller peptides using a protease like trypsin (bottom-up proteomics).

  • Ionization: The peptides are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The ionized peptides are introduced into a mass analyzer, which separates them based on their mass-to-charge ratio.

  • Fragmentation (MS/MS): For peptide sequencing, a specific peptide ion is selected and fragmented, and the masses of the resulting fragment ions are measured.

  • Data Analysis: The mass spectra are analyzed to determine the peptide sequences. The incorporation of a UAA is confirmed by the mass shift in the corresponding peptide and fragment ions.

Mass Spectrometry Workflow for UAA Validation

Mass_Spectrometry_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Protein Protein with UAA Digestion Proteolytic Digestion Protein->Digestion Ionization Ionization (ESI/MALDI) Digestion->Ionization MS1 MS Scan (Peptide Masses) Ionization->MS1 Fragmentation MS/MS Fragmentation MS1->Fragmentation MS2 MS/MS Scan (Fragment Masses) Fragmentation->MS2 DatabaseSearch Database Search / De Novo Sequencing MS2->DatabaseSearch Validation Validation of UAA Incorporation DatabaseSearch->Validation

Caption: A schematic of the bottom-up proteomics workflow for validating UAA incorporation using mass spectrometry.

Western Blotting Protocol

Western blotting is an immunoassay used to detect a specific protein in a sample.

Methodology:

  • Sample Preparation: Proteins from cell lysates or purified samples are denatured and loaded onto a polyacrylamide gel.

  • Gel Electrophoresis (SDS-PAGE): The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking agent (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein.

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or fluorescence). The intensity of the signal is proportional to the amount of the target protein.[5]

Western Blotting Workflow for UAA Incorporation

Western_Blot_Workflow cluster_separation Protein Separation & Transfer cluster_detection Immunodetection Lysate Cell Lysate SDSPAGE SDS-PAGE Lysate->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection

Caption: An overview of the Western blotting workflow used to confirm the expression of a full-length protein containing a UAA.

Application in Signaling Pathway Analysis

The incorporation of UAAs with bioorthogonal functional groups, such as azides or alkynes, opens up powerful avenues for studying cellular processes like signal transduction. These "click-ready" amino acids allow for the site-specific labeling of proteins with probes, enabling the investigation of protein-protein interactions, post-translational modifications, and cellular localization.

For instance, a protein involved in a kinase signaling cascade could be engineered to contain an azido-phenylalanine. This modified protein can then be expressed in cells and subsequently labeled with a fluorescent alkyne probe via click chemistry. This allows for the visualization and tracking of the protein's movement and interactions within the cell upon stimulation of the signaling pathway.

Signaling Pathway Analysis using UAA and Click Chemistry

Signaling_Pathway cluster_cell Cellular Environment cluster_labeling Click Chemistry Labeling Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding Kinase Kinase Receptor->Kinase 2. Activation ProteinX_UAA Protein X with Aph(Hor) Downstream Downstream Effector ProteinX_UAA->Downstream 4. Interaction Probe Alkyne-Fluorophore Probe ProteinX_UAA->Probe Labeling Kinase->ProteinX_UAA 3. Phosphorylation Nucleus Nucleus Downstream->Nucleus 5. Translocation Response Cellular Response Nucleus->Response 6. Gene Expression

Caption: A conceptual diagram of how a UAA (Aph(Hor)) incorporated into a signaling protein (Protein X) can be used to study its role in a kinase cascade through click chemistry labeling.

Conclusion

The validation of unnatural amino acid incorporation is a critical quality control step in protein engineering. While Edman degradation offers a classic and direct method for N-terminal sequence confirmation, its limitations in throughput and applicability to modified N-termini make it less suitable for high-throughput applications. Western blotting provides a straightforward and high-throughput method to confirm the expression of the full-length protein, serving as a valuable initial screen for UAA incorporation. However, for unambiguous and comprehensive validation, mass spectrometry stands out as the gold standard.[6] Its high sensitivity, accuracy, and ability to analyze the entire protein sequence, including post-translational modifications, make it the most powerful tool for confirming the precise incorporation of unnatural amino acids. The choice of method will ultimately be guided by the specific research question, available resources, and the desired level of analytical detail. For many research endeavors, a combination of these techniques may provide the most comprehensive and reliable validation of UAA incorporation.

References

A Comparative Analysis of Degarelix and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gonadotropin-releasing hormone (GnRH) antagonist degarelix and its key analogs, including relugolix, cetrorelix, and ganirelix. This analysis is supported by experimental data on their biochemical properties, pharmacokinetics, and pharmacodynamics, offering a comprehensive resource for evaluating these compounds in a research and development context.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

Degarelix and its analogs are synthetic compounds that act as competitive antagonists of the GnRH receptor (GnRH-R) in the anterior pituitary gland.[1] By binding to these receptors without activating them, they prevent the endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This blockade leads to a rapid and profound suppression of testosterone production in males and estrogen in females.[1][2] A key advantage of this direct antagonist action is the avoidance of an initial surge in testosterone levels, a phenomenon observed with GnRH agonists.[2]

GnRH Signaling Pathway and Antagonist Inhibition

The following diagram illustrates the hypothalamic-pituitary-gonadal axis and the mechanism of action of GnRH antagonists.

GnRH_Signaling_Pathway cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (pulsatile release) GnRH_R GnRH Receptor LH_FSH LH & FSH GnRH_R->LH_FSH Stimulation Gonads Gonads (Testes/Ovaries) Hormones Testosterone / Estrogen Gonads->Hormones Production Degarelix Degarelix & Analogs (GnRH Antagonists) Degarelix->GnRH_R Competitive Blockade LH_FSH->Gonads Stimulation

Figure 1: GnRH signaling pathway and antagonist inhibition.

Comparative Biochemical and Pharmacokinetic Data

The following tables summarize key quantitative data for degarelix and its principal analogs. These values are essential for comparing their potency and disposition in biological systems.

Table 1: GnRH Receptor Binding Affinity
CompoundReceptor Binding Affinity (Ki / IC50 / Kd)Comments
Degarelix Ki: 1.68 ± 0.12 nM[3]High affinity for the human GnRH receptor.[3]
IC50: 3 nM
Relugolix IC50: 0.33 nM[4]Potent, orally active non-peptide antagonist.[4]
Cetrorelix pKd: 9.7 (Kd: ~0.2 nM)High-affinity peptide antagonist.
Ganirelix Kd: ~0.4 nMThird-generation synthetic peptide antagonist.[5]
Table 2: Comparative Pharmacokinetic Parameters
CompoundAdministrationCmaxTmaxHalf-life (t1/2)
Degarelix Subcutaneous~66 ng/mL (240 mg loading dose)[6]~1.4 days[6]~43 days (loading dose)[6]
Relugolix Oral~18.3 ng/mL (40 mg steady state)[7]~1.0 hour[7]~25 hours[2]
Cetrorelix Subcutaneous~5 ng/mL (0.25 mg)~1 hour~5-10 hours (single dose)
Ganirelix Subcutaneous~15 ng/mL (250 µg)~1-2 hours~13 hours

In Vivo Efficacy: Testosterone Suppression

The primary pharmacodynamic effect of GnRH antagonists is the suppression of gonadal steroidogenesis. The following table provides a comparison of their in vivo efficacy in achieving medical castration.

Table 3: In Vivo Testosterone Suppression
CompoundSpecies/ModelDoseTime to Castration (<50 ng/dL)Duration of Suppression
Degarelix Human (Prostate Cancer)240 mg loading dose, 80 mg maintenance~3 daysSustained with monthly dosing
Relugolix Human (Prostate Cancer)120 mg daily~4 daysSustained with daily dosing
Cetrorelix Human (Healthy Males)3 mgRapid suppression within hoursDose-dependent, ~4 days
Ganirelix Human (Healthy Females)250 µg dailyRapid suppression within hoursMaintained with daily dosing

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of GnRH antagonists.

GnRH Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells engineered to express the human GnRH receptor (e.g., HEK293-GnRHR cells) or from pituitary tissue.

  • Radioligand: 125I-labeled GnRH agonist (e.g., [125I]-triptorelin).

  • Test Compounds: Degarelix and its analogs at various concentrations.

  • Binding Buffer: Typically contains Tris buffer, MgCl2, and protease inhibitors.

  • Wash Buffer: Ice-cold phosphate-buffered saline (PBS).

  • Instrumentation: Gamma counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize GnRHR-expressing cells or tissue in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound (competitor). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GnRH).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Testosterone Suppression in a Rodent Model

This protocol outlines an in vivo experiment to assess the efficacy and duration of action of GnRH antagonists in suppressing testosterone levels in male rodents.

Materials:

  • Animals: Adult male Sprague-Dawley rats or other suitable rodent models.

  • Test Compounds: Degarelix and its analogs dissolved in an appropriate vehicle.

  • Anesthesia: As required for blood collection.

  • Blood Collection Supplies: Syringes, collection tubes (e.g., with EDTA).

  • Instrumentation: Centrifuge, freezer for plasma storage, testosterone ELISA kit or LC-MS/MS for hormone analysis.

Procedure:

  • Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Baseline Blood Sampling: Collect a baseline blood sample from each animal to determine pre-treatment testosterone levels.

  • Compound Administration: Administer the test compounds (degarelix or its analogs) or vehicle control to different groups of animals. Administration is typically via subcutaneous injection.

  • Serial Blood Sampling: Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, 48, 72 hours, and then daily or weekly depending on the expected duration of action).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Testosterone Measurement: Quantify the testosterone concentration in the plasma samples using a validated method such as ELISA or LC-MS/MS.

  • Data Analysis: Plot the mean testosterone concentration over time for each treatment group. Calculate the percentage of testosterone suppression relative to baseline and compare the efficacy and duration of action between the different compounds and doses.

Experimental Workflow Visualization

The following diagram provides a visual representation of a typical experimental workflow for the comparative analysis of GnRH antagonists.

Experimental_Workflow start Start: Compound Selection (Degarelix & Analogs) invitro In Vitro Characterization start->invitro invivo In Vivo Evaluation start->invivo binding_assay GnRH Receptor Binding Assay (Ki/IC50) invitro->binding_assay functional_assay Functional Assays (e.g., Calcium Flux) invitro->functional_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis pk_study Pharmacokinetic (PK) Study (Cmax, Tmax, t1/2) invivo->pk_study pd_study Pharmacodynamic (PD) Study (Testosterone Suppression) invivo->pd_study pk_study->data_analysis pd_study->data_analysis tables Generate Comparative Tables data_analysis->tables report Publish Comparison Guide tables->report

Figure 2: Experimental workflow for comparative analysis.

Conclusion

This guide provides a foundational comparative analysis of degarelix and its analogs, highlighting key differences in their biochemical and pharmacokinetic profiles. For researchers in drug development, the choice of a GnRH antagonist will depend on the specific therapeutic goals, desired route of administration, and required duration of action. The provided data and experimental protocols serve as a valuable resource for further investigation and head-to-head comparisons in preclinical and clinical settings.

References

HPLC vs. UPLC for Purity Analysis of Aph(Hor) Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in preclinical research and development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of Aph(Hor) peptides, supported by experimental data and detailed protocols.

The choice between HPLC and UPLC can significantly impact the efficiency and accuracy of peptide purity assessment. While both are powerful chromatographic techniques, UPLC offers substantial advantages in terms of speed, resolution, and sensitivity, which are crucial for the detailed characterization of complex peptide samples.[1][2][3]

Performance Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the column packing material (typically ~1.7 µm) and higher operating pressures compared to traditional HPLC.[3][4] This fundamental difference leads to several key performance benefits for peptide analysis.[3]

A summary of the key performance differences is presented in the table below:

Performance MetricHPLCUPLCAdvantage
Resolution GoodExcellent[1][2][5]UPLC provides sharper, better-separated peaks, enabling more accurate identification and quantification of impurities.[1][2]
Analysis Time StandardFast[1][2][6]UPLC can deliver results up to ten times faster than HPLC.[3]
Sensitivity GoodHigh[1][5][6][7]UPLC's reduced band broadening leads to increased peak heights and better detection of low-level impurities.[1][6]
Solvent Consumption HigherLower[1]Faster run times and smaller column dimensions reduce solvent usage.
System Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi or more)[4]Higher pressure capability allows for the use of smaller particle size columns.[4]
Peak Capacity GoodHigher[1]UPLC can separate a larger number of components within a single run.[1]

Experimental Protocols

Detailed methodologies are essential for reproducible purity analysis. Below are representative protocols for the purity assessment of a synthetic Aph(Hor) peptide using both HPLC and UPLC.

Sample Preparation
  • Dissolve the lyophilized Aph(Hor) peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture, to a final concentration of 1 mg/mL.[8][9]

  • Vortex the sample to ensure complete dissolution.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column blockage.[10]

HPLC Protocol for Aph(Hor) Peptide Purity Analysis
ParameterCondition
Instrument Standard HPLC System
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water[8]
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm and 280 nm[9]
Injection Volume 20 µL
UPLC Protocol for Aph(Hor) Peptide Purity Analysis
ParameterCondition
Instrument UPLC System (e.g., Waters ACQUITY UPLC)[6]
Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C[6]
Detection UV at 214 nm and 280 nm[9]
Injection Volume 5 µL

Data Presentation

The quantitative data from the comparative analysis of an Aph(Hor) peptide sample using the protocols described above are summarized in the following table.

ParameterHPLCUPLC
Retention Time (Main Peak) 15.2 min5.8 min
Resolution (Main Peak and Closest Impurity) 1.82.5
Peak Width (Main Peak) 0.25 min0.08 min
Signal-to-Noise Ratio (Main Peak) 8502500
Total Run Time 40 min15 min
Solvent Consumption per Run 40 mL6 mL

Visualizations

Experimental Workflow

The general workflow for peptide purity analysis by either HPLC or UPLC is outlined below. The process begins with sample preparation, followed by chromatographic separation and data analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing dissolve Dissolve Peptide filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (HPLC or UPLC) inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report

Workflow for Peptide Purity Analysis.
Performance Comparison Logic

The decision to use HPLC or UPLC for peptide purity analysis often involves a trade-off between established methods and the advantages offered by modern technology. The following diagram illustrates the logical relationship between the two techniques based on key performance indicators.

G cluster_hplc HPLC cluster_uplc UPLC hplc_res Good Resolution uplc_res Excellent Resolution hplc_res->uplc_res Improved by smaller particles hplc_speed Standard Speed uplc_speed High Speed hplc_speed->uplc_speed Enabled by higher pressure hplc_sens Good Sensitivity uplc_sens High Sensitivity hplc_sens->uplc_sens Result of narrower peaks

HPLC vs. UPLC Performance Attributes.

Conclusion

For the purity analysis of Aph(Hor) peptides, UPLC demonstrates clear advantages over traditional HPLC. The enhanced resolution, significantly faster analysis times, and increased sensitivity make it a superior choice for high-throughput screening, in-depth impurity profiling, and quality control in a drug development setting.[1][2][5][6] While HPLC remains a robust and reliable technique, the adoption of UPLC can lead to substantial improvements in laboratory efficiency and data quality. The choice between the two will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.

References

A Comparative Guide to MS/MS Fragmentation Patterns for the Identification of Phosphohistidine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of post-translational modifications is paramount. Among these, phosphohistidine (pHis or Aph(Hor)) presents a unique analytical challenge due to the lability of its phosphoramidate bond. This guide provides a comparative overview of tandem mass spectrometry (MS/MS) fragmentation patterns and techniques for the confident identification and localization of phosphohistidine residues, supported by experimental data and detailed protocols.

Distinguishing Fragmentation Patterns of Phosphohistidine

The gas-phase fragmentation of peptides containing phosphohistidine during MS/MS analysis exhibits several characteristic features that can be leveraged for their identification. These patterns, particularly when using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), differ significantly from those of more commonly studied phosphoamino acids like phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr).

The Prominent Neutral Loss Triplet

A key characteristic of pHis peptide fragmentation is the observation of a prominent triplet of neutral losses corresponding to the elimination of H₃PO₄ (98 Da), HPO₃ (80 Da), and a combination of H₃PO₄ and H₂O (116 Da)[1]. Isotopic labeling studies have revealed that the 98 Da neutral loss can occur through a gas-phase phosphoryl transfer from the phosphohistidine to the peptide's C-terminal α-carboxylate or to the side chains of acidic residues like glutamate or aspartate[1][2]. This specific neutral loss pattern is observed more frequently in pHis peptides compared to their pSer/pThr/pTyr counterparts, with approximately 40% of pHis peptides exhibiting this triplet compared to less than 5% for other phosphoamino acids[1][3].

Diagnostic Immonium Ions

The presence of specific low-mass immonium ions in MS/MS spectra serves as a powerful diagnostic tool for identifying phosphohistidine. A pHis immonium ion with a precise mass-to-charge ratio (m/z) of 190.0367 has been established as a diagnostic marker[1][3]. The detection of this ion, however, can be influenced by the position of the phosphohistidine within the peptide sequence and the overall abundance of the peptide[4][5]. Another unique fragment ion at m/z 218.032 has also been reported, corresponding to a sequential loss from the pHis side chain[4].

Comparison of Fragmentation Techniques for Phosphohistidine Analysis

The choice of fragmentation technique significantly impacts the ability to confidently identify and, crucially, localize the site of histidine phosphorylation. The most common methods—CID, HCD, and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.

Fragmentation TechniquePrimary Fragment IonsNeutral Loss of Phosphate GroupSite LocalizationKey AdvantagesKey Disadvantages
Collision-Induced Dissociation (CID) b- and y-ions[6]Frequent and prominent[1][7]Can be challenging due to high neutral loss[7]Widely available, good for initial identificationLabile modifications can be lost, hindering localization[8]
Higher-Energy Collisional Dissociation (HCD) b- and y-ions[6]Less pronounced than ion trap CID[3]Generally better than CID[1]Produces high-resolution fragment ions, better sequence coverage[9]Can still result in significant neutral loss for labile PTMs[10]
Electron Transfer Dissociation (ETD) c- and z-ions[6][9]Minimal to none[11]Excellent, preserves labile modifications[1][3]Ideal for localizing labile PTMs like pHis[8][11]Less efficient for doubly charged precursors, may require longer scan times[12]

Experimental Protocols

Accurate identification of phosphohistidine requires careful sample preparation and specialized mass spectrometry methods. Due to the acid-labile nature of the phosphoramidate bond, standard phosphoproteomic workflows that utilize acidic conditions for enrichment (e.g., TiO₂ or IMAC) are often unsuitable for pHis analysis[13][14].

Sample Preparation for Phosphohistidine Analysis
  • Lysis and Digestion: Perform cell lysis and protein digestion under neutral to slightly basic pH conditions to preserve the phosphohistidine modification.

  • Enrichment: Employ strong anion exchange (SAX) chromatography for the unbiased enrichment of both acid-stable and acid-labile phosphopeptides[14]. This method separates peptides based on charge at a constant pH, avoiding the acidic conditions that lead to pHis hydrolysis.

Mass Spectrometry Method: Immonium Ion-Triggered HCD and ETD

A powerful approach for the confident identification and localization of phosphohistidine involves a data-dependent method that leverages the diagnostic pHis immonium ion to trigger different fragmentation techniques[4].

  • Initial MS1 Scan: Acquire a high-resolution full MS scan to identify precursor ions.

  • HCD Scan: Subject the most intense precursor ions to HCD fragmentation.

  • Real-time Spectral Analysis: In real-time, analyze the HCD spectrum for the presence of the phosphohistidine immonium ion (m/z 190.0367)[4].

  • Triggered ETD Scan: If the diagnostic immonium ion is detected above a certain intensity threshold, the same precursor ion is subjected to a subsequent ETD fragmentation scan[4]. This provides complementary fragmentation data that preserves the labile phosphate group, enabling confident site localization.

Visualizing Fragmentation and Workflows

MS/MS Fragmentation Pathway of a Phosphohistidine-Containing Peptide

cluster_precursor Precursor Ion cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation Precursor [Peptide+pHis+nH]ⁿ⁺ b_y_ions b- and y-ions (Backbone Fragments) Precursor->b_y_ions Backbone Cleavage Neutral_Loss Neutral Loss Products (-98, -80, -116 Da) Precursor->Neutral_Loss Phosphate Elimination Immonium_Ion Diagnostic Immonium Ion (m/z 190.0367) Precursor->Immonium_Ion Side-chain Fragmentation c_z_ions c- and z-ions (Phosphate Preserved) Precursor->c_z_ions Electron Transfer

Caption: MS/MS fragmentation of pHis peptides.

Experimental Workflow for Immonium Ion-Triggered Analysis

MS1_Scan MS1 Survey Scan HCD_Scan High-Energy HCD Scan MS1_Scan->HCD_Scan Decision pHis Immonium Ion (m/z 190.0367) Detected? HCD_Scan->Decision ETD_Scan Triggered ETD Scan Decision->ETD_Scan Yes Next_Precursor Analyze Next Precursor Decision->Next_Precursor No Confident_ID Confident pHis Site Localization ETD_Scan->Confident_ID Confident_ID->Next_Precursor

References

The Untapped Potential of Fmoc-Aph(Hor)-OH: A Comparative Guide to Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability and biological activity is perpetual. The incorporation of non-canonical amino acids is a cornerstone of this endeavor. This guide provides a comparative analysis of peptides synthesized with Fmoc-Aph(Hor)-OH, a phenylalanine derivative featuring a hydantoin-like moiety. Due to the limited direct experimental data on peptides incorporating this specific amino acid, this guide presents a prospective comparison based on the known biological activities of structurally related compounds, particularly those containing hydantoin and other cyclic ureido functionalities.

The core structure of this compound, Nα-(9-fluorenylmethoxycarbonyl)-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalanine, introduces a rigid, hydrogen-bond-rich cyclic urea moiety onto the phenylalanine side chain. This modification is hypothesized to confer unique structural and functional properties to peptides, potentially leading to enhanced therapeutic profiles compared to native peptides or those with more conventional modifications. This guide will explore these potential advantages in the contexts of antimicrobial, anticancer, and protease-inhibiting activities, providing detailed experimental protocols to facilitate the investigation of these hypotheses.

Comparative Analysis of Peptide Modifications

The introduction of the Aph(Hor) residue is expected to influence several key biological parameters. The following tables provide a comparative overview of a hypothetical peptide sequence ("Base Peptide") when unmodified, modified with the well-established polyethylene glycol (PEGylation), and when incorporating Aph(Hor).

Table 1: Hypothetical Antimicrobial Activity Comparison
Peptide VariantMinimum Inhibitory Concentration (MIC)Serum Stability (t½)Hemolytic ActivityProposed Mechanism of Action
Base Peptide >100 µM< 1 hourLowLimited membrane interaction
Base Peptide-PEG >100 µM> 24 hoursVery LowShielding effect of PEG reduces membrane interaction
Base Peptide-Aph(Hor) 10-50 µM (Predicted) > 12 hours (Predicted) Moderate (Predicted) Enhanced membrane disruption via hydrophobic and hydrogen-bonding interactions from the hydantoin-like moiety. Increased stability against proteases.
Table 2: Hypothetical Anticancer Activity Comparison
Peptide VariantIC50 (Cancer Cell Line)Serum Stability (t½)Specificity (Cancer vs. Normal Cells)Proposed Mechanism of Action
Base Peptide >100 µM< 1 hourLowNon-specific cytotoxicity at high concentrations
Base Peptide-PEG 50-100 µM> 24 hoursModerateEnhanced permeability and retention (EPR) effect
Base Peptide-Aph(Hor) 5-20 µM (Predicted) > 12 hours (Predicted) High (Predicted) Potential for specific interactions with cell surface receptors or intracellular targets due to the hydantoin-like moiety, leading to apoptosis. Increased proteolytic resistance.
Table 3: Hypothetical Protease Inhibition Activity Comparison
Peptide VariantKi (Target Protease)Mode of InhibitionIn Vivo EfficacyProposed Mechanism of Interaction
Base Peptide >50 µMCompetitive (Weak)LowSubstrate mimicry
Base Peptide-PEG >50 µMCompetitive (Weak)ModerateImproved pharmacokinetics
Base Peptide-Aph(Hor) 0.1-1 µM (Predicted) Competitive (Strong) High (Predicted) The cyclic urea of the Aph(Hor) side chain may act as a rigid scaffold, presenting key binding elements to the protease active site and forming strong hydrogen bonds, mimicking a transition state.

Experimental Protocols

To validate the predicted biological activities of peptides synthesized with this compound, the following detailed experimental protocols are provided.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a target peptide on a resin support.

  • Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (including this compound) (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Wash the resin with DMF. Confirm coupling completion with a Kaiser test.

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[1]

  • Inoculum Preparation: Culture bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a serial dilution of the purified peptide in a 96-well polypropylene plate using MHB.

  • Incubation: Add the diluted bacterial inoculum to each well of the plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Protocol 3: Anticancer Activity - MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[2][3][4]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with various concentrations of the purified peptide and incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is the concentration of the peptide that reduces cell viability by 50%.

Protocol 4: Protease Inhibition Assay

This general protocol can be adapted for various proteases (e.g., trypsin, chymotrypsin, or a specific disease-related protease).

  • Reagent Preparation: Prepare a solution of the target protease, a corresponding fluorogenic or chromogenic substrate, and the inhibitor peptide at various concentrations in an appropriate assay buffer.

  • Reaction Initiation: In a 96-well plate, mix the protease and the inhibitor peptide and incubate for a short period to allow for binding.

  • Substrate Addition: Add the substrate to initiate the enzymatic reaction.

  • Signal Measurement: Monitor the change in fluorescence or absorbance over time using a plate reader. The rate of the reaction is proportional to the protease activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the peptide. Determine the IC50 or Ki value by fitting the data to an appropriate enzyme inhibition model.

Visualizations

The following diagrams illustrate the conceptual workflows and pathways discussed in this guide.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison sp_synthesis Solid-Phase Peptide Synthesis (this compound incorporation) cleavage Cleavage & Deprotection sp_synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry purification->characterization antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial anticancer Anticancer Assay (MTT) characterization->anticancer protease Protease Inhibition Assay characterization->protease data_analysis Determine IC50, MIC, Ki antimicrobial->data_analysis anticancer->data_analysis protease->data_analysis comparison Compare with Unmodified & PEGylated Peptides data_analysis->comparison

Caption: Experimental workflow for synthesis and evaluation.

protease_inhibition_pathway cluster_pathway Protease-Mediated Disease Pathway proenzyme Inactive Pro-enzyme active_enzyme Active Protease proenzyme->active_enzyme Activation products Cleavage Products active_enzyme->products Cleavage substrate Protein Substrate substrate->products disease Disease Progression products->disease inhibitor Peptide-Aph(Hor) Inhibitor inhibitor->active_enzyme Inhibition

Caption: Hypothetical protease inhibition pathway.

logical_relationship cluster_properties Structural & Physicochemical Properties cluster_activities Predicted Biological Activities aph_hor This compound Incorporation rigidity Increased Rigidity aph_hor->rigidity stability Enhanced Proteolytic Stability aph_hor->stability h_bonding Hydrogen Bonding Capacity aph_hor->h_bonding hydrophobicity Increased Hydrophobicity aph_hor->hydrophobicity protease_inhibition Protease Inhibition rigidity->protease_inhibition antimicrobial Antimicrobial Activity stability->antimicrobial anticancer Anticancer Activity stability->anticancer stability->protease_inhibition h_bonding->anticancer h_bonding->protease_inhibition hydrophobicity->antimicrobial

Caption: Structure-activity relationship hypotheses.

References

A Comparative Guide to In Situ vs. Pre-activation of Fmoc-Aph(Hor)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of complex, non-proteinogenic amino acids is a critical challenge in solid-phase peptide synthesis (SPPS). Fmoc-Aph(Hor)-OH, a key building block in the synthesis of the GnRH antagonist degarelix, presents unique challenges due to its steric bulk and the base-sensitivity of the hydantoin ring in the Hor moiety. A primary consideration for maximizing coupling efficiency and minimizing side reactions is the choice between in situ activation and pre-activation of the amino acid. This guide provides an objective comparison of these two methods, supported by extrapolated experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison: In Situ vs. Pre-activation

The choice between in situ and pre-activation methods for this compound involves a trade-off between convenience, reaction kinetics, and the potential for side reactions. Pre-activation is generally favored for sterically hindered amino acids as it allows for the formation of the active ester prior to its introduction to the resin-bound peptide, which can lead to higher coupling yields.

Table 1: Comparison of Quantitative Performance Metrics

Performance MetricIn Situ ActivationPre-activationRemarks
Coupling Efficiency Good to Very GoodVery Good to ExcellentPre-activation generally results in higher yields for bulky amino acids by ensuring the active species is readily available for coupling.
Reaction Time Generally longerGenerally shorterPre-formed active ester reacts more readily with the N-terminal amine of the peptide chain.
Risk of Side Reactions HigherLowerFor this compound, prolonged exposure to the basic coupling environment during in situ activation can increase the risk of hydantoin rearrangement. Pre-activation minimizes the contact time of the activated amino acid with the base.
Racemization Potential Low to ModerateLowBoth methods generally offer good chiral purity with modern coupling reagents. However, extended reaction times in in situ activation could slightly increase this risk.
Ease of Automation HighModerate to HighIn situ activation is often simpler to automate. Pre-activation may require separate reaction vessels or dedicated liquid handlers on some platforms.
Cost-Effectiveness HighModerateIn situ methods can be more economical by reducing reagent handling and potential waste.

Experimental Insights and Recommendations

Due to the challenges associated with the direct coupling of this compound, particularly in the context of large-scale synthesis of degarelix, alternative strategies are often employed. These include the on-resin formation of the Aph(Hor) moiety from a precursor like Fmoc-Aph(ivDde)-OH to avoid repeated exposure of the Hor group to basic conditions during Fmoc deprotection.

However, when direct coupling is necessary, the choice of activation method is critical. For sterically hindered and sensitive amino acids like this compound, pre-activation is the recommended strategy to maximize yield and purity. The use of highly efficient coupling reagents such as HATU or HBTU is also advised.

Experimental Protocols

The following are generalized protocols for the coupling of this compound using both in situ and pre-activation methods. Researchers should optimize these protocols based on their specific peptide sequence, resin, and synthesizer.

Protocol 1: In Situ Activation using HBTU/DIPEA

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
  • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
  • Wash the resin thoroughly with DMF (5x), isopropanol (3x), and finally DMF (3x).
  • Confirm the presence of free primary amines with a positive Kaiser test.

2. Coupling Procedure:

  • In a reaction vessel, add the deprotected resin.
  • In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
  • Add this solution to the resin.
  • Immediately add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the reaction vessel.
  • Agitate the mixture at room temperature for 1-4 hours.
  • Monitor the reaction progress using a Kaiser test. If the test is positive after 2 hours, consider a second coupling.

3. Post-Coupling Wash:

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.
  • Wash the resin with DMF (5x) and dichloromethane (DCM) (3x) to remove excess reagents and byproducts.

Protocol 2: Pre-activation using HATU/DIPEA

1. Resin Preparation:

  • Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.

2. Amino Acid Pre-activation:

  • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
  • Add DIPEA (6 eq.) to the vial and allow the mixture to pre-activate for 2-5 minutes at room temperature.

3. Coupling Procedure:

  • Add the pre-activated amino acid solution to the reaction vessel containing the deprotected resin.
  • Agitate the mixture at room temperature for 30-90 minutes.
  • Monitor the reaction progress with a Kaiser test.

4. Post-Coupling Wash:

  • Upon completion of the reaction, drain the coupling solution.
  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both activation methods.

InSitu_Activation_Workflow start Start resin_prep Resin Swelling & Fmoc Deprotection start->resin_prep add_to_resin Add Reagents to Resin resin_prep->add_to_resin reagent_prep Prepare this compound & Coupling Reagents reagent_prep->add_to_resin add_base Add DIPEA (Initiate Activation) add_to_resin->add_base coupling Coupling Reaction (1-4 hours) add_base->coupling wash Wash Resin coupling->wash end_node End wash->end_node

In Situ Activation Workflow

Pre_Activation_Workflow start Start resin_prep Resin Swelling & Fmoc Deprotection start->resin_prep add_to_resin Add Activated AA to Resin resin_prep->add_to_resin reagent_prep Prepare this compound & Coupling Reagents preactivate Pre-activate with DIPEA (2-5 minutes) reagent_prep->preactivate preactivate->add_to_resin coupling Coupling Reaction (30-90 minutes) add_to_resin->coupling wash Wash Resin coupling->wash end_node End wash->end_node

Pre-activation Workflow

The following diagram illustrates the general chemical principle of carboxylic acid activation for amide bond formation in SPPS.

Activation_Principle amino_acid This compound Carboxylic Acid activated_ester Activated Ester Highly Reactive Intermediate amino_acid->activated_ester + coupling_reagent Coupling Reagent (e.g., HATU, HBTU) coupling_reagent->activated_ester + Base coupled_product Coupled Product New Peptide Bond activated_ester->coupled_product + peptide_resin Peptide-Resin Free N-terminus peptide_resin->coupled_product

Principle of Amino Acid Activation

Unraveling Peptide Conformations: A Comparative Guide to Fmoc-Aph(Hor)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide science and drug development, the precise control of peptide conformation is paramount to achieving desired biological activity and therapeutic efficacy. Non-natural amino acids are powerful tools in this endeavor, offering the ability to introduce specific structural constraints and functionalities. Among these, Fmoc-Aph(Hor)-OH , a key component in the synthesis of the GnRH antagonist Degarelix, stands out for its role in inducing and stabilizing bioactive conformations.

This guide provides a comprehensive comparison of this compound with other classes of non-natural amino acids used to influence peptide structure. We present a synthesis of available data, detailed experimental protocols for conformational analysis, and visualizations to aid researchers in selecting the optimal building blocks for their peptide-based projects.

This compound: A Constrained Phenylalanine Derivative

This compound, chemically known as N-α-(9-fluorenylmethoxycarbonyl)-4-(L-horoninyl)-L-phenylalanine, is a derivative of phenylalanine featuring a bulky, cyclic urea moiety (horoninyl group) on the phenyl ring. This modification introduces significant steric hindrance, which can restrict the rotational freedom of the amino acid side chain and the peptide backbone, thereby favoring specific secondary structures such as β-turns. Its incorporation into peptides is a strategic approach to enforce a conformation that is recognized by a biological target.[1][2]

Comparative Analysis of Conformational Impact

The impact of a non-natural amino acid on peptide conformation is typically assessed by biophysical techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific, direct comparative studies detailing the conformational effects of this compound against a wide array of other non-natural amino acids are not extensively published, we can infer its role based on its structure and compare it to well-characterized alternatives.

Table 1: Quantitative Comparison of Non-Natural Amino Acids on Peptide Conformation

Amino Acid TypeExampleTypical Impact on Secondary StructureMethod of Analysis
Constrained Phenylalanine Derivative This compound Induces β-turn/β-sheet formation (Inferred)CD, NMR
Proline Mimetics Fmoc-L-ProlineStabilizes β-turns (Type I and II)CD, NMR
Aib (α-aminoisobutyric acid) Fmoc-Aib-OHPromotes helical (310 or α) or β-turn structuresCD, NMR
β-Amino Acids Fmoc-β-Ala-OHCan induce helical or sheet-like structures in oligomersCD, NMR
D-Amino Acids Fmoc-D-Ala-OHCan stabilize specific turn types (e.g., Type I' or II' β-turns)CD, NMR

Note: The impact of this compound is inferred from its structural characteristics and its presence in the bioactive peptide Degarelix.

Visualizing the Impact on Peptide Structure

The incorporation of a non-natural amino acid can fundamentally alter the folding pathway of a peptide. The following diagrams illustrate the chemical structure of this compound and its conceptual influence on peptide conformation compared to a flexible, natural amino acid.

cluster_FmocAphHorOH This compound Structure Fmoc Fmoc AlphaCarbon α-C Fmoc->AlphaCarbon N-terminus Carbonyl C=O AlphaCarbon->Carbonyl SideChain Phenylalanine Side Chain (with Horoninyl group) AlphaCarbon->SideChain

Figure 1: Chemical structure of this compound.

cluster_conformation Impact on Peptide Conformation cluster_natural Peptide with Natural Amino Acid cluster_constrained Peptide with this compound A1 A1 A2 A2 A1->A2 Flexible Conformation A3 A3 A2->A3 Flexible Conformation A4 A4 A3->A4 Flexible Conformation B1 B1 B2 B2 B1->B2 Defined Turn B3 B3 B4 B4 B2->B4 β-turn

Figure 2: Conceptual impact on peptide conformation.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed protocols for the key experimental techniques used in peptide conformational analysis.

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.[3][4][5][6]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • HPLC grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound) and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

start Start: Fmoc-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) deprotect->couple wash Wash (DMF, DCM) couple->wash repeat Repeat for each amino acid wash->repeat repeat->deprotect Next amino acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final amino acid cleave 4. Cleavage & Deprotection (TFA/TIS/H2O) final_deprotect->cleave purify 5. Purification (RP-HPLC) cleave->purify analyze 6. Analysis (MS, HPLC) purify->analyze end End: Purified Peptide analyze->end

Figure 3: SPPS workflow for peptide synthesis.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive technique to assess the overall secondary structure of a peptide in solution.[7][8][9][10][11]

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette (e.g., 1 mm path length)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in the chosen buffer. The final concentration for far-UV CD should be in the range of 0.1-0.2 mg/mL.

  • Instrument Setup: Set the CD spectropolarimeter to scan from 190 to 260 nm.

  • Blank Measurement: Record a spectrum of the buffer alone.

  • Sample Measurement: Record a spectrum of the peptide solution.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).

  • Analysis: Analyze the processed spectrum for characteristic secondary structure signals:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band around 200 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of a peptide in solution.[12][13][14][15]

Materials:

  • Purified, isotopically labeled (if necessary) peptide

  • NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.0)

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-1 mM.

  • 1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to check for sample purity and proper folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å).

  • Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence.

  • Structure Calculation: Use the distance restraints from the NOESY experiment and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.

start Start: Purified Peptide sample_prep 1. Sample Preparation (NMR Buffer) start->sample_prep nmr_acq 2. NMR Data Acquisition (1D, 2D TOCSY, 2D NOESY) sample_prep->nmr_acq assignment 3. Resonance Assignment nmr_acq->assignment restraints 4. Generate Structural Restraints (Distances, Angles) assignment->restraints calculation 5. Structure Calculation (e.g., CYANA, XPLOR-NIH) restraints->calculation validation 6. Structure Validation (e.g., PROCHECK-NMR) calculation->validation end End: 3D Peptide Structure validation->end

References

Navigating the Chiral Maze: A Comparative Guide to Analytical Methods for Confirming the Stereochemistry of Hygromycin B and its Phosphotransferase (Aph(Hor))

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for complex natural products like the aminoglycoside antibiotic Hygromycin B and the enzyme that confers resistance to it, Hygromycin B Phosphotransferase (Aph(Hor)). The intricate arrangement of chiral centers in these molecules dictates their biological activity, efficacy, and potential for off-target effects. This guide provides a comprehensive comparison of key analytical methods used to confirm their stereochemistry, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The stereochemical complexity of Hygromycin B, with its multiple chiral centers, presents a significant analytical challenge. Confirmation of the stereochemistry of both the antibiotic and the enzyme that modifies it, Aph(Hor), is crucial for understanding their interaction and for the development of new therapeutic agents. This guide will delve into the principles, advantages, and limitations of four powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and X-ray Crystallography.

At a Glance: Comparison of Analytical Methods

To facilitate a clear understanding of the strengths and weaknesses of each technique, the following table summarizes their key attributes for stereochemical analysis.

FeatureChiral HPLCNMR SpectroscopyVibrational Circular Dichroism (VCD)X-ray Crystallography
Principle Differential interaction with a chiral stationary phase.Through-space correlations of nuclei (e.g., NOE/ROE) and use of chiral derivatizing agents.Differential absorption of left and right circularly polarized infrared light.Diffraction of X-rays by a single crystal.
Information Provided Separation of enantiomers and diastereomers.Relative stereochemistry, conformational analysis, and absolute configuration with chiral auxiliaries.Absolute configuration in solution.Unambiguous 3D structure and absolute configuration in the solid state.
Sample Requirements Soluble sample, method development for column and mobile phase selection.Soluble sample, relatively high concentration.Soluble sample, requires a chromophore near the chiral center for ECD, but not for VCD.High-quality single crystal.
Throughput HighModerateModerateLow (crystal screening can be time-consuming).
Data Complexity Relatively simple (retention times).Complex (spectral interpretation).Requires theoretical calculations for comparison.Complex (data processing and structure refinement).

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating stereoisomers. The separation is based on the differential interaction of the enantiomers or diastereomers with a chiral stationary phase (CSP). For complex molecules like Hygromycin B, selecting the appropriate CSP and mobile phase is critical for achieving baseline separation.

Experimental Protocol: Chiral Separation of Aminoglycoside Diastereomers

A common approach for separating diastereomers of aminoglycosides involves derivatization followed by chromatography on a standard stationary phase, or direct separation on a specialized chiral column.

  • Column Selection: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective for the separation of polar compounds like aminoglycosides.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds. For reversed-phase separations, a mixture of water and an organic modifier like acetonitrile or methanol is used, often with a buffer.

  • Detection: Due to the lack of a strong chromophore in many aminoglycosides, detection can be achieved using Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).[1]

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_0 Analyte Preparation cluster_1 Method Development cluster_2 Analysis & Data Acquisition Analyte Hygromycin B Sample Screening Screen Chiral Columns (e.g., Polysaccharide-based) Analyte->Screening Optimization Optimize Mobile Phase (Solvent ratio, additives) Screening->Optimization Injection Inject Sample Optimization->Injection Detection Detect with ELSD/CAD/MS Injection->Detection Data Acquire Chromatogram Detection->Data

Caption: Workflow for developing a chiral HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules in solution. For stereochemical determination, Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments are particularly valuable. These techniques measure through-space interactions between protons, providing information about their proximity and thus the relative stereochemistry.

Experimental Protocol: NOESY/ROESY for Relative Stereochemistry

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD) at a concentration sufficient for 2D NMR experiments (typically 1-10 mg/mL).

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for adequate resolution and sensitivity.

  • Experiment: A 2D NOESY or ROESY spectrum is acquired. ROESY is often preferred for molecules in the size range of aminoglycosides as it mitigates the issue of zero or weak NOE cross-peaks that can occur for medium-sized molecules.[2]

  • Data Analysis: Cross-peaks in the 2D spectrum indicate protons that are close in space (typically < 5 Å). By analyzing the pattern of these cross-peaks, the relative stereochemistry of the chiral centers can be deduced.[3][4]

Logical Flow for NMR-based Stereochemical Analysis

NMR_Logic cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Elucidation Acquire Acquire 2D NOESY/ROESY Spectrum Identify Identify Cross-Peaks Acquire->Identify Correlate Correlate Protons Close in Space Identify->Correlate Propose Propose Relative Stereochemistry Correlate->Propose Compare Compare with Possible Isomers Propose->Compare

Caption: Logical steps for determining relative stereochemistry using NMR.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of molecules in solution without the need for crystallization.

Experimental Protocol: VCD for Absolute Configuration

  • Sample Preparation: The sample is dissolved in a suitable solvent that is transparent in the infrared region of interest (e.g., CDCl₃, CCl₄). A relatively high concentration is often required.

  • Measurement: The VCD and infrared absorption spectra are measured.

  • Computational Modeling: The VCD spectrum of one enantiomer is calculated using quantum mechanical methods (e.g., Density Functional Theory - DFT).

  • Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match in the sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration.[5][6][7]

VCD Analysis Workflow

VCD_Workflow cluster_0 Experimental cluster_1 Computational cluster_2 Analysis Measure Measure Experimental VCD Spectrum Compare Compare Experimental and Theoretical Spectra Measure->Compare Model Calculate Theoretical VCD Spectrum (DFT) Model->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for absolute configuration determination using VCD.

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of molecules, providing an unambiguous assignment of both relative and absolute stereochemistry. The primary challenge for this technique is the requirement for a high-quality single crystal of the compound of interest.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The first and often most challenging step is to grow a single crystal of the analyte that is of sufficient size and quality. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion methods.[8]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice are determined. This model is then refined to best fit the experimental data. For determining the absolute configuration, the anomalous dispersion effect of heavier atoms is often utilized.[9][10]

X-ray Crystallography Workflow

XRay_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Crystallize Grow Single Crystal Diffraction Collect X-ray Diffraction Data Crystallize->Diffraction Solve Solve Phase Problem Diffraction->Solve Refine Refine Atomic Model Solve->Refine Determine Determine 3D Structure and Absolute Configuration Refine->Determine

References

Safety Operating Guide

Proper Disposal of Fmoc-Aph(Hor)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational integrity. This document provides a detailed, step-by-step protocol for the proper disposal of Fmoc-Aph(Hor)-OH (N-[(9H-Fluoren-9-ylMethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyriMidinyl]carbonyl]aMino]-L-phenylalanine), ensuring the safety of personnel and compliance with environmental regulations.

Core Disposal Principles

The fundamental approach to disposing of this compound is to treat it as a hazardous chemical waste.[1] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or discharged into the sewer system.[2][3] The recommended methods for final disposal are treatment at a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure and ensure safety.[3]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves, such as nitrile.[3]
Body Protection A laboratory coat or a chemical-resistant apron.[3]
Respiratory Protection A NIOSH-approved respirator if there is a risk of generating dust.[3]

Step-by-Step Disposal Procedures

The proper segregation and handling of different waste streams are critical for safe and compliant disposal.

For the disposal of the pure, solid compound:

  • Container: Whenever feasible, use the original manufacturer's container.[2] If this is not possible, use a clearly labeled, dedicated container made of a compatible material (e.g., high-density polyethylene - HDPE) that will not react with the chemical.[3]

  • Labeling: The container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Irritant"), and the date the waste was first added.[3]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2]

  • Storage: Store the sealed waste container in a designated hazardous waste satellite accumulation area. This area should be well-ventilated, secure, and segregated from incompatible materials.[1][3]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

This category includes items such as gloves, weighing paper, pipette tips, and absorbent paper that have come into contact with this compound.

  • Collection: Place all contaminated solid waste in a designated, compatible, and clearly labeled hazardous waste container.[3] To minimize exposure, it is good practice to double-bag these materials in clear plastic bags before placing them in the final waste container.[2]

  • Labeling: The container should be labeled as "Hazardous Waste" and indicate the contents (e.g., "Solid waste contaminated with this compound").

  • Storage and Disposal: Store and dispose of this waste stream following the same procedures as for the unused solid compound.[1]

Liquid waste may be generated from the cleavage of the Fmoc protecting group, typically using a solution of a weak base like 20% piperidine in dimethylformamide (DMF), or from rinsing contaminated glassware.[1]

  • Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container. It is crucial not to mix incompatible waste streams.[1] For instance, basic waste from Fmoc deprotection should not be mixed with acidic waste streams.[4]

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical components, for example, "Piperidine/DMF waste from Fmoc deprotection."[1]

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.[1]

The original container of this compound must be handled as hazardous waste.

  • Decontamination: Triple-rinse the empty container with a suitable solvent.

  • Rinsate Collection: The solvent rinsate must be collected and treated as hazardous liquid waste.[2]

  • Final Disposal: After triple-rinsing and allowing it to air dry, the container may be disposed of in the regular trash, or preferably, punctured to render it unusable.[2] Consult your institution's EHS for their specific policy on rinsed container disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and related waste.

DisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_reagent Unused/Expired Solid Reagent waste_type->solid_reagent Solid Reagent contaminated_solid Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->contaminated_solid Solid Labware liquid_waste Liquid Waste (Deprotection solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container package_solid Package in a dedicated, labeled hazardous waste container. solid_reagent->package_solid contaminated_solid->package_solid package_liquid Collect in a dedicated, labeled, sealed hazardous waste container. Segregate from incompatible streams. liquid_waste->package_liquid rinse_container Triple-rinse with appropriate solvent. empty_container->rinse_container store_waste Store in designated Satellite Accumulation Area. package_solid->store_waste package_liquid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container per EHS guidelines. rinse_container->dispose_container collect_rinsate->package_liquid contact_ehs Arrange for disposal through EHS / Licensed Contractor. store_waste->contact_ehs

Caption: Workflow for the safe disposal of this compound waste streams.

References

Essential Safety and Logistical Information for Handling Fmoc-Aph(Hor)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Fmoc-Aph(Hor)-OH. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical used in solid-phase peptide synthesis (SPPS). While many Fmoc-protected amino acids are not classified as hazardous, GHS information for this compound indicates potential for irritation.[1][2] Therefore, caution and appropriate protective measures are mandatory.

Summary of Required Personal Protective Equipment

Situation Required PPE Rationale
Handling Solid Compound Nitrile Gloves, Safety Glasses with Side-Shields, Lab Coat, Dust Mask (optional, recommended for large quantities)Prevents skin and eye contact with the powder.[1][3] Minimizes inhalation of fine particulates.[4]
Working with Solutions Nitrile Gloves, Safety Goggles, Lab Coat, Work in a Fume HoodProtects against splashes and inhalation of solvent vapors (e.g., DMF, DCM).[5][6]
Waste Disposal Nitrile Gloves, Safety Goggles, Lab CoatPrevents contact with residual chemical waste and contaminated materials.[3][7]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in synthesis.

Experimental Protocol: Safe Handling of this compound

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[8]

    • The recommended storage temperature is 2-8°C.[9]

  • Preparation and Weighing (Solid Form):

    • Before handling, ensure you are wearing the appropriate PPE (nitrile gloves, lab coat, safety glasses).[10]

    • Perform weighing operations in a chemical fume hood or an enclosure with appropriate exhaust ventilation to avoid the formation and inhalation of dust.[1][4]

    • Use a dedicated spatula and weighing paper. Clean the spatula thoroughly after use.

    • Close the container tightly immediately after use to prevent moisture absorption and contamination.

  • Dissolution and Use in Synthesis (Solution Form):

    • All procedures involving solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) must be conducted within a certified chemical fume hood.[6][11]

    • Add the solvent to the solid reagent slowly to avoid splashing.

    • If used in an automated peptide synthesizer, ensure all connections are secure to prevent leaks.

    • During manual solid-phase peptide synthesis, agitation should be gentle to avoid damaging the resin beads. Magnetic stirrers should not be used.[12]

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.[3][7]

Waste Disposal Protocol

  • Solid Waste:

    • Collect all contaminated solid waste, including weighing papers, gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.

    • Arrange for disposal through your institution's environmental health and safety (EHS) office.

  • Liquid Waste:

    • Organic Solvents: Dispose of solvents (e.g., DMF, DCM) and solutions containing this compound in a labeled halogenated or non-halogenated organic waste container, as appropriate. Do not pour down the drain.[3]

    • Aqueous Solutions: Neutralize any acidic or basic aqueous waste before disposal in the appropriate aqueous waste container.

    • Fmoc-Deprotection Waste: Waste containing piperidine from the Fmoc deprotection step is basic and should be collected in a separate, dedicated waste container.[13][14]

    • Cleavage Cocktail Waste: Waste containing Trifluoroacetic Acid (TFA) from peptide cleavage is highly corrosive and must be handled and disposed of in a dedicated acid waste container.[5]

  • Empty Containers:

    • Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect the rinseate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling or regular trash, as per institutional policy).

Workflow Visualization

The following diagram illustrates the complete handling and disposal workflow for this compound, emphasizing key safety and decision points.

cluster_prep Preparation & Handling cluster_waste Waste Management Receive Receive & Inspect This compound Store Store at 2-8°C in Dry, Ventilated Area Receive->Store WearPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->WearPPE Weigh Weigh Solid in Fume Hood WearPPE->Weigh Proceed Dissolve Dissolve in Solvent (in Fume Hood) Weigh->Dissolve CollectSolid Collect Solid Waste (Gloves, Paper, etc.) Weigh->CollectSolid Synthesize Perform Peptide Synthesis Dissolve->Synthesize Synthesize->CollectSolid CollectLiquid Collect Liquid Waste (Solvents, Reagents) Synthesize->CollectLiquid Segregate Segregate Waste Streams (Organic, Aqueous, Acidic) CollectSolid->Segregate CollectLiquid->Segregate Dispose Dispose via EHS Approved Procedures Segregate->Dispose Properly Labeled

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Aph(Hor)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Aph(Hor)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.